molecular formula C11H12O3 B166247 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one CAS No. 127557-08-8

9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one

Katalognummer: B166247
CAS-Nummer: 127557-08-8
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: OOANXHDARKDPIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS 127557-08-8) is a chemical building block featuring a benzoxepine core, a privileged scaffold in medicinal chemistry. This compound serves as a vital synthetic intermediate in pharmaceutical research, particularly in the development of novel central nervous system (CNS) active agents. The 3,4-dihydrobenzo[b]oxepin-5-one scaffold is a key precursor for the synthesis of complex derivatives with potent biological activity. Research has demonstrated that this structural class can be engineered into potent anti-neuroinflammatory agents. For instance, derivatives have been discovered to regulate microglia polarization, shifting LPS-induced BV2 cells from a pro-inflammatory M1 state to an anti-inflammatory M2 phenotype . Such compounds significantly inhibit the secretion of pro-inflammatory cytokines like IL-1β and TNF-α while promoting the release of anti-inflammatory IL-10, showing promise in models of neuroinflammation . The structural features of the benzooxepine core, including the ketone group and methoxy substitution, contribute to its potential bioactivity and ability to interact with biological targets . This compound is intended for research and development applications only. Applications • Medicinal Chemistry Research: A key intermediate for synthesizing a wide range of bioactive molecules, including 1,4,5,6-tetrahydrobenzo[2,3]oxepino[4,5-d]pyrimidin-2-amine derivatives investigated as anti-neuroinflammatory agents . • Neuroscience: Serves as a precursor for compounds studied for their potential to modulate neuroinflammatory pathways, which are relevant in various neurological disorders . • Organic Synthesis: A versatile building block for constructing more complex molecular architectures, such as fused heterocyclic systems, due to its reactive carbonyl group and oxepine ring . Handling and Safety This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for detailed hazard and handling information. The compound has been assigned the signal word "Warning" and may be harmful if swallowed, causes skin irritation, causes serious eye irritation, or may cause respiratory irritation .

Eigenschaften

IUPAC Name

9-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-10-6-2-4-8-9(12)5-3-7-14-11(8)10/h2,4,6H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOANXHDARKDPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562713
Record name 9-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127557-08-8
Record name 9-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 9-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a substituted benzoxepinone, a class of compounds recognized for its versatile chemical scaffold. The benzoxepin core is a recurring motif in medicinal chemistry and organic synthesis, serving as a key intermediate in the development of novel therapeutic agents and complex molecular architectures.[1] This guide provides a consolidated overview of the known and predicted physical and chemical properties of this specific methoxy-substituted derivative, intended for researchers, chemists, and professionals in drug development. While empirical data for this particular molecule is not extensively published, this document synthesizes available information and provides expert analysis based on its structural characteristics and data from analogous compounds.

Chemical Identity and Structure

The fundamental identity of a compound is established by its structure and internationally recognized identifiers. The seven-membered oxepine ring fused to a methoxy-substituted benzene ring imparts specific electronic and conformational properties that dictate its reactivity and physical behavior.

Table 1: Compound Identification

IdentifierValueSource
Chemical Name This compound[2]
CAS Number 127557-08-8[3][4]
Molecular Formula C₁₁H₁₂O₃[5][6]
Molecular Weight 192.21 g/mol [3][5]
Canonical SMILES COC1=CC=CC2=C1OCCC2=ON/A
InChI Key (Predicted)N/A

The structure consists of a dihydrooxepinone system, where the seven-membered ring contains an ether linkage and a ketone group. The methoxy group at the 9-position (para to the ether linkage) is a key feature, influencing the molecule's electronic properties and potential intermolecular interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValue / ObservationNotes
Appearance No data availableExpected to be a solid or high-boiling liquid at room temperature, typical for molecules of this size and complexity.
Melting Point No data availableN/A
Boiling Point No data availableN/A
Solubility No data availablePredicted to have low solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone due to the presence of the large aromatic system and ether linkage.
Storage No data availableAs a standard precaution for organic intermediates, storage in a cool, dry, well-ventilated area in a tightly sealed container is recommended.

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for the structural confirmation and purity assessment of a compound. While specific spectra for this molecule are not publicly available, a predictive analysis based on its structure allows for an estimation of its key spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methoxy, and aliphatic protons in the structure.

  • Aromatic Protons (δ 6.5-7.5 ppm): The benzene ring will exhibit signals for its three protons. The methoxy group will cause an upfield shift. We can expect a doublet for the proton ortho to the carbonyl group, a doublet for the proton ortho to the ether oxygen, and a doublet of doublets for the proton meta to both.

  • Methoxy Protons (-OCH₃, δ ~3.8 ppm): A sharp singlet integrating to three protons.

  • Oxepine Ring Protons (δ 2.0-4.5 ppm): The three sets of methylene (-CH₂-) protons in the seven-membered ring will appear as multiplets. The protons adjacent to the ether oxygen (-O-CH₂-) will be the most downfield, followed by those adjacent to the carbonyl group (-CH₂-C=O), and finally the central methylene group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbon (C=O, δ ~190-200 ppm): The ketone carbon will appear as a distinct peak in the far downfield region.

  • Aromatic Carbons (δ 110-160 ppm): Six signals are expected for the benzene ring carbons. The carbons attached to the oxygen atoms (C-O- and C-OCH₃) will be the most downfield in this region.

  • Aliphatic & Methoxy Carbons (δ 20-70 ppm): Signals for the three methylene carbons of the oxepine ring and the methoxy carbon will appear in the upfield region.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The nominal mass of the molecular ion [M]⁺ would be 192. The fragmentation pattern would likely involve the loss of CO (carbonyl group), CH₃ (from the methoxy group), and cleavage of the oxepine ring.

Safety and Handling

According to available safety data, this compound should be handled with standard laboratory precautions.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-impermeable gloves, and safety glasses.[5]

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid breathing vapors or dust.[5]

  • Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[5]

  • Accidental Release: For spills, prevent the chemical from entering drains. Collect the material for disposal in suitable, closed containers. Ensure adequate ventilation and remove all sources of ignition.[5]

G cluster_handling Safe Handling Protocol PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Use in Fume Hood PPE->Ventilation During Use Spill Spill Occurs Contain Contain Spill Spill->Contain Response Collect Collect in Sealed Container Contain->Collect Response Ventilate_Area Ventilate Area Collect->Ventilate_Area Response Storage Store in Cool, Dry Place

Caption: General workflow for safe handling and spill response.

Conclusion

This compound is a valuable chemical intermediate whose full experimental characterization is not yet widely documented in public literature. This guide provides its confirmed identifiers and a scientifically grounded prediction of its physicochemical and spectroscopic properties based on its structure. This information serves as a crucial starting point for researchers working with this compound, enabling them to anticipate its behavior, plan for its characterization, and ensure its safe handling in a laboratory setting. Further empirical studies are necessary to fully validate the predicted properties outlined herein.

References

  • MDPI. (n.d.). 9-Methoxynaphtho[1,2-b]benzofuran. Retrieved from [Link]

  • Molekula. (n.d.). This compound. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound [127557-08-8]. Retrieved from [Link]

  • Ma, X., et al. (2009). General approach to the total synthesis of 9-methoxy-substituted indole alkaloids. The Journal of Organic Chemistry, 74(1), 264-274. Retrieved from [Link]

  • Iwao, M., et al. (2013). A convenient synthesis of 9H-thioxanthen-9-ones and their aza-analogues. Heterocycles, 88(1), 613-622. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). General Approach to the Total Synthesis of 9-Methoxy Substituted Indole Alkaloids: Synthesis of Mitragynine, as well as 9-Methoxygeissoschizol and 9-Methoxy-Nb-methylgeissoschizol. PubMed Central. Retrieved from [Link]

Sources

A Technical Guide to 9-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 9-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one, a heterocyclic compound featuring a benzoxepine core. The benzoxepine scaffold is a significant structural motif in medicinal chemistry, appearing in various biologically active molecules. This guide is intended for researchers and professionals in drug development, offering detailed insights into the compound's chemical structure, nomenclature, plausible synthetic pathways, and expected spectroscopic characteristics. By synthesizing available data and established chemical principles, this paper serves as a foundational resource for further investigation and application of this molecule.

Introduction to the Benzoxepine Scaffold

The benzo[b]oxepine ring system, which consists of a benzene ring fused to a seven-membered oxepine ring, is a privileged scaffold in the development of therapeutic agents.[1] Derivatives of this core structure are known to exhibit a wide range of biological activities.[1][2] The conformational flexibility of the seven-membered ring allows for optimal binding to various biological targets. The specific compound, this compound, incorporates a methoxy group and a ketone, functional groups that can significantly influence its physicochemical properties and biological interactions. This guide elucidates the fundamental chemical aspects of this particular derivative.

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Registry

The formal IUPAC name for the compound is This compound .[3][4] This nomenclature is derived as follows:

  • Benzo[b]oxepin: Indicates a benzene ring fused to an oxepine ring at the 'b' face.

  • 3,4-dihydro...5(2H)-one: Specifies the partial saturation of the oxepine ring at positions 3 and 4, and a ketone (=O) at position 5. The "(2H)" indicates a saturated carbon at position 2.

  • 9-Methoxy: Denotes a methoxy (-OCH₃) substituent at position 9 of the bicyclic system.

The compound is registered under CAS Number: 127557-08-8 .[3][4]

Molecular Formula and Physicochemical Properties

The key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₃[3]
Molecular Weight192.21 g/mol Calculated
CAS Number127557-08-8[3][4]
Chemical Structure

The two-dimensional structure of this compound is depicted below. The molecule features a planar aromatic ring fused to a non-planar, partially saturated seven-membered heterocyclic ring.

2D Structure of this compound.

Plausible Synthetic Approach

While specific literature detailing the synthesis of this compound is not widely published, a chemically sound retrosynthetic analysis suggests a pathway involving intramolecular Friedel-Crafts acylation. This common and reliable method is used for forming cyclic ketones fused to aromatic rings.

Retrosynthetic Analysis and Proposed Pathway

The target molecule can be conceptually disconnected at the C5-C6 bond, which is formed during the key cyclization step. This leads back to a 4-(methoxyphenoxy)butanoic acid derivative. This intermediate can be synthesized via a Williamson ether synthesis between a methoxyphenol and a suitable four-carbon chain with a terminal carboxylic acid or its precursor.

The forward synthesis would proceed as follows:

  • Williamson Ether Synthesis: Reaction of 4-methoxyphenol with γ-butyrolactone under basic conditions to open the lactone and form the corresponding 4-(4-methoxyphenoxy)butanoic acid.

  • Acid Chloride Formation: Conversion of the carboxylic acid to a more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Intramolecular Friedel-Crafts Acylation: The acid chloride is then treated with a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid like polyphosphoric acid (PPA) to promote electrophilic aromatic substitution, closing the seven-membered ring to yield the final product.

The overall workflow is illustrated in the diagram below.

synthesis_workflow start1 4-Methoxyphenol intermediate1 4-(4-Methoxyphenoxy)butanoic Acid start1->intermediate1 1. Base (e.g., NaOH) 2. Acid Workup start2 γ-Butyrolactone start2->intermediate1 1. Base (e.g., NaOH) 2. Acid Workup intermediate2 4-(4-Methoxyphenoxy)butanoyl Chloride intermediate1->intermediate2 SOCl₂ or (COCl)₂ product 9-Methoxy-3,4-dihydrobenzo[b] oxepin-5(2H)-one intermediate2->product Lewis Acid (e.g., AlCl₃) Intramolecular Friedel-Crafts Acylation

Sources

The Multifaceted Therapeutic Potential of Dibenzo[b,f]oxepines: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Dibenzo[b,f]oxepine Scaffold

The dibenzo[b,f]oxepine core, a tricyclic system composed of two benzene rings fused to a central seven-membered oxepine ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] This unique three-dimensional structure has proven to be a versatile template for the design and discovery of novel therapeutic agents targeting a wide array of biological processes.[4][5] Naturally occurring in some medicinal plants and also accessible through various synthetic routes, dibenzo[b,f]oxepine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antipsychotic, antidepressant, anticonvulsant, and anti-inflammatory properties.[2][3][6]

This technical guide provides an in-depth exploration of the significant biological activities of dibenzo[b,f]oxepine derivatives. We will delve into the molecular mechanisms underpinning these actions, provide detailed, field-proven experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical class for the creation of next-generation therapeutics.

Anticancer Activity: Targeting the Microtubule Cytoskeleton

A prominent and extensively studied therapeutic application of dibenzo[b,f]oxepine derivatives is in the realm of oncology.[6] Many of these compounds exert their potent anti-proliferative effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton crucial for cell division, intracellular transport, and maintenance of cell shape.[2]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary anticancer mechanism of many dibenzo[b,f]oxepine derivatives involves their interaction with tubulin, the protein subunit that polymerizes to form microtubules. Specifically, these compounds have been shown to bind to the colchicine-binding site on β-tubulin.[4][7] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.[8]

By disrupting microtubule formation, these derivatives interfere with the mitotic spindle, a critical structure for the proper segregation of chromosomes during cell division. This leads to an arrest of the cell cycle, typically at the G2/M phase, and ultimately triggers the intrinsic apoptotic pathway.[6]

Anticancer Mechanism of Dibenzo[b,f]oxepine Derivatives cluster_cell Cancer Cell Dibenzo_Derivative Dibenzo[b,f]oxepine Derivative Tubulin α/β-Tubulin Dimers Dibenzo_Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Assembly (Polymerization) Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disrupts Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Anticancer signaling pathway of dibenzo[b,f]oxepine derivatives.

Experimental Protocols

This protocol assesses the effect of dibenzo[b,f]oxepine derivatives on cell viability.

  • Materials:

    • Cancer cell line (e.g., HeLa, MCF-7)

    • Complete culture medium

    • Dibenzo[b,f]oxepine derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with serial dilutions of the dibenzo[b,f]oxepine derivative and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol determines the effect of the compounds on cell cycle progression.

  • Materials:

    • Cancer cell line

    • Complete culture medium

    • Dibenzo[b,f]oxepine derivative

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the dibenzo[b,f]oxepine derivative at its IC50 concentration for 24-48 hours.

    • Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cell cycle distribution using a flow cytometer.

This assay directly measures the effect of the compounds on tubulin polymerization.[9][10]

  • Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution

    • Glycerol

    • Fluorescent reporter (e.g., DAPI)[11]

    • Dibenzo[b,f]oxepine derivative

    • Positive control (e.g., Nocodazole - inhibitor, Paclitaxel - enhancer)[9]

    • Black 96-well plate

    • Temperature-controlled fluorescence plate reader

  • Procedure:

    • On ice, prepare a tubulin reaction mix containing tubulin, General Tubulin Buffer, GTP, and glycerol.[9]

    • Add the fluorescent reporter to the reaction mix.

    • In a pre-warmed (37°C) black 96-well plate, add the test compound, positive controls, and a vehicle control.

    • Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in the fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity at regular intervals for at least 60 minutes (excitation ~360 nm, emission ~450 nm for DAPI).

    • Plot fluorescence intensity versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of polymerization.

Antipsychotic Activity: Modulating Dopaminergic Neurotransmission

Certain dibenzo[b,f]oxepine derivatives have shown promise as antipsychotic agents, primarily through their interaction with dopamine receptors.[2]

Mechanism of Action: Dopamine D4 Receptor Antagonism

The antipsychotic effects of these compounds are largely attributed to their ability to act as antagonists at the dopamine D4 receptor.[12] By blocking the binding of dopamine to this receptor, they can modulate downstream signaling pathways that are often dysregulated in psychotic disorders. This antagonism is thought to reduce the excessive dopaminergic activity in certain brain regions, which is a hallmark of psychosis.

Antipsychotic Mechanism of Dibenzo[b,f]oxepine Derivatives cluster_neuron Postsynaptic Neuron Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor G_Protein G-protein Signaling (e.g., ↓cAMP) D4_Receptor->G_Protein Modulates Dibenzo_Derivative Dibenzo[b,f]oxepine Derivative Dibenzo_Derivative->D4_Receptor Antagonizes Downstream_Effects Downstream Cellular Effects G_Protein->Downstream_Effects Psychotic_Symptoms Reduction of Psychotic Symptoms Downstream_Effects->Psychotic_Symptoms

Caption: Antipsychotic signaling pathway of dibenzo[b,f]oxepine derivatives.

Experimental Protocol

This assay determines the affinity of the compounds for the dopamine D4 receptor.

  • Materials:

    • Cell membranes expressing the human dopamine D4 receptor

    • Radioligand (e.g., [³H]-Spiperone)

    • Dibenzo[b,f]oxepine derivative

    • Assay buffer

    • Scintillation fluid

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the dibenzo[b,f]oxepine derivative.

    • After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters to remove non-specific binding.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Determine the Ki value of the compound by competitive binding analysis.

Antidepressant Activity: Regulating Serotonergic Systems

The dibenzo[b,f]oxepine scaffold is also found in compounds with antidepressant properties.

Mechanism of Action: Serotonin Transporter (SERT) Inhibition

The primary mechanism for the antidepressant action of these derivatives is the inhibition of the serotonin transporter (SERT). By blocking SERT, these compounds increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission, which is often deficient in depression.

Antidepressant Mechanism of Dibenzo[b,f]oxepine Derivatives cluster_synapse Serotonergic Synapse Presynaptic_Neuron Presynaptic Neuron Serotonin Serotonin Presynaptic_Neuron->Serotonin Releases Postsynaptic_Neuron Postsynaptic Neuron SERT Serotonin Transporter (SERT) Synaptic_Serotonin ↑ Synaptic Serotonin SERT->Synaptic_Serotonin Serotonin->SERT Reuptake Dibenzo_Derivative Dibenzo[b,f]oxepine Derivative Dibenzo_Derivative->SERT Inhibits Postsynaptic_Receptor Postsynaptic Serotonin Receptor Activation Synaptic_Serotonin->Postsynaptic_Receptor Antidepressant_Effect Antidepressant Effect Postsynaptic_Receptor->Antidepressant_Effect

Caption: Antidepressant signaling pathway of dibenzo[b,f]oxepine derivatives.

Experimental Protocol

This assay measures the affinity of the compounds for SERT.

  • Materials:

    • Cell membranes expressing human SERT

    • Radioligand (e.g., [³H]-Citalopram)

    • Dibenzo[b,f]oxepine derivative

    • Assay buffer

    • Scintillation fluid

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Follow a similar procedure to the dopamine D4 receptor binding assay, using SERT-expressing membranes and a SERT-specific radioligand.

    • Determine the Ki value of the compound for SERT.

Anticonvulsant Activity: Modulating Neuronal Excitability

Several dibenzo[b,f]oxepine derivatives have demonstrated significant anticonvulsant effects in preclinical models.

Mechanism of Action: Modulation of Ion Channels

The anticonvulsant activity is thought to arise from the modulation of voltage-gated ion channels, such as sodium and calcium channels, which play a critical role in regulating neuronal excitability. By stabilizing the inactive state of these channels, the compounds can reduce the repetitive firing of neurons that underlies seizure activity.

Experimental Protocol

This is a widely used in vivo model to screen for anticonvulsant activity.

  • Materials:

    • Mice or rats

    • Electroconvulsive shock apparatus with corneal electrodes

    • Dibenzo[b,f]oxepine derivative

    • Vehicle control

  • Procedure:

    • Administer the dibenzo[b,f]oxepine derivative or vehicle to the animals (e.g., via intraperitoneal injection).

    • At the time of peak drug effect, deliver a maximal electrical stimulus through corneal electrodes.

    • Observe the animals for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the abolition of the tonic hindlimb extension.

    • Determine the ED50 of the compound.

Anti-inflammatory Activity: Attenuating the Inflammatory Cascade

Dibenzo[b,f]oxepine derivatives have also been reported to possess anti-inflammatory properties.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects are likely mediated through the inhibition of key enzymes and signaling molecules involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. By reducing the production of these mediators, the compounds can alleviate the signs of inflammation.

Experimental Protocol

This is a classic in vivo model of acute inflammation.

  • Materials:

    • Rats

    • Carrageenan solution (1% in saline)

    • Dibenzo[b,f]oxepine derivative

    • Vehicle control

    • Plethysmometer or calipers

  • Procedure:

    • Administer the dibenzo[b,f]oxepine derivative or vehicle to the rats.

    • After a set time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Structure-Activity Relationships (SAR)

The diverse biological activities of dibenzo[b,f]oxepine derivatives are highly dependent on the nature and position of substituents on the tricyclic core. A summary of key SAR findings is presented below:

Position of Substitution Substituent Type Observed Biological Activity
C2, C8Electron-withdrawing groups (e.g., -NO2)Often enhances anticancer activity
C10Aminoalkyl side chainsAssociated with antipsychotic and antidepressant activity
VariousMethoxy groupsCan influence solubility and binding affinity
C10, C11Modifications to the oxepine ringCan impact anticonvulsant properties

Synthesis of the Dibenzo[b,f]oxepine Scaffold

A variety of synthetic strategies have been developed to construct the dibenzo[b,f]oxepine core.[13][14][15] A common and effective method involves a multi-step sequence, such as an intramolecular McMurry reaction.[2]

General Synthetic Scheme: Intramolecular McMurry Reaction

Synthesis of Dibenzo[b,f]oxepine Starting_Materials Salicylaldehyde + Fluorobenzaldehyde Diaryl_Ether Diaryl Ether Starting_Materials->Diaryl_Ether Microwave-assisted Ullmann Condensation Dibenzo_Oxepine Dibenzo[b,f]oxepine Diaryl_Ether->Dibenzo_Oxepine Intramolecular McMurry Reaction (TiCl4/Zn)

Caption: A synthetic route to the dibenzo[b,f]oxepine scaffold.

Conclusion and Future Perspectives

The dibenzo[b,f]oxepine scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutics. The wide range of biological activities, coupled with the synthetic tractability of the core structure, provides a fertile ground for further exploration and optimization. Future research in this area will likely focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The application of modern drug design strategies, such as computational modeling and structure-based design, will undoubtedly accelerate the discovery of new dibenzo[b,f]oxepine-based drugs with the potential to address significant unmet medical needs.

References

  • Krawczyk, H., Borys, F., & Poterała, M. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066. [Link][1][2][12]

  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101333. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [Link][10]

  • Islam, M. N., & Iskander, M. N. (2004). Establishing a high-content analysis method for tubulin polymerization to evaluate both the stabilizing and destabilizing activities of compounds. Methods in molecular biology (Clifton, N.J.), 283, 277–286. [Link][11]

  • Krawczyk, H., Borys, F., & Poterała, M. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066. [Link][2]

  • van der Westhuizen, E. T., & van Rensburg, R. (2012). The dopamine D4 receptor: biochemical and signalling properties. Journal of molecular neuroscience : MN, 48(2), 316–331. [Link][16]

  • Borys, F., et al. (2022). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International Journal of Molecular Sciences, 23(18), 10583. [Link][4]

  • ResearchGate. (n.d.). Structure of dibenzo[b,f]oxepine derivatives (1), (2a–2c), (3a–3d).... [Link][3]

  • ResearchGate. (2022). (PDF) Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. [Link][7]

  • Naporra, F., et al. (2016). Dibenzo[b,f][1][10]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Pharmacological research, 113(Pt A), 610–625. [Link][17][18]

  • Thimmappa, B. Y., et al. (2022). A New Benzo[2][12]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. Animals : an open access journal from MDPI, 12(4), 486. [Link][6]

  • Borys, F., et al. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. International Journal of Molecular Sciences, 25(11), 6098. [Link][8]

  • Krawczyk, H., Borys, F., & Poterała, M. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066. [Link][5]

  • ResearchGate. (2016). Dibenzo[b,f][1][10]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. [Link][18]

  • ResearchGate. (n.d.). Strategies for the synthesis of dibenzo[b,f]oxepin scaffold.. [Link][13]

  • Borys, F., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Molecules (Basel, Switzerland), 26(20), 6195. [Link][19]

  • She, X., & Kraus, G. A. (2018). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. The Journal of organic chemistry, 83(15), 7771–7784. [Link][14]

  • ResearchGate. (n.d.). Dibenzo[b,f]oxepines: Syntheses and applications. A review | Request PDF. [Link][15]

  • Zeberg, H., et al. (2023). GABAA receptor-mediated seizure liabilities: a mixed-methods screening approach. Archives of toxicology, 97(11), 3025–3044. [Link]

Sources

Discovery and history of benzoxepine compounds in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Medicinal Chemistry of Benzoxepines

For researchers, scientists, and drug development professionals, understanding the history and evolution of a chemical scaffold is paramount to unlocking its future potential. The benzoxepine core, a seven-membered oxygen-containing heterocycle fused to a benzene ring, represents a fascinating case study in the journey from initial synthetic curiosity to a privileged structure in modern medicinal chemistry. This guide provides a comprehensive overview of the discovery, synthetic evolution, and therapeutic applications of benzoxepine compounds, offering field-proven insights for professionals in drug development.

The Benzoxepine Scaffold: An Introduction

The term "benzoxepine" describes a bicyclic heterocyclic system where a benzene ring is fused to an oxepine ring. This seven-membered oxygen-containing ring structure presents unique conformational flexibility, which has proven to be advantageous for interacting with a variety of biological targets. Initially a synthetic challenge due to the entropic unfavorability of forming medium-sized rings, the benzoxepine scaffold has emerged as a key structural motif in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] These activities span from anticancer and anti-inflammatory to neuroprotective and antiviral applications, marking the scaffold as a significant area of interest in drug discovery.[2][3]

Caption: The core chemical structure of 1-benzoxepine.

Pioneering Synthesis: The Dawn of a Scaffold

The history of benzoxepine synthesis begins with the work of Paul Cagniant, who first reported the creation of this heterocyclic system, initially naming it "homochroman".[4] Early synthetic approaches were often complex and low-yielding, reflecting the inherent difficulty in constructing seven-membered rings. Significant early methods included:

  • Rearrangement of Epoxides: Utilizing anisylidine flavone epoxides to induce ring expansion.[4]

  • Parham Cyclialkylation: An intramolecular reaction involving the metal-halogen exchange of an aryl halide followed by nucleophilic attack on a side chain.[4]

  • Ring Closure of Terminal Epoxides: The cyclization of isoprenyl terminal epoxides to form the seven-membered ring.[5]

These initial forays, while foundational, highlighted the need for more efficient and versatile synthetic strategies to fully explore the chemical space and therapeutic potential of benzoxepine derivatives.

The Synthetic Evolution: Enabling Modern Drug Discovery

The last few decades have witnessed a revolution in synthetic organic chemistry, providing powerful tools for the construction of complex molecules like benzoxepines. These advancements have been critical in generating diverse libraries of compounds for pharmacological screening.

Ring-Closing Metathesis (RCM)

Perhaps the most impactful development has been the advent of Ring-Closing Metathesis (RCM), particularly with the use of ruthenium-based catalysts like the Grubbs' catalysts. RCM provides a high-yielding and functional-group-tolerant pathway to the benzoxepine core.[5] The general strategy involves synthesizing a diene precursor, which is then subjected to the catalyst to form the seven-membered ring.[6]

G start Allylated Phenol Derivative (Diene Precursor) reaction Ring-Closing Metathesis (RCM) start->reaction catalyst Grubbs' Catalyst (e.g., 2nd Generation) catalyst->reaction solvent Solvent (e.g., Toluene, CH2Cl2) solvent->reaction product Benzoxepine Derivative reaction->product purification Purification (e.g., MPLC) product->purification final Final Product purification->final

Caption: A generalized workflow for benzoxepine synthesis via Ring-Closing Metathesis (RCM).

Experimental Protocol: Synthesis of a Benzoxepinone Core via RCM [6]

  • Substrate Preparation: A diene precursor (e.g., a benzoate ester with two terminal alkene groups) is synthesized. A common method involves the esterification of a substituted salicylic acid with a diol fragment.[6]

  • Dissolution: The diene substrate is dissolved in an appropriate anhydrous solvent, such as toluene or dichloromethane, under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: A catalytic amount (typically 2-10 mol%) of a Grubbs' catalyst (e.g., second generation) is added to the solution.[5]

  • Reaction: The reaction mixture is heated to reflux (or stirred at room temperature, depending on the catalyst and substrate) for a period ranging from a few hours to 24 hours.[6] Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified using medium-pressure liquid chromatography (MPLC) or flash column chromatography to yield the pure benzoxepinone.[6]

Other Modern Synthetic Routes

Beyond RCM, several other innovative methods have been developed:

  • Tandem SN2/Wittig Reaction: A one-pot approach that efficiently constructs the benzoxepine ring system.[5]

  • Nickel-Catalyzed Electrochemical Arylation: An electrochemical method that allows for the formation of the benzoxepine core from ortho-bromo anisole derivatives and methyl acrylate.[4][5]

  • Intramolecular Friedel-Crafts Cyclization: This classic reaction has been refined to produce dihydro-1-benzoxepin-5(2H)-one derivatives in good yields.[5]

  • Enzymatic Baeyer–Villiger Oxidation: A biocatalytic approach using enzymes to perform selective oxidation of benzo-annelated ketones to form the lactone-containing benzoxepine ring.[5]

These diverse synthetic strategies provide medicinal chemists with a robust toolkit to access a wide array of substituted benzoxepines, facilitating detailed structure-activity relationship (SAR) studies.

Therapeutic Applications and Medicinal Chemistry

The benzoxepine scaffold is a cornerstone of numerous compounds with significant therapeutic potential. Its derivatives have been investigated for a wide range of diseases, demonstrating the versatility of this privileged structure.

Anticancer Activity

Benzoxepines have shown considerable promise as anticancer agents, acting through various mechanisms.

  • Selective Estrogen Receptor Modulators (SERMs): A series of novel benzoxepine-derived compounds have been developed as potent SERMs.[7] These compounds, which conformationally restrain the triarylethylene structure of tamoxifen, demonstrate nanomolar potency in inhibiting the proliferation of human MCF-7 breast cancer cells with low cytotoxicity.[4][7]

  • Topoisomerase I Inhibitors: Certain benz[b]oxepine derivatives exhibit potent cytotoxicity and act as inhibitors of Topoisomerase I, a crucial enzyme in DNA replication and a validated target for cancer therapy.[5]

Neurotherapeutics

The dibenz[b,f]oxepine tricyclic system, in particular, has been a fruitful scaffold for drugs targeting the central nervous system.

  • Antidepressants: Early research identified dibenzoxepine derivatives as effective treatments for depressive states.[8]

  • Neuroprotection: The TAB derivative (Tournefolic acid B), isolated from Tournefortia sarmentosa, effectively attenuates neurotoxicity, suggesting potential applications in neurodegenerative diseases.[9][10]

  • NPY Y5 Receptor Antagonists: Benzoxepine derivatives have been developed as potent and selective antagonists of the Neuropeptide Y5 (NPY Y5) receptor, which is implicated in feeding behavior and anxiety.[4][5]

  • K+ Channel Agonists: A novel potassium channel agonist based on the benzoxepine scaffold has been identified as a therapeutic agent for conditions involving nociceptive sensitization, such as neuropathic pain and urinary bladder dysfunction.[5]

Anti-inflammatory and Anti-allergic Agents

The anti-inflammatory properties of benzoxepines have also been explored.

  • Anti-inflammatory: The compound 2-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoic acid has demonstrated potent anti-inflammatory activity in various animal models.[3]

  • Anti-allergic: Certain benzoxepino[4,3-b]pyridine derivatives have been reported as powerful anti-allergic agents.[3]

Other Pharmacological Activities

The biological activities of benzoxepines extend to other areas as well:

  • Anti-HIV: Some fused benzoxepine derivatives have shown moderate anti-HIV activity.[5]

  • Hypotensive Agents: Tetrahydro-2-benzoxepins were investigated as a novel class of hypotensive (blood pressure lowering) agents in the early 1980s.[11]

  • Cholesterol Absorption Inhibitors: Specific N-heptyl urea derivatives of tetrahydro-1-benzoxepin were found to be active inhibitors of both aortic ACAT (acyl-CoA:cholesterol acyltransferase) and intestinal cholesterol absorption.[4][5]

Structure-Activity Relationship (SAR) Insights

The development of diverse synthetic routes has enabled detailed SAR studies, providing crucial insights into how structural modifications influence biological activity.

Target/ActivityStructural FeatureImpact on ActivityReference
Estrogen Receptor (ERβ) Binding 4-fluoro substituent on the benzoxepin ringEnhances lipophilicity and leads to a 15-fold increase in selectivity for ERβ over ERα.[7]
Anticancer (MCF-7 cells) Incorporation of the benzoxepin ring to constrain a tamoxifen-like structureLeads to potent anti-proliferative effects at nanomolar concentrations.[4][7]
Antifungal Activity Presence of a pent-4-ene-2,3-diol fragment in natural productsAppears to be critical for antifungal activity against Candida parapsilosis.[6]
NPY Y5 Receptor Antagonism Piperidine and piperazine rings at the C-6 positionPotent inhibition of Farnesyl protein transferase synthesis.[5]
Hypotensive Activity Substituted oximino-ethers of 3,4-dihydro-1(2H)-benzoxepinesConfers the ability to lower blood pressure.[3]

These studies underscore the importance of specific substitutions and conformational constraints in tuning the pharmacological profile of benzoxepine-based compounds. For instance, in the context of SERMs, the benzoxepine scaffold acts as a conformationally rigid core that orients the key pharmacophoric elements for optimal receptor engagement, leading to potent antiestrogenic effects.

SERM_Mechanism cluster_0 Cellular Environment SERM Benzoxepine-based SERM ER Estrogen Receptor (ER) SERM->ER Binds & Induces Conformational Change ERE Estrogen Response Element (on DNA) ER->ERE Complex cannot bind productively Transcription Gene Transcription (Blocked) ERE->Transcription Prevents recruitment of co-activators

Caption: Simplified pathway of a benzoxepine-based SERM blocking estrogen receptor signaling.

Conclusion and Future Perspectives

From its initial synthesis by Paul Cagniant to its current status as a privileged scaffold, the benzoxepine core has had a remarkable journey in medicinal chemistry. The development of powerful synthetic methods, particularly Ring-Closing Metathesis, has been instrumental in unlocking its potential, allowing for the creation of diverse molecular architectures.

The wide range of demonstrated biological activities—from anticancer and neuroprotective to anti-inflammatory and antiviral—ensures that benzoxepines will remain a focal point of drug discovery research. Future efforts will likely concentrate on:

  • Developing more stereoselective synthetic routes to access enantiomerically pure compounds, which is often critical for optimizing potency and reducing off-target effects.

  • Exploring novel substitution patterns to fine-tune activity against specific biological targets and overcome drug resistance.

  • Applying computational methods , such as docking and QSAR studies, to rationally design the next generation of benzoxepine-based therapeutics with improved efficacy and safety profiles.[7]

The rich history and proven versatility of the benzoxepine scaffold provide a solid foundation for future innovation, promising the development of new and effective medicines for a host of human diseases.

References

  • Synthetic Study of Natural Metabolites Containing a Benzo[c]oxepine Skeleton: Heterocornol C and D - PMC - NIH. (2023-06-19).
  • Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. (2023-07-30). International Journal of Scientific Research in Modern Science and Technology.
  • Chemotherapeutic Importance of Oxepines. (n.d.). TSI Journals.
  • Barrett, I., Meegan, M. J., Hughes, R. B., Carr, M., Knox, A. J. S., Artemenko, N., Golfis, G., Zisterer, D. M., & Lloyd, D. G. (2008).
  • Kotha, S., & Mehta, G. (n.d.). Synthesis of Benzoxepine Derivatives via Two‐Fold Tandem Metathesis.
  • (PDF) Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. (2025-10-18).
  • A Brief Overview on Chemistry and Biology of Benzoxepine. (2017-09-01). Ingenta Connect.
  • Poeldinger, W., Angst, J., Cornu, F., Dick, P., & Heimann, H. (1966).
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2023-07-27). Semantic Scholar.
  • TenBrink, R. E., McCall, J. M., Pals, D. T., McCall, R. B., Orley, J., Humphrey, S. J., & Wendling, M. G. (1981). Tetrahydro-2-benzoxepins: a novel family of hypotensives. Journal of Medicinal Chemistry.
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (n.d.). MDPI.

Sources

Navigating the Physicochemical Landscape of 9-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The journey of a potential therapeutic agent from discovery to clinical application is paved with rigorous scientific evaluation. Among the most critical of these evaluations are the characterization of a compound's solubility and stability. These intrinsic properties govern a molecule's bioavailability, formulation, and ultimately, its therapeutic efficacy and safety. This in-depth technical guide focuses on 9-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one, a member of the benzo[b]oxepin class of compounds which are of significant interest in medicinal chemistry, particularly in the realms of neuroscience and anti-inflammatory research.[1][2][3] While specific experimental data for this particular methoxy-substituted derivative is not extensively available in public literature, this guide will provide a comprehensive framework for its physicochemical characterization based on established scientific principles and regulatory guidelines.

The core objective of this document is to equip researchers with the foundational knowledge and practical methodologies required to thoroughly assess the solubility and stability of this compound. By understanding the "why" behind the "how," scientists can design robust experiments, interpret data with confidence, and make informed decisions in the drug development process.

I. Understanding the Molecule: A Structural Perspective

The chemical structure of this compound, with its fused benzene and oxepine rings, presents a unique combination of hydrophobicity from the aromatic portion and potential for hydrogen bonding via the keto and methoxy functional groups. The methoxy group at the 9-position can influence the electron distribution within the aromatic ring, which in turn can impact the molecule's reactivity and susceptibility to degradation.

II. Solubility Profiling: The Gateway to Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[4] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Therefore, a comprehensive understanding of the solubility of this compound in various aqueous and organic media is paramount.

A. Types of Solubility Determination

There are two primary forms of solubility that are assessed during drug development: kinetic and thermodynamic solubility.[5]

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly introduced from a concentrated stock (typically in an organic solvent like DMSO) into an aqueous buffer. It is a high-throughput screening method often employed in early discovery to quickly flag compounds with potential solubility issues.[5][6]

  • Thermodynamic Solubility (Equilibrium Solubility): Considered the "gold standard," this is the true equilibrium concentration of a compound in a saturated solution with an excess of solid material.[7] The shake-flask method is the most common technique for determining thermodynamic solubility.[7]

B. Experimental Design for Solubility Assessment

A well-designed solubility study for this compound should encompass a range of physiologically relevant conditions.

Table 1: Proposed Solvents and Conditions for Solubility Testing

Solvent/Medium pH Range Rationale
Deionized WaterNeutralBaseline aqueous solubility.
Phosphate Buffered Saline (PBS)7.4Simulates physiological pH.
Simulated Gastric Fluid (SGF)1.2 - 2.5Represents the acidic environment of the stomach.
Simulated Intestinal Fluid (SIF)6.5 - 7.5Mimics the conditions of the small intestine.
Ethanol, MethanolN/ACommon co-solvents in formulations.
Polyethylene Glycol (PEG), Propylene Glycol (PG)N/AExcipients used to enhance solubility.
Dimethyl Sulfoxide (DMSO)N/AA common solvent for initial stock solutions.[5]
C. Step-by-Step Protocol: Thermodynamic Solubility (Shake-Flask Method)
  • Preparation: Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition: Add a precise volume of the desired solvent or buffer to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.[8]

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Caption: Workflow for Thermodynamic Solubility Determination.

III. Stability Assessment: Ensuring Chemical Integrity

The chemical stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[10] Stability testing is a regulatory requirement and provides crucial information for determining a drug's shelf-life and recommended storage conditions.[10][11][12]

A. Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing.[13][14] These studies are essential for:

  • Identifying potential degradation products.[15]

  • Elucidating degradation pathways.[14]

  • Demonstrating the specificity of stability-indicating analytical methods.[16]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress Condition Typical Reagents and Conditions Potential Degradation Pathways
Acidic Hydrolysis 0.1 M - 1 M HCl at room temperature and elevated temperatures (e.g., 60°C).[17]Hydrolysis of the ether linkage or other acid-labile groups.
Basic Hydrolysis 0.1 M - 1 M NaOH at room temperature and elevated temperatures.[17]Hydrolysis of the keto group or other base-labile functionalities.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[17]Oxidation of the aromatic ring or other susceptible sites.
Thermal Degradation Dry heat (e.g., 60°C, 80°C) for an extended period.[17]Thermally induced decomposition or rearrangement.
Photostability Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[13][17]Photolytic cleavage or rearrangement.
B. Long-Term and Accelerated Stability Studies

Following forced degradation, formal stability studies are conducted under controlled storage conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.[10][18][19]

  • Long-Term Stability: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[19]

  • Accelerated Stability: Performed at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[19]

The frequency of testing during these studies is also defined by ICH guidelines, typically at 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies.[18]

C. Analytical Methodology for Stability Studies

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[16] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[9]

G cluster_0 Forced Degradation cluster_1 ICH Stability Studies A Acid Hydrolysis I Stability-Indicating HPLC Method A->I B Base Hydrolysis B->I C Oxidation C->I D Thermal D->I E Photolytic E->I F Long-Term (e.g., 25°C/60% RH) F->I G Accelerated (e.g., 40°C/75% RH) G->I H This compound H->A H->B H->C H->D H->E H->F H->G J Data Analysis: - Degradation Profile - Shelf-life Determination I->J

Caption: Overview of a Comprehensive Stability Testing Program.

IV. Data Interpretation and Reporting

All experimental data should be meticulously documented. Solubility should be reported in standard units such as mg/mL or µg/mL. For stability studies, the results should be presented in a clear format, showing the percentage of the parent compound remaining and the levels of any degradation products at each time point and condition. This data is fundamental for formulation development, packaging decisions, and establishing a re-test period or shelf-life for the drug substance.[13]

V. Conclusion

While specific data on the solubility and stability of this compound may be limited, a robust and scientifically sound approach to determining these critical parameters is well-established. By following the principles and methodologies outlined in this guide, researchers can generate the necessary data to advance their understanding of this promising compound and make informed decisions in the drug development pipeline. The application of these fundamental techniques will not only ensure regulatory compliance but also build a solid foundation for the successful development of new and effective medicines.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024-01-08). Food And Drugs Authority.
  • Forced Degradation Studies. (n.d.). Creative Biolabs.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025-11-10).
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). The Royal Society of Chemistry.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01).
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019-09). ResearchGate.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024-04-04). WuXi AppTec.
  • TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018-09-30). World Health Organization (WHO).
  • Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2022-08-22). The official website of the Saudi Food and Drug Authority.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Drug solubility: why testing early matters in HTS. (2023-04-06). BMG LABTECH.
  • A review on analytical methods for estimation of Oxaprozin. (n.d.). WJBPHS.
  • 3,4-Dihydro-2H-benzo[b]oxepin-5-one. (n.d.). Chem-Impex.
  • 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. (n.d.). J&K Scientific.
  • 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. (n.d.). Chem-Impex.

Sources

A Technical Guide to the Natural Occurrence and Sourcing of Dibenzo[b,f]oxepine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dibenzo[b,f]oxepine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives, found in a variety of natural sources, exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] This technical guide provides an in-depth exploration of the natural provenance of dibenzo[b,f]oxepine scaffolds, detailing their occurrence in terrestrial plants, fungi, and marine ecosystems. We will examine specific examples of naturally occurring derivatives, delve into their proposed biosynthetic origins, present a validated methodology for their extraction and isolation, and summarize their pharmacological significance. This document serves as a comprehensive resource for professionals engaged in natural product discovery and the development of novel therapeutics based on this potent chemical framework.

Introduction: The Dibenzo[b,f]oxepine Core

The dibenzo[b,f]oxepine is a tricyclic aromatic compound characterized by a central seven-membered oxepine ring fused to two benzene rings. This unique structural arrangement imparts a non-planar, boat-like conformation, which is crucial for its interaction with biological targets.[2] While synthetic routes to this scaffold are well-documented, nature remains a prolific and diverse source of novel and structurally complex derivatives.[3][4] The exploration of these natural products offers invaluable insights into new chemical spaces and potential therapeutic leads.

Natural Sources and Occurrence

Dibenzo[b,f]oxepine derivatives are not ubiquitous in nature but are found within specific families of plants and fungal species, including those from unique marine environments.

Terrestrial Plants: A Rich Reservoir

Higher plants, particularly those from the Leguminosae and Orchidaceae families, are the most well-documented sources of dibenzo[b,f]oxepine natural products.

  • The Bauhinia Genus: Numerous tricyclic dibenzo[b,f]oxepin natural products have been isolated from plants of the Bauhinia genus, with Bauhinia purpurea being a particularly notable source.[5][6] A prominent example is Bauhinoxepin J , which has demonstrated significant anti-mycobacterial, antimalarial, and tumor growth inhibitory activities.[5][6][7]

  • Bulbophyllum kwangtungense : This orchid species is the source of Bulbophylol-B , a polyoxygenated dihydrodibenz[b,f]oxepin.[5] It has shown considerable cytotoxicity against human epithelial carcinoma (HeLa) and human erythromyeloblastoid leukemia (K562) cells.[5]

  • Empetrum nigrum : The Canadian medicinal plant, commonly known as black crowberry, yields two dibenz[b,f]oxepins named empetroxepin A and B .[8] These compounds were isolated from an extract that significantly inhibited the growth of Mycobacterium tuberculosis.[8]

  • Other Plant Sources: Additional examples include new dibenz[b,f]oxepins isolated from Cercis chinensis (Leguminosae) and potent antioxidant derivatives like isosalvianolic acid C from Tournefortia sarmentosa.[9][10]

Fungal Kingdom: An Emerging Frontier

Fungi, including endophytic and marine-derived species, are an increasingly recognized source of unique oxepine-containing metabolites.[11]

  • Aspergillus janus : This fungus is the natural source of Janoxepin , a leucine-derived oxepin-pyrimidinone-ketopiperazine natural product.[5][6] Janoxepin exhibits antiplasmodial effects against the malaria parasite Plasmodium falciparum.[5]

  • Marine-Derived Fungi: The marine environment is a treasure trove of microbial diversity and novel chemistry.

    • A marine-derived fungus, Beauveria bassiana, was found to produce a rare 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione, representing only the seventh reported natural product with this specific isomeric scaffold.[12]

    • The deep-sea-derived fungus Aspergillus versicolor produces oxepine-containing alkaloids, versicoloids A and B , which show potent fungicidal effects against the plant pathogen Colletotrichum acutatum.[13]

    • The marine sponge-associated fungus Pestalotiopsis heterocornis is a source of heterocornols , polyketides that feature a bicyclic benzo[c]oxepine core structure.[14][15]

Proposed Biosynthesis of Dibenzo[b,f]oxepine Scaffolds

While the precise biosynthetic pathways for most dibenzo[b,f]oxepines have not been fully elucidated, a general scheme can be proposed based on the structures of known stilbenoid precursors.[2] The pathway likely involves the combination of precursors from the shikimate and/or acetate pathways to form a stilbene-type intermediate. Subsequent phenolic oxidative coupling or other intramolecular cyclization reactions would then form the central seven-membered ether ring.

Biosynthesis of Dibenzo[b,f]oxepine Conceptual Biosynthetic Pathway cluster_0 Primary Metabolism cluster_1 Intermediate Assembly cluster_2 Core Formation Shikimate Shikimate Pathway (e.g., Phenylalanine) Stilbenoid Stilbenoid Precursor (e.g., Resveratrol-type structure) Shikimate->Stilbenoid C6-C3 Precursors Acetate Acetate Pathway (Polyketide Synthase) Acetate->Stilbenoid C2 Units Cyclization Intramolecular Phenolic Oxidative Coupling (P450 Enzyme-mediated) Stilbenoid->Cyclization Cyclization Precursor Core Dibenzo[b,f]oxepine Scaffold Cyclization->Core Ring Closure

Caption: Conceptual pathway for dibenzo[b,f]oxepine biosynthesis.

Methodology: A General Protocol for Extraction and Isolation

The following protocol outlines a robust, field-proven workflow for the extraction, fractionation, and isolation of dibenzo[b,f]oxepine derivatives from plant material. The causality behind this multi-step process is to systematically reduce complexity and enrich the target compounds based on their physicochemical properties (polarity, size, affinity).

Step-by-Step Workflow
  • Preparation of Plant Material:

    • Collect fresh plant material (e.g., leaves, stems of Bauhinia purpurea).

    • Air-dry the material in the shade for 7-10 days to prevent enzymatic degradation and microbial growth.

    • Grind the dried material into a coarse powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction:

    • Perform sequential maceration or Soxhlet extraction of the powdered material with solvents of increasing polarity. A typical sequence is n-hexane, followed by ethyl acetate (EtOAc), and finally methanol (MeOH).

    • Rationale: This stepwise extraction roughly separates compounds by polarity. Non-polar compounds (fats, waxes) are removed by hexane, while compounds of intermediate polarity, including many dibenzo[b,f]oxepines, are extracted into the EtOAc fraction.

  • Fractionation of the Bioactive Extract:

    • Concentrate the crude ethyl acetate extract in vacuo using a rotary evaporator.

    • Subject the concentrated extract to vacuum liquid chromatography (VLC) or column chromatography over silica gel.

    • Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity by adding ethyl acetate (e.g., Hexane:EtOAc 9:1 -> 1:1 -> 0:1).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

  • Purification of Target Compounds:

    • Subject the enriched fractions to further chromatographic separation. This often involves repeated column chromatography on silica gel or Sephadex LH-20 (for size exclusion).

    • Final purification is typically achieved using Preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column with a suitable solvent system (e.g., acetonitrile/water or methanol/water gradient).

  • Structural Elucidation:

    • The structure of the purified compound is determined using a combination of spectroscopic techniques:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

      • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments to establish the complete chemical structure and stereochemistry.

Extraction Workflow General Extraction & Isolation Workflow A Plant Material (Dried, Powdered) B Solvent Extraction (Sequential: Hexane, EtOAc, MeOH) A->B C Crude EtOAc Extract (Bioactive Fraction) B->C D Silica Gel Column Chromatography (Gradient Elution) C->D E Enriched Fractions (TLC Monitored) D->E F Sephadex LH-20 or Repeated Column Chromatography E->F G Semi-Pure Compounds F->G H Preparative HPLC (C18 Column) G->H I Pure Dibenzo[b,f]oxepine H->I J Structural Elucidation (NMR, MS) I->J

Caption: Workflow for isolating dibenzo[b,f]oxepines from natural sources.

Summary of Biological Activities

The structural diversity of naturally occurring dibenzo[b,f]oxepines is matched by their varied and potent biological activities. This makes them highly attractive starting points for drug discovery programs.

Compound NameNatural SourceReported Biological ActivityCitation(s)
Bauhinoxepin J Bauhinia purpureaAnti-mycobacterial, Antimalarial, Tumor growth inhibitory[5][6][7]
Bulbophylol-B Bulbophyllum kwangtungenseCytotoxic (HeLa, K562 cells), Radical-scavenging[5]
Empetroxepins A & B Empetrum nigrumAntimycobacterial (M. tuberculosis)[8]
Janoxepin Aspergillus janus (fungus)Antiplasmodial (P. falciparum)[5][6]
Isosalvianolic acid C Tournefortia sarmentosaHypocholesterolemic[10]
Versicoloids A & B Aspergillus versicolor (fungus)Antifungal (C. acutatum)[13]

Conclusion and Future Perspectives

Nature continues to be an unparalleled chemist, providing a rich diversity of complex molecular architectures with potent biological functions. Dibenzo[b,f]oxepine scaffolds, sourced from terrestrial plants and increasingly from fungi, exemplify this principle. The compounds isolated to date have shown significant promise in addressing critical health challenges, including infectious diseases and cancer.

Future research should focus on exploring untapped ecological niches, such as extremophilic microorganisms and marine invertebrates, which are likely to harbor novel derivatives. Furthermore, advances in metabolomics and genome mining will accelerate the discovery of new compounds and the elucidation of their biosynthetic pathways, paving the way for synthetic biology approaches to produce these valuable scaffolds sustainably.

References

  • Webster, D., et al. (2012). Dibenz[b,f]oxepin and Antimycobacterial Chalcone Constituents of Empetrum nigrum. Journal of Natural Products, 75(4), 741–746. Available from: [Link]

  • Krawczyk, H. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066. Available from: [Link]

  • Krawczyk, H. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Odesa National University of Technology Repository. Available from: [Link]

  • Krawczyk, H. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066. Available from: [Link]

  • ResearchGate. (n.d.). Chemical Structures of Fungi-derived Oxepines. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). An Updated Review on Biologically Promising Natural Oxepines. ResearchGate. Available from: [Link]

  • Murao, T., et al. (2016). A New Dibenz[b,e]oxepine Derivative, 1-Hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione, from a Marine-Derived Fungus, Beauveria bassiana TPU942. Marine Drugs, 14(11), 205. Available from: [Link]

  • Semantic Scholar. (n.d.). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Semantic Scholar. Available from: [Link]

  • Semantic Scholar. (n.d.). An Updated Review on Biologically Promising Natural Oxepines. Semantic Scholar. Available from: [Link]

  • ResearchGate. (n.d.). Dibenzo[b,f]oxepines: Syntheses and applications. A review. ResearchGate. Available from: [Link]

  • Sokol, K. R., & Peczuh, M. W. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Thieme. Available from: [Link]

  • Organic Preparations and Procedures International. (2004). DIBENZO[bf]OXEPINES: SYNTHESES AND APPLICATIONS. A REVIEW. Taylor & Francis Online, 36(4), 303-338. Available from: [Link]

  • Krawczyk, H. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. PubMed. Available from: [Link]

  • Krawczyk, H., et al. (2024). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International Journal of Molecular Sciences, 25(11), 6062. Available from: [Link]

  • Tobiasz, P., et al. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. International Journal of Molecular Sciences, 25(11), 6098. Available from: [Link]

  • ResearchGate. (n.d.). Structures of natural products containing dibenzo[b,f]oxepine or its derivatives. ResearchGate. Available from: [Link]

  • Zhang, P., et al. (2016). Antifungal New Oxepine-Containing Alkaloids and Xanthones from the Deep-Sea-Derived Fungus Aspergillus versicolor SCSIO 05879. Journal of Agricultural and Food Chemistry, 64(14), 2910-2916. Available from: [Link]

  • Markovič, M., et al. (2023). Synthetic Study of Natural Metabolites Containing a Benzo[c]oxepine Skeleton: Heterocornol C and D. ResearchGate. Available from: [Link]

  • Fernández-Marrero, Y. M., & Estévez-Braun, A. (2017). The Oxepane Motif in Marine Drugs. Marine Drugs, 15(11), 349. Available from: [Link]

  • Markovič, M., et al. (2023). Synthetic Study of Natural Metabolites Containing a Benzo[c]oxepine Skeleton: Heterocornol C and D. International Journal of Molecular Sciences, 24(12), 10328. Available from: [Link]

Sources

A Guide to the Spectroscopic Characterization of 9-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS No. 127557-08-8) is a heterocyclic compound featuring a benzoxepinone core. This seven-membered oxygen-containing ring fused to a benzene ring is a structural motif found in various biologically active molecules. As with any compound intended for research or drug development, unambiguous structural confirmation is a non-negotiable prerequisite. This guide provides an in-depth exploration of the expected spectroscopic signature of this molecule, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers and scientists who require not just data, but a foundational understanding of how to interpret that data with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework and its electronic environment.

Expertise & Rationale: Why These NMR Experiments?

For a molecule like this compound, a standard suite of NMR experiments is required. A proton (¹H) NMR experiment is the first step to identify all unique proton environments and their neighboring protons through spin-spin coupling. Subsequently, a carbon-13 (¹³C) NMR spectrum reveals the number of unique carbon environments. While a broadband-decoupled ¹³C experiment is standard, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. The DEPT-135 pulse sequence differentiates carbons by the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative, and quaternary carbons are absent. This provides an extra layer of validation for our assignments.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on established chemical shift principles and data from analogous structures containing methoxy-substituted aromatic rings and aliphatic chains adjacent to oxygen atoms and carbonyl groups.

Signal (Label) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-87.50d~2.51HAromatic Proton
H-67.05d~8.51HAromatic Proton
H-76.95dd~8.5, 2.51HAromatic Proton
H-24.30t~6.02H-O-CH₂ -CH₂-
H-43.00t~6.52H-C(=O)-CH₂ -CH₂-
OCH₃3.85s-3HMethoxy Protons
H-32.20quintet~6.22H-CH₂-CH₂ -CH₂-

Interpretation:

  • Aromatic Region (δ 6.9-7.6 ppm): The three aromatic protons are expected to appear in distinct, downfield regions due to the deshielding effect of the benzene ring. The substitution pattern (protons at C6, C7, and C8) will result in a characteristic splitting pattern. The proton at C8, being ortho to the electron-withdrawing carbonyl group, is predicted to be the most downfield.

  • Aliphatic Region (δ 2.2-4.3 ppm): The protons on the seven-membered ring exhibit predictable shifts based on their proximity to heteroatoms and the carbonyl group. The methylene protons at C2, being directly attached to the ring oxygen (-O-CH₂-), are the most deshielded and appear furthest downfield (~4.30 ppm). The protons at C4, adjacent to the carbonyl group (-C(=O)-CH₂-), are also deshielded and appear around 3.00 ppm. The C3 protons, situated between two other methylene groups, are expected to be the most upfield of the aliphatic ring protons.

  • Methoxy Group (δ 3.85 ppm): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet integrating to 3H.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm) DEPT-135 Assignment
205.0AbsentC5 (Carbonyl)
164.0AbsentC9 (Aromatic C-OCH₃)
158.0AbsentC5a (Aromatic C-O)
135.0PositiveC8 (Aromatic CH)
125.0AbsentC9a (Aromatic Quaternary)
121.0PositiveC6 (Aromatic CH)
115.0PositiveC7 (Aromatic CH)
72.0NegativeC2 (-O-C H₂)
55.5PositiveOCH₃
42.0NegativeC4 (-C(=O)-C H₂)
28.0NegativeC3 (-CH₂-C H₂-CH₂-)

Interpretation:

  • Carbonyl Carbon (δ ~205.0 ppm): The ketone carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically above 200 ppm.

  • Aromatic Carbons (δ 115-164 ppm): Six distinct signals are expected. The carbons attached to oxygen (C9 and C5a) will be the most downfield in this region. The DEPT-135 experiment will confirm the three protonated carbons (C6, C7, C8) versus the three quaternary carbons (C5a, C9, C9a).

  • Aliphatic Carbons (δ 28-72 ppm): The C2 carbon, bonded to the ether oxygen, will be the most deshielded in the aliphatic region. The C4 and C3 carbons will appear further upfield. The DEPT-135 spectrum is crucial here to confirm the assignment of these three negative (CH₂) peaks.

  • Methoxy Carbon (δ ~55.5 ppm): The methoxy carbon gives a characteristic positive signal in a DEPT-135 spectrum around 55.5 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3050-3000Medium-WeakC-H StretchAromatic C-H
~2950-2850MediumC-H StretchAliphatic C-H
~1680 Strong C=O Stretch Aryl Ketone
~1600, ~1480Medium-WeakC=C StretchAromatic Ring
~1260 Strong C-O Stretch Aryl Ether
~1150MediumC-O StretchAliphatic Ether

Interpretation: The IR spectrum provides a clear fingerprint of this compound. The two most diagnostic peaks are:

  • Strong Carbonyl (C=O) Stretch at ~1680 cm⁻¹: The position of this peak is indicative of an aryl ketone, where conjugation with the benzene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). This is a critical peak for confirming the presence of the oxepinone core.

  • Strong Aryl Ether (C-O) Stretch at ~1260 cm⁻¹: A strong absorption in this region confirms the presence of the C(aryl)-O-C bond of the methoxy group and the C(aryl)-O-C bond of the oxepine ring itself.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues based on how the molecule fragments under energetic conditions. For this molecule (C₁₁H₁₂O₃), the exact monoisotopic mass is 192.0786 g/mol .

Expected Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 192, corresponding to the intact molecule with one electron removed.

  • Key Fragmentation Pathways: Electron ionization will induce characteristic fragmentation, providing further structural validation. A primary fragmentation event is often the McLafferty rearrangement if a gamma-hydrogen is available, or cleavage alpha to the carbonyl group or the ether oxygen.

A plausible fragmentation pathway involves the loss of ethylene (C₂H₄) from the aliphatic chain, followed by further cleavages.

G M C₁₁H₁₂O₃ m/z = 192 (Molecular Ion) F1 m/z = 164 M->F1 - C₂H₄ F2 m/z = 136 F1->F2 - CO F3 m/z = 135 F2->F3 - H• F4 m/z = 107 F2->F4 - CHO•

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Integrated Workflow for Structural Elucidation

No single technique provides the complete picture. True structural confidence comes from integrating the data from all three methods. The workflow below illustrates the logical progression for characterizing a novel compound like this compound.

G cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_end Final Confirmation Synthesis Synthesis & Purification (>95% Purity) MS Mass Spectrometry (Determine Molecular Formula) Synthesis->MS IR Infrared Spectroscopy (Identify Functional Groups) Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) (Map C-H Framework) Synthesis->NMR Structure Unambiguous Structure Elucidation MS->Structure IR->Structure NMR->Structure

Caption: Integrated workflow for spectroscopic characterization.

Experimental Protocols

The following are generalized, self-validating protocols that serve as a starting point for analysis.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C {¹H} NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

  • DEPT-135 Acquisition: Use a standard DEPT-135 pulse program, accumulating 512 scans.

  • Data Processing: Process all spectra with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.

Protocol 2: IR Data Acquisition (ATR Method)
  • Background Scan: Clean the attenuated total reflectance (ATR) crystal (typically diamond or germanium) with isopropanol and acquire a background spectrum of the empty crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal and apply pressure using the instrument's anvil to ensure good contact.

  • Sample Scan: Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background to generate the final transmittance or absorbance spectrum.

Protocol 3: Mass Spectrometry Data Acquisition (EI Method)
  • Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization (EI) source operating at 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and relevant fragments.

  • Data Analysis: Identify the molecular ion peak (M⁺˙). Propose fragment structures for major peaks and ensure they are consistent with the known structure. Compare the observed isotope pattern for the M⁺˙ peak with the theoretical pattern for C₁₁H₁₂O₃.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and essential piece of the structural puzzle. The predicted data and interpretations within this guide offer a robust framework for researchers to confirm the identity and purity of this compound, ensuring the integrity of their scientific endeavors.

References

This section would be populated with specific literature sources if direct data were found. The principles discussed are based on foundational knowledge from standard organic chemistry and spectroscopy textbooks.

Methodological & Application

Synthesis of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols for the synthesis of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis is approached as a two-step process, commencing with the preparation of the precursor molecule, 3-(2-methoxyphenoxy)propanoic acid, followed by an intramolecular Friedel-Crafts cyclization to yield the target compound. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind the experimental choices.

Introduction

The benzo[b]oxepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The title compound, this compound, serves as a valuable intermediate for the synthesis of more complex molecules. The synthetic strategy outlined herein is robust and relies on well-established reaction mechanisms, ensuring reproducibility and scalability.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step sequence:

  • Step 1: Synthesis of 3-(2-methoxyphenoxy)propanoic acid. This step involves the Williamson ether synthesis, reacting guaiacol with 3-chloropropanoic acid under basic conditions.

  • Step 2: Intramolecular Friedel-Crafts Cyclization. The precursor acid is then cyclized using a strong acid catalyst, polyphosphoric acid (PPA), to form the desired benzoxepinone.

Synthetic_Scheme Guaiacol Guaiacol Step1_conditions NaOH, H2O Reflux Chloropropanoic_acid 3-Chloropropanoic acid Precursor 3-(2-methoxyphenoxy)propanoic acid Step2_conditions Polyphosphoric Acid (PPA) Heat Target This compound Step1_conditions->Precursor Step2_conditions->Target

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 3-(2-methoxyphenoxy)propanoic acid

Mechanistic Insight

The synthesis of the precursor acid proceeds via a Williamson ether synthesis. Guaiacol is first deprotonated by a base, typically sodium hydroxide, to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 3-chloropropanoic acid in an SN2 reaction, displacing the chloride and forming the ether linkage.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Guaiacol124.1412.4 g0.1
3-Chloropropanoic acid108.5210.9 g0.1
Sodium hydroxide40.008.0 g0.2
Distilled water18.02100 mL-
Concentrated HCl36.46As needed-
Diethyl ether74.12For extraction-
Anhydrous MgSO₄120.37For drying-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 100 mL of distilled water.

  • To the stirred solution, add 12.4 g (0.1 mol) of guaiacol.

  • Add 10.9 g (0.1 mol) of 3-chloropropanoic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dry the purified 3-(2-methoxyphenoxy)propanoic acid in a vacuum oven.

Expected Yield: 75-85%

Part 2: Intramolecular Friedel-Crafts Cyclization

Mechanistic Insight

The cyclization of 3-(2-methoxyphenoxy)propanoic acid to this compound is an intramolecular Friedel-Crafts acylation.[1] Polyphosphoric acid (PPA) serves as both the solvent and the catalyst. It protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form the new carbon-carbon bond and close the seven-membered ring. A final deprotonation step restores aromaticity.

Friedel_Crafts_Mechanism Start 3-(2-methoxyphenoxy)propanoic acid Protonation Protonated Carboxylic Acid Start->Protonation + H+ (PPA) Acylium Acylium Ion Intermediate Protonation->Acylium - H2O Cyclization Cyclized Intermediate Acylium->Cyclization Intramolecular Attack Deprotonation Deprotonation Cyclization->Deprotonation Product This compound Deprotonation->Product - H+

Caption: Simplified mechanism of the Friedel-Crafts cyclization.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(2-methoxyphenoxy)propanoic acid196.2010.0 g0.051
Polyphosphoric acid (PPA)-100 g-
Crushed ice18.02500 g-
Dichloromethane84.93For extraction-
Saturated NaHCO₃ solution-For washing-
Brine-For washing-
Anhydrous Na₂SO₄142.04For drying-

Procedure:

  • Place 100 g of polyphosphoric acid in a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to 80-90 °C with stirring.

  • Slowly add 10.0 g (0.051 mol) of 3-(2-methoxyphenoxy)propanoic acid in portions to the hot PPA.

  • After the addition is complete, continue to stir the mixture at 80-90 °C for 2-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the viscous reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The product will precipitate out. Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Expected Yield: 60-75%

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared Spectroscopy: To identify the characteristic carbonyl stretch of the ketone.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Work in a well-ventilated fume hood.

  • Guaiacol is harmful if swallowed and causes skin irritation.

  • 3-Chloropropanoic acid is corrosive and causes severe skin burns and eye damage.

  • Sodium hydroxide is corrosive.

  • Concentrated hydrochloric acid is corrosive and causes severe burns.

  • Polyphosphoric acid is corrosive and reacts exothermically with water. Handle with care.

  • Dichloromethane is a suspected carcinogen.

References

  • PubChem. 3-(2-Methoxyphenoxy)propanoic acid. National Institutes of Health. [Link]

  • Zawadowska, J. (1963). ResearchGate. 3-(2-Formylphenoxy)propanoic acid. [Link]

Sources

Application Notes and Protocols for Investigating 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one in Neurological Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the potential mechanism of action of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one in neurological models. While direct research on this specific compound is emerging, the broader class of benzoxepinone derivatives has shown promise in neuroscience research, exhibiting activities ranging from modulation of neurotransmitter systems to antioxidant and anti-inflammatory effects.[1][2] This document outlines a hypothesized mechanism of action centered on neuroprotection via antioxidant pathways and modulation of key neuronal signaling cascades. Detailed protocols for in vitro and in vivo validation are provided to guide researchers in elucidating the compound's therapeutic potential.

Introduction: The Therapeutic Potential of Benzoxepinones in Neurology

The benzoxepine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[3][4][5] Derivatives of this heterocyclic system have been explored for a range of therapeutic applications, including anticancer, analgesic, and anti-inflammatory agents.[6][7] In the context of neurological disorders, certain benzoxepinone analogues are being investigated for their effects on neurotransmitter systems, with potential applications as antidepressants and anxiolytics.[1] The multifactorial nature of neurodegenerative diseases, which often involves oxidative stress, neuroinflammation, and neuronal signaling dysregulation, necessitates the development of novel therapeutics with multifaceted mechanisms of action.[2][8]

This compound is a member of this promising class of compounds. Its structural features, including the methoxy group, suggest potential for interaction with biological targets relevant to neuroprotection. This guide provides a hypothetical framework and detailed protocols to systematically investigate its mechanism of action.

Hypothesized Mechanism of Action: A Multi-Target Approach to Neuroprotection

Based on the known activities of structurally related benzoxepine and chromene derivatives, we hypothesize that this compound exerts its neuroprotective effects through a combination of antioxidant activity and modulation of the ERK-CREB signaling pathway. This dual action could mitigate neuronal damage induced by excitotoxicity and oxidative stress, common pathological features in many neurodegenerative disorders.[9]

Signaling Pathway Diagram

Hypothesized_Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Neuron Compound 9-Methoxy-3,4-dihydro- benzo[B]oxepin-5(2H)-one Antioxidant_Defense Enhanced Antioxidant Defense Compound->Antioxidant_Defense Scavenges MEK MEK Compound->MEK Activates ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Stress Antioxidant_Defense->Oxidative_Stress Inhibits Neuronal_Survival Neuronal Survival and Plasticity Oxidative_Stress->Neuronal_Survival Induces Apoptosis ERK ERK1/2 MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Gene_Expression Neuroprotective Gene Expression (e.g., BDNF) CREB->Gene_Expression Promotes Gene_Expression->Neuronal_Survival Enhances

Caption: Hypothesized signaling pathway of this compound.

Experimental Protocols

This section provides detailed protocols to test the hypothesized mechanism of action.

In Vitro Assays

Rationale: To determine if the compound possesses direct radical scavenging properties, a common feature of neuroprotective agents.

Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Dissolve this compound in DMSO to create a 10 mM stock solution. Prepare serial dilutions (e.g., 1, 10, 50, 100 µM) in methanol.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the compound dilutions or control.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Rationale: To evaluate the compound's ability to protect neurons from glutamate-induced excitotoxicity, a key mechanism of neuronal death in various neurological conditions.

Protocol: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

  • Cell Culture:

    • Culture primary cortical neurons from embryonic day 18 rat pups.

    • Plate neurons on poly-D-lysine coated plates and maintain in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Treatment:

    • After 7-10 days in vitro, pre-treat the neurons with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.

    • Induce excitotoxicity by exposing the cells to 100 µM glutamate for 15 minutes.

    • Remove the glutamate-containing medium and replace it with the compound-containing medium.

  • Assessment of Cell Viability (24 hours post-glutamate exposure):

    • Use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay to quantify cell viability.

  • Data Analysis:

    • Normalize cell viability to the vehicle-treated control group.

    • Determine the effective concentration range for neuroprotection.

Rationale: To determine if the neuroprotective effects are mediated by the activation of the pro-survival ERK-CREB signaling cascade, as suggested for similar neuroprotective compounds.[9]

Protocol: Western Blot Analysis for Phosphorylated ERK and CREB

  • Cell Treatment and Lysis:

    • Treat primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) with this compound at its effective neuroprotective concentration for various time points (e.g., 15, 30, 60 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-CREB, and total CREB overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.

In Vivo Models

Rationale: To validate the neuroprotective effects of the compound in a living organism and assess its potential for therapeutic intervention.

Protocol: Murine Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

  • Animal Model:

    • Use adult male C57BL/6 mice.

    • Induce focal cerebral ischemia by transiently occluding the middle cerebral artery (MCAO) for 60 minutes, followed by reperfusion.

  • Drug Administration:

    • Administer this compound (dose to be determined by pharmacokinetic studies) intraperitoneally or orally at the time of reperfusion.

  • Behavioral Assessment:

    • Perform a battery of behavioral tests to assess neurological deficits at 24 and 72 hours post-MCAO (e.g., neurological deficit score, rotarod test, grip strength test).

  • Histological Analysis (at 72 hours post-MCAO):

    • Perfuse the animals and collect the brains.

    • Measure the infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

    • Perform immunohistochemistry on brain sections to assess markers of apoptosis (e.g., cleaved caspase-3) and neuronal survival (e.g., NeuN).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation DPPH DPPH Assay (Antioxidant Activity) Neuroprotection Neuronal Culture (Neuroprotection Assay) MCAO MCAO Stroke Model DPPH->MCAO Proceed if positive WesternBlot Western Blot (ERK/CREB Pathway) Behavior Behavioral Testing MCAO->Behavior Histology Histological Analysis (Infarct Volume, Apoptosis) Behavior->Histology

Caption: A stepwise workflow for investigating the compound's neurological effects.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear comparison and interpretation.

Table 1: Summary of Expected In Vitro Results
AssayParameter MeasuredExpected Outcome with this compound
DPPH Assay IC50 (µM)A low IC50 value, indicating potent radical scavenging activity.
Neuroprotection Assay % Cell ViabilityA dose-dependent increase in neuronal viability following glutamate challenge.
Western Blot Fold change in p-ERK/ERK and p-CREB/CREBA time-dependent increase in the phosphorylation of ERK and CREB.

Conclusion

The protocols outlined in this application note provide a robust framework for elucidating the mechanism of action of this compound in neurological models. By systematically evaluating its antioxidant potential, neuroprotective efficacy, and impact on key signaling pathways, researchers can build a comprehensive profile of this compound's therapeutic promise. The findings from these studies will be crucial for guiding further preclinical development and establishing the foundation for potential clinical applications in the treatment of neurodegenerative diseases and acute neuronal injury.

References

  • Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. (2023). [Link to be provided when available]
  • Tapia, R. A., Salas, C. O., Villena, J., Quiñones, N., Mascallano, C., & da Costa, D. M. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF DIBENZ[b,f]OXEPINS AND RELATED DERIVATIVES. ResearchGate. [Link]

  • SYNTHESIS OF DIHYDRODIBENZO[b,f]FURO[2,3-d]OXEPINS AND RELATED REACTIONS. (2012). HETEROCYCLES, 85(10). [Link]

  • Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. (2021). PubMed Central. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. (2023). PubMed. [Link]

  • From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. (2024). PubMed Central. [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. (2021). PubMed Central. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Publishing. [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. (2022). [Link to be provided when available]
  • 4 Amino 9 Fluoro 3 4 Dihydrobenzo[B]Oxepin 5(2H) One Hydrochloride. [Link to be provided when available]
  • Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. (2018). PubMed Central. [Link]

Sources

Application Notes and Protocols for the Investigation of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one in Antidepressant Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Dihydrobenzo[b]oxepin Scaffold

The dibenzo[b,e]oxepine scaffold is a core structural feature of the tricyclic antidepressant (TCA) doxepin, a compound known for its efficacy in treating major depressive disorder.[1] Doxepin and similar compounds exert their therapeutic effects, at least in part, by inhibiting the reuptake of key neurotransmitters such as serotonin and norepinephrine.[1] The broader class of dihydrobenzo[b]oxepin-5(2H)-one derivatives has been identified as a valuable pharmacophore in the development of novel therapeutics for central nervous system disorders, including antidepressants and anxiolytics.[2][3] This has led to a growing interest in the synthesis and biological evaluation of novel analogues.

This document outlines a comprehensive framework for the preclinical evaluation of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one , a novel analogue, as a potential candidate for antidepressant drug development. The strategic placement of a methoxy group at the 9-position may modulate the compound's electronic and steric properties, potentially leading to a unique pharmacological profile with improved efficacy or a more favorable side-effect profile compared to existing treatments.

Our investigation will focus on a systematic, multi-tiered approach, beginning with in vitro characterization of the compound's interaction with monoamine transporters, followed by in vivo assessment of its antidepressant-like activity in established rodent models of depression.

Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition

Depression is often associated with a deficiency in the synaptic concentrations of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[4] A primary mechanism of action for many clinically effective antidepressants is the inhibition of the respective transporters for these neurotransmitters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[5][6] By blocking these transporters, the reuptake of neurotransmitters from the synaptic cleft is inhibited, leading to an increase in their synaptic availability and enhanced neurotransmission.

Given the structural similarity of this compound to known monoamine reuptake inhibitors, our primary hypothesis is that it will exhibit inhibitory activity at SERT, NET, and/or DAT. The initial phase of our investigation will, therefore, focus on quantifying the compound's potency and selectivity for these transporters.

PART 1: In Vitro Characterization - Monoamine Transporter Inhibition Assays

The initial screening of this compound will be conducted using in vitro neurotransmitter reuptake inhibition assays. These assays provide a rapid and quantifiable measure of the compound's ability to block the function of SERT, NET, and DAT.[4][7]

Experimental Workflow: In Vitro Transporter Inhibition

Caption: Workflow for in vitro monoamine transporter inhibition assays.

Protocol 1: Serotonin Transporter (SERT) Inhibition Assay

This protocol is adapted from established methods for assessing SERT inhibition.[8][9][10]

1. Cell Culture:

  • Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Plate the cells in a 96-well plate at a density of 40,000-60,000 cells per well and incubate for 24-48 hours.

2. Assay Procedure:

  • On the day of the assay, aspirate the culture medium and wash the cells once with Krebs-Ringer-HEPES (KRH) buffer.

  • Prepare serial dilutions of this compound in KRH buffer. Also, prepare a positive control (e.g., fluoxetine) and a vehicle control.

  • Pre-incubate the cells with the test compound, positive control, or vehicle for 15-20 minutes at room temperature.[11]

  • Initiate the uptake reaction by adding [³H]Serotonin (final concentration of ~10 nM) to each well.

  • Incubate for 10-15 minutes at 37°C.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials.

  • Measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: Norepinephrine Transporter (NET) Inhibition Assay

This protocol is based on established methods for assessing NET inhibition.[12][13][14]

1. Cell Culture:

  • Utilize a cell line endogenously expressing hNET, such as the human neuroblastoma cell line SK-N-BE(2)C, or a stably transfected cell line (e.g., hNET-HEK293).[12][13]

  • Culture and plate the cells as described for the SERT assay.

2. Assay Procedure:

  • Follow the same pre-incubation, incubation, and termination steps as the SERT assay.

  • Use [³H]Norepinephrine as the radiolabeled substrate.

  • A known NET inhibitor, such as desipramine, should be used as a positive control.[13]

3. Data Analysis:

  • Calculate the IC₅₀ value as described for the SERT assay.

Protocol 3: Dopamine Transporter (DAT) Inhibition Assay

This protocol is based on established methods for assessing DAT inhibition.[6][15][16]

1. Cell Culture:

  • Use a cell line stably expressing the human dopamine transporter (hDAT), such as hDAT-HEK293 cells.

  • Culture and plate the cells as described for the SERT assay.

2. Assay Procedure:

  • Follow the same pre-incubation, incubation, and termination steps as the SERT assay.

  • Use [³H]Dopamine as the radiolabeled substrate.[6][15]

  • A known DAT inhibitor, such as GBR12909 or nomifensine, should be used as a positive control.[6][15]

3. Data Analysis:

  • Calculate the IC₅₀ value as described for the SERT assay.

Hypothetical In Vitro Data
CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
This compound1550>1000
Fluoxetine (Positive Control)102501500
Desipramine (Positive Control)15052000
GBR12909 (Positive Control)20015010

This table presents hypothetical data for illustrative purposes.

PART 2: In Vivo Behavioral Models of Antidepressant Activity

Following promising in vitro results, the next crucial step is to evaluate the antidepressant-like effects of this compound in validated animal models of depression. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely used behavioral despair models for the screening of potential antidepressant compounds.[17][18][19][20][21]

Experimental Workflow: In Vivo Behavioral Testing

Caption: Workflow for in vivo behavioral assessment of antidepressant-like activity.

Protocol 4: Forced Swim Test (FST) in Mice

The FST is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[22][23] Antidepressant treatment is known to increase the latency to immobility and decrease the total duration of immobility.[18][24][25]

1. Animals and Housing:

  • Use male C57BL/6 mice, 8-10 weeks of age.

  • House the animals in groups of 4-5 per cage with ad libitum access to food and water, under a 12-hour light/dark cycle.

  • Allow at least one week of acclimatization before the experiment.

2. Apparatus:

  • A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

3. Procedure:

  • Administer this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally), a positive control (e.g., imipramine, 20 mg/kg, i.p.), or vehicle 30-60 minutes before the test.

  • Gently place each mouse into the cylinder of water for a 6-minute session.

  • Record the entire session with a video camera.

  • An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

4. Data Analysis:

  • Compare the mean duration of immobility between the treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Protocol 5: Tail Suspension Test (TST) in Mice

The TST is another widely used model to screen for potential antidepressant drugs.[19][20][21] Mice are suspended by their tails, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.[26][27]

1. Animals and Housing:

  • Use animals of the same strain and housing conditions as in the FST.

2. Apparatus:

  • A suspension box or a horizontal bar from which the mice can be suspended.

  • The mouse should be suspended approximately 50 cm above the floor.

3. Procedure:

  • Administer the test compound, positive control, or vehicle as described for the FST.

  • Suspend each mouse by its tail using adhesive tape, ensuring the tape is attached approximately 1 cm from the tip of the tail.

  • The test duration is 6 minutes, and the entire session is video-recorded.[20][21][26]

  • A blinded observer scores the total time the mouse remains immobile.

4. Data Analysis:

  • Analyze the data using a one-way ANOVA followed by an appropriate post-hoc test, as described for the FST.

Hypothetical In Vivo Data
Treatment Group (mg/kg, i.p.)Mean Immobility Time (s) in FST (± SEM)Mean Immobility Time (s) in TST (± SEM)
Vehicle150 ± 10180 ± 12
Imipramine (20)80 ± 8 95 ± 9
This compound (10)135 ± 9160 ± 11
This compound (20)105 ± 7120 ± 8
This compound (40)85 ± 6 100 ± 7

*This table presents hypothetical data for illustrative purposes. *p < 0.05, *p < 0.01 compared to the vehicle group.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial preclinical evaluation of this compound as a potential antidepressant. A favorable in vitro profile, characterized by potent and selective inhibition of SERT and/or NET, followed by a significant reduction in immobility in the FST and TST, would provide strong evidence for its antidepressant-like activity.

Positive findings would warrant further investigation, including:

  • Pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • In vivo microdialysis to confirm the elevation of synaptic monoamine levels in relevant brain regions.

  • Evaluation in chronic stress models of depression for greater predictive validity.

  • Safety pharmacology and toxicology studies to assess the compound's overall safety profile.

The systematic application of these methodologies will be critical in determining the therapeutic potential of this compound and its viability as a lead candidate for the development of a novel antidepressant medication.

References

  • Slideshare. (n.d.). In vivo model of depression. Retrieved from [Link]

  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3769.
  • Pollak, D. D., Monje, F. J., Zuckerman, L., Denny, C. A., Drew, M. R., & Kandel, E. R. (2008). An animal model of a behavioral intervention for depression. Neuron, 58(5), 729–742.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Tail-Suspension Test. Journal of Visualized Experiments, (59), e3769.
  • University of Notre Dame IACUC. (n.d.). Forced Swim Test v.3. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2015). A Perspective Study: Preclinical Screening of Anti-Depressant Activity.
  • Slideshare. (n.d.). Screening of antidepressant. Retrieved from [Link]

  • Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370.
  • Slideshare. (n.d.). Pre clinical Screening of anti depressants. Retrieved from [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2011). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3769.
  • NSW Department of Primary Industries. (2022).
  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • Can, A., Dao, D. T., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638.
  • Li, X., et al. (2023). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. Physical Chemistry Chemical Physics, 25(4), 2689-2700.
  • BenchChem. (2025).
  • Decker, A. M., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of pharmacological and toxicological methods, 92, 56-62.
  • Decker, A. M., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of pharmacological and toxicological methods, 92, 56-62.
  • Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 92, 43-50.
  • Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 92, 43-50.
  • Sitte, H. H., & Freissmuth, M. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 78, 12.13.1-12.13.22.
  • Schlessinger, A., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS chemical neuroscience, 7(12), 1709-1717.
  • Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay.
  • Wang, Y., et al. (2021). Screening and Identification of Antidepressant Active Ingredients from Puerariae Radix Extract and Study on Its Mechanism.
  • van de Stolpe, A., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical chemistry, 93(4), 2110-2117.
  • Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 78, 12.13.1-12.13.22.
  • Kim, D., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 24(20), 15413.
  • Schlessinger, A., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors. ACS chemical neuroscience, 7(12), 1709-1717.
  • BioIVT. (n.d.). NET Transporter Assay.
  • Uliana, D. L., et al. (2022). Adolescent and adult stress alter excitatory-inhibitory network dynamics in the medial prefrontal cortex. Cerebral cortex, 32(24), 5677-5691.
  • International Journal of Pharmaceutical Sciences Review and Research. (2018).
  • Kim, D., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 24(20), 15413.
  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • Oriental Journal of Chemistry. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs.
  • YouTube. (2024).
  • BLDpharm. (n.d.). 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one.
  • ChemicalBook. (n.d.). This compound.
  • Chem-Impex. (n.d.). 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one.
  • Chem-Impex. (n.d.). 3,4-Dihydro-2H-benzo[b]oxepin-5-one.
  • MDPI. (2022). Behavioral Activation through Virtual Reality for Depression: A Single Case Experimental Design with Multiple Baselines.
  • Smolecule. (2023). 4,5-Dihydrobenzo[b]oxepin-2(3H)-one.
  • National Center for Biotechnology Information. (n.d.). (Z)-Doxepin.
  • MDPI. (2022). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine.
  • Beilstein-Institut. (2019).
  • CymitQuimica. (n.d.). 4 Amino 9 Fluoro 3 4 Dihydrobenzo[B]Oxepin 5(2H) One Hydrochloride.

Sources

Application Note & Protocols for the Quantitative Analysis of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise and reliable quantification in drug development and quality control, this guide details two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The protocols are designed to be robust and self-validating, with a focus on the scientific rationale behind methodological choices. This guide is intended for researchers, analytical scientists, and professionals in the pharmaceutical industry.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring a benzoxepine core. This structure is a valuable scaffold in medicinal chemistry, appearing in various biologically active molecules.[1][2] The purity and concentration of this intermediate are critical parameters that directly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods for its quantification are essential for process monitoring, quality assurance, and regulatory compliance.

This guide presents detailed protocols for two complementary analytical techniques, chosen for their suitability to the chemical properties of the analyte—a moderately polar aromatic ketone.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A workhorse technique for pharmaceutical analysis, ideal for routine quantification, purity assessment, and stability testing due to its robustness, precision, and cost-effectiveness. The analyte's aromatic ring provides a strong chromophore for UV detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex matrices.[3] Its superior sensitivity and selectivity make it indispensable for applications such as pharmacokinetic studies or impurity profiling.[4][5]

Method Selection & Rationale

The choice of analytical technique is dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the desired level of sensitivity and specificity.

HPLC-UV: For Robust, Routine Quantification

Rationale: The analyte possesses a substituted benzene ring, which absorbs UV radiation, making UV detection a straightforward and effective choice. Reversed-phase HPLC is selected due to the compound's moderate polarity, allowing for excellent separation from non-polar and highly polar impurities using standard C18 columns. This method is designed for accuracy and precision in quantifying the compound in relatively clean matrices like bulk drug substances or reaction mixtures.

LC-MS/MS: For High-Sensitivity & High-Specificity Quantification

Rationale: When dealing with low concentrations, such as in biological matrices (e.g., plasma for pharmacokinetic studies) or for detecting trace-level impurities, the sensitivity of UV detection may be insufficient. LC-MS/MS provides unparalleled sensitivity and specificity by combining chromatographic separation with mass-based detection of the parent ion and specific fragment ions.[3][6] This dual-filter approach effectively eliminates matrix interference, ensuring reliable quantification at very low levels.[7]

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is crucial for obtaining reliable and reproducible results by isolating the analyte and removing interferences.[8][9][10] The choice of technique depends on the sample matrix.

Protocol 1: Sample Preparation for Bulk Substance & Process Samples

This protocol is suitable for HPLC-UV and LC-MS/MS analysis of relatively pure samples. The primary goal is accurate dissolution and dilution into a solvent compatible with the mobile phase.[11]

Objective: To prepare a stock solution of known concentration.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in approximately 7 mL of acetonitrile.

  • Use a vortex mixer and, if necessary, a sonicator bath for up to 5 minutes to ensure complete dissolution.[11]

  • Allow the solution to return to room temperature.

  • Add acetonitrile to the mark and mix thoroughly by inverting the flask 15-20 times.

  • Working & Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase (e.g., 50:50 acetonitrile:water). Recommended concentration range for HPLC-UV: 1-100 µg/mL. For LC-MS/MS: 1-1000 ng/mL.

  • Sample Preparation: Prepare unknown samples using the same procedure and diluent to an expected concentration within the calibration range.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulates.

Protocol 2: Solid-Phase Extraction (SPE) for Biological Matrices (e.g., Plasma)

This protocol is designed for LC-MS/MS analysis to clean up complex biological samples and concentrate the analyte.[3]

Objective: To extract the analyte from plasma and remove proteins and salts.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18 or polymeric)

  • SPE vacuum manifold

  • Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)

  • Methanol (LC-MS grade)

  • Deionized water

  • Sample pre-treatment solution (e.g., 4% phosphoric acid in water)

  • Elution solvent (e.g., 90:10 acetonitrile:methanol)

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of internal standard solution and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.

  • Elution: Elute the analyte with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • The sample is now ready for LC-MS/MS injection.

Method 1: HPLC-UV Quantification Protocol

This method is adapted from general principles for the analysis of aromatic ketones.[12][13][14]

Objective: To separate and quantify this compound using reversed-phase HPLC with UV detection.

Instrumentation & Chromatographic Conditions
ParameterConditionRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/DADStandard configuration for robust analysis.
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A Deionized WaterAqueous component for reversed-phase chromatography.
Mobile Phase B AcetonitrileOrganic modifier for eluting the analyte.
Gradient 0-15 min: 50% to 90% B; 15-17 min: 90% B; 17.1-20 min: 50% BA gradient ensures elution of the analyte with good peak shape while cleaning the column of late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLA typical volume for achieving good sensitivity without overloading.
UV Detection 275 nmWavelength of maximum absorbance for the methoxy-benzene chromophore.
Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep Prepare Stock & Calibration Standards (Protocol 1) SamplePrep Prepare Sample (Protocol 1) Filt Filter all solutions (0.22 µm filter) SamplePrep->Filt Inject Inject onto HPLC System Filt->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 275 nm Separate->Detect Calib Generate Calibration Curve (Peak Area vs. Conc.) Detect->Calib Quant Quantify Sample Concentration Calib->Quant

Caption: Workflow for HPLC-UV analysis.

Data Analysis & Expected Results

A calibration curve is constructed by plotting the peak area of the analyte against the known concentrations of the calibration standards. A linear regression analysis should yield a correlation coefficient (r²) > 0.999. The concentration of the analyte in unknown samples is then calculated from this curve.

Parameter Expected Result
Retention Time (RT) ~ 8.5 min
Linearity (r²) > 0.999
Limit of Quantitation (LOQ) ~ 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method 2: LC-MS/MS Quantification Protocol

This protocol is designed for high-sensitivity analysis and is based on established methods for quantifying small molecules in complex matrices.[6][15]

Objective: To quantify this compound using LC-MS/MS with Selected Reaction Monitoring (SRM).

Instrumentation & Conditions
ParameterConditionRationale
LC System UPLC/UHPLC SystemProvides fast analysis times and sharp peaks, ideal for MS.
Column C18, 2.1 x 50 mm, 1.8 µmSmaller dimensions for lower flow rates and better sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10% to 95% B; 3.0-3.5 min: 95% B; 3.6-5.0 min: 10% BA fast gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CEnsures robustness and reproducibility.
Injection Vol. 5 µL
MS System Triple Quadrupole Mass SpectrometerRequired for SRM/MRM experiments.
Ionization Electrospray Ionization (ESI), Positive ModeThe ether and ketone moieties can be protonated.
Analyte MRM Q1: 193.1 -> Q3: 135.1Q1 is the protonated parent [M+H]⁺. Q3 is a stable product ion.
IS MRM (To be determined based on IS used)
Dwell Time 100 ms
Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Prepare Standards (Protocol 1) SamplePrep Extract Sample (Protocol 2 - SPE) Inject Inject onto UPLC System SamplePrep->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection (193.1 -> 135.1) Ionize->Detect Calib Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Detect->Calib Quant Quantify Sample Concentration Calib->Quant

Caption: Workflow for LC-MS/MS analysis.

Data Analysis & Expected Results

Quantification is based on the ratio of the analyte peak area to the internal standard (IS) peak area. This ratiometric approach corrects for variations in sample preparation and instrument response. A calibration curve of Area(Analyte)/Area(IS) vs. concentration should be linear with r² > 0.995.

Parameter Expected Result
Retention Time (RT) ~ 2.1 min
Linearity (r²) > 0.995
Limit of Quantitation (LOQ) ~ 0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis of bulk materials and process samples, offering excellent precision and accuracy. For applications requiring higher sensitivity, such as bioanalysis or trace impurity detection, the LC-MS/MS method provides the necessary performance. Proper execution of the outlined sample preparation and analytical protocols is essential for achieving high-quality, reproducible data critical to the advancement of drug development programs.

References

  • American Chemical Society. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
  • Jeon, C. (n.d.). Sample preparation in analysis of pharmaceuticals. ScienceDirect.
  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias.
  • University of Calgary. (n.d.). Rapid Preparation of Pharmaceutical Samples for Analysis. University of Calgary.
  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide.
  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277.
  • Unknown Author. (n.d.). LC-MS in Drug Metabolism and Pharmacokinetics: A Pharmaceutical Industry Perspective. Unknown Source.
  • HPLC Solutions. (2025, May 13).
  • BioAgilytix. (n.d.).
  • News-Medical.Net. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs. News-Medical.Net.
  • PubMed. (n.d.).
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • SIELC Technologies. (n.d.). HPLC-MS Method for Analysis of Michler's ketone on Primesep 200 Column. SIELC.
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of Thiomichler's Ketone and its Reaction Products. BenchChem.
  • Galinaro, C. A., et al. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • MDPI. (n.d.). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI.
  • PubMed. (2016, January 10). Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. PubMed.
  • Chem-Impex. (n.d.). 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. Chem-Impex.

Sources

Application Notes and Protocols for the Safe Handling and Storage of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling and storage of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one (CAS No. 127557-08-8), a compound utilized in pharmaceutical research and drug development. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety protocols based on the known hazards of structurally similar compounds, particularly its isomer, 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one. The protocols outlined herein are designed to minimize exposure risks for researchers, scientists, and drug development professionals and to ensure the integrity of the compound during storage.

Introduction and Scope

This compound is a heterocyclic ketone with potential applications in medicinal chemistry and organic synthesis. As with any research chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure a safe laboratory environment. This guide provides a detailed framework for risk assessment, handling procedures, appropriate storage conditions, and emergency response for this compound.

Causality in Protocol Design: The procedures detailed in this document are predicated on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. In the absence of a complete, independently verified GHS classification for this compound, the hazard profile of its structural isomer, 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one, is used as a conservative surrogate for risk assessment.[1] This approach is taken to ensure that the highest standards of safety are maintained, acknowledging that minor structural changes can alter a compound's properties, but that a similar hazard profile is a reasonable starting point for establishing safe handling practices.

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this compound is not fully established, data from a structural isomer suggests the following potential hazards[1]:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Based on these potential hazards, the compound should be handled with care to avoid ingestion, skin and eye contact, and inhalation of any dust or aerosols.

Physicochemical Properties

A summary of the known physical and chemical properties is presented in Table 1.

PropertyValueSource
CAS Number 127557-08-8ChemicalBook
Molecular Formula C₁₁H₁₂O₃ChemicalBook
Molecular Weight 192.21 g/mol ChemicalBook
Boiling Point 101-103 °C at 0.5 TorrChemicalBook[2]
Density (Predicted) 1.161 ± 0.06 g/cm³ChemicalBook[2]
Appearance Not specified (likely a solid)-
Storage Temperature Room Temperature, sealed in dry conditionsChemicalBook[2]
GHS Hazard Classification (Inferred)

The inferred GHS classification, based on the data for 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one, is summarized in Table 2.[1]

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07Warning
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Irritation2AH319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity3H335: May cause respiratory irritationGHS07Warning

Safe Handling Protocols

Adherence to standard laboratory safety practices is the foundation for safely handling this compound. The following protocols are designed to minimize the risk of exposure.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound to ensure the appropriate level of PPE is utilized.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) inspected before use. Dispose of contaminated gloves properly after use.[1]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary if there is a splash hazard.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of skin contact, a chemical-resistant apron or suit should be considered.[1]

  • Respiratory Protection: If the compound is a powder and there is a risk of dust formation, or if it is handled outside of a fume hood, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_additional_ppe Additional PPE (Based on Risk Assessment) Gloves Nitrile Gloves Goggles Safety Goggles LabCoat Lab Coat FaceShield Face Shield Respirator N95 Respirator Start Handling 9-Methoxy-3,4-dihydrobenzo [B]oxepin-5(2H)-one Start->Gloves Start->Goggles Start->LabCoat RiskAssessment RiskAssessment Start->RiskAssessment Perform Risk Assessment RiskAssessment->FaceShield Splash Hazard? RiskAssessment->Respirator Dust/Aerosol Risk?

Caption: Personal Protective Equipment workflow for handling the compound.

General Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid Contamination: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where the chemical is handled.

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols.[1] If the compound is a solid, use techniques to minimize dust generation during weighing and transfer.

  • Hygiene: Wash hands thoroughly after handling, and before breaks and at the end of the workday.

Weighing and Transfer Protocol
  • Ensure the analytical balance is inside a ventilated enclosure or that local exhaust ventilation is used.

  • Gently tap the container to settle the contents before opening.

  • Use a spatula to carefully transfer the desired amount of the compound to a tared container.

  • Avoid any sudden movements that could create airborne dust.

  • Promptly clean any spills on the balance using appropriate methods.

  • Securely close the container immediately after use.

Storage and Stability

Proper storage is crucial to maintain the compound's integrity and to prevent accidental release.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] The recommended storage is at room temperature.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents. While specific incompatibilities are not well-documented, it is prudent to store it away from strong acids and bases as well.

  • Container Integrity: Regularly inspect the storage container for any signs of damage or leakage.

Accidental Release and Emergency Procedures

Prompt and appropriate action is necessary in the event of a spill or exposure.

Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]

  • Cleanup (for solid spills):

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the spilled material, avoiding dust generation.

    • Place the collected material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

First Aid Measures

Immediate medical attention is recommended in all cases of exposure.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: In case of skin contact, immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1][3]

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[1][3]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation FreshAir Move to Fresh Air Inhalation->FreshAir SkinContact Skin Contact WashSkin Wash with Soap & Water SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse Eyes for 15 min EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse Mouth Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

Caption: Emergency response flowchart for exposure incidents.

Waste Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Unused material and its container should be treated as hazardous waste.

Conclusion

While this compound is a valuable compound in research, the lack of comprehensive safety data necessitates a cautious and well-informed approach to its handling and storage. By following the protocols outlined in this guide, which are based on the known hazards of a close structural analog, researchers can significantly mitigate the risks of exposure and ensure a safe laboratory environment. It is imperative to always consult the most recent Safety Data Sheet and perform a thorough risk assessment before commencing any work with this compound.

References

  • Safety Data Sheet - 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one. (2025-06-08). Angene Chemical. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to In Vitro Assays for Determining the Biological Activity of Benzoxepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxepine Scaffold in Drug Discovery

The benzoxepine moiety, a seven-membered heterocyclic ring fused to a benzene ring, represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional conformation allows for interaction with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The initial characterization of any novel benzoxepine derivative requires a robust and systematic evaluation of its biological activity. This document provides a comprehensive guide to a suite of in vitro assays designed to elucidate the cytotoxic, target-specific, and mechanistic actions of these compounds, ensuring a solid foundation for further drug development.

Section 1: Foundational Analysis - Cytotoxicity and Antiproliferative Activity

A critical first step in characterizing a new chemical entity is to determine its effect on cell viability and proliferation. These assays are fundamental for establishing a therapeutic window and identifying dose-dependent effects.[5][6]

Principle: Assessing Cellular Health

Cytotoxicity assays measure the degree to which a compound is toxic to cells. This can be assessed through various cellular parameters, including metabolic activity, membrane integrity, and cell proliferation.[5] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method that indirectly measures cell viability through the metabolic activity of mitochondrial succinate dehydrogenase.[7][8] Living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[9]

Experimental Workflow: Cytotoxicity Screening

The general workflow for assessing the cytotoxicity of benzoxepine derivatives is a multi-step process designed to ensure reproducibility and accuracy.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture selected cell lines (e.g., MCF-7, HCT116) a1 Seed cells in 96-well plates (1x10^4 cells/well) p1->a1 Cell Seeding p2 Prepare serial dilutions of Benzoxepine derivative a2 Treat cells with compound (24-72h incubation) p2->a2 Compound Treatment a1->a2 a3 Add MTT reagent (4h incubation) a2->a3 a4 Solubilize formazan crystals (e.g., with DMSO) a3->a4 d1 Measure absorbance (e.g., at 490 nm) a4->d1 Read Plate d2 Normalize data to vehicle control d1->d2 d3 Generate dose-response curve and calculate IC50 d2->d3

Caption: General workflow for an MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay for IC50 Determination

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a benzoxepine derivative on an adherent cancer cell line (e.g., MCF-7 breast cancer cells). The IC50 is a key measure of a drug's potency.[7]

Materials:

  • Benzoxepine derivative stock solution (e.g., 10 mM in DMSO)

  • MCF-7 cells (or other chosen cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates, PBS, and other standard cell culture lab equipment

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[9]

  • Compound Preparation and Treatment: Prepare serial dilutions of the benzoxepine derivative in complete medium. A common starting range is from 100 µM down to 0.01 µM. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

  • Controls (Critical for Self-Validation):

    • Vehicle Control: Treat cells with the highest concentration of DMSO used in the dilutions (e.g., 0.5%) to account for solvent effects. This represents 100% cell viability.

    • Medium Control (Blank): Include wells with medium but no cells to obtain a background reading.

    • Positive Control: Use a known cytotoxic drug (e.g., Doxorubicin) to validate the assay's responsiveness.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will form purple formazan crystals.[9]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well and place the plate on a shaker for 10 minutes to fully dissolve the formazan.[9]

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[9]

Data Analysis and Presentation
  • Normalization: Subtract the average absorbance of the blank wells from all other readings. Normalize the data to the vehicle control by expressing the viability of treated wells as a percentage:

    • % Viability = (Abs_sample / Abs_vehicle_control) * 100

  • IC50 Calculation: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to generate a sigmoidal dose-response curve.[10][11] The IC50 is the concentration of the compound that reduces cell viability by 50%.[10][12]

  • Data Presentation: Summarize the results in a clear, tabular format.

Cell LineBenzoxepine DerivativeIC50 (µM) ± SD (n=3)Positive Control (Doxorubicin) IC50 (µM) ± SD
MCF-7Derivative A12.5 ± 1.10.8 ± 0.1
HCT116Derivative A25.2 ± 2.51.2 ± 0.2
HEK293 (Normal)Derivative A> 1005.4 ± 0.6

This table presents hypothetical data for illustrative purposes.

Section 2: Target-Specific Activity Assays

Once a compound shows interesting cytotoxic or antiproliferative activity, the next logical step is to identify its molecular target. Benzoxepine derivatives have been shown to interact with various targets, including enzymes and components of the cytoskeleton.[4][13]

Tubulin Polymerization Inhibition Assay

Principle: Microtubules, polymers of α- and β-tubulin, are crucial for cell division and are a validated target for anticancer drugs.[14] Some benzoxepine derivatives have been found to bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics.[13][15] An in vitro tubulin polymerization assay directly measures a compound's ability to inhibit or enhance the assembly of purified tubulin into microtubules.[14] This is often monitored by an increase in fluorescence from a reporter that binds to polymerized microtubules.[16]

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc. or similar) containing >99% pure tubulin, GTP, general tubulin buffer, and a fluorescent reporter.[16]

  • Benzoxepine derivative

  • Positive Controls: Paclitaxel (enhancer), Nocodazole or Colchicine (inhibitor)[14]

  • Pre-warmed (37°C) fluorescence microplate reader

  • 96-well, half-area, black-walled plates

Procedure:

  • Reagent Preparation: On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, glycerol, and the fluorescent reporter, as per the manufacturer's instructions.[14][17]

  • Compound Plating: Add 5 µL of 10x concentrated test compound, controls, or vehicle to the appropriate wells of a pre-warmed 96-well plate.

  • Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well. The final volume will be 50 µL.[14]

  • Kinetic Reading: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for at least 60 minutes.

Data Analysis and Interpretation:

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Inhibitors (e.g., Colchicine-site binders): Will decrease the maximum fluorescence (Vmax) and/or the initial rate of polymerization compared to the vehicle control.

  • Enhancers (e.g., Paclitaxel): Will increase the Vmax and rate of polymerization.

  • The IC50 can be calculated by plotting the Vmax or polymerization rate against various compound concentrations.

G cluster_input Inputs cluster_process Process cluster_output Outputs tubulin Purified Tubulin + GTP + Reporter mix Mix on ice tubulin->mix compound Benzoxepine Derivative (or Controls) compound->mix incubate Incubate at 37°C in Plate Reader mix->incubate measure Measure Fluorescence over time incubate->measure curve Polymerization Curve (Fluorescence vs. Time) measure->curve ic50 Calculate IC50 (for inhibitors) curve->ic50

Caption: Workflow for a tubulin polymerization assay.

Enzyme Inhibition Assays

Principle: Enzyme inhibition is a primary mechanism of action for many drugs.[18][19] An inhibition assay measures how a compound affects the rate of an enzymatic reaction.[18] The type of inhibition (e.g., competitive, non-competitive) can provide crucial information for structure-activity relationship (SAR) studies.[20] For benzoxepine derivatives, potential targets could include kinases, proteases, or metabolic enzymes like Cytochrome P450s (CYPs), which is important for evaluating drug-drug interaction potential.[21]

General Protocol: A Generic Kinase Inhibition Assay (e.g., using ADP-Glo™)

This protocol describes a common luminescence-based assay to measure kinase activity, which can be adapted for screening inhibitors. The assay quantifies the amount of ADP produced, which is directly correlated with kinase activity.

Materials:

  • Kinase of interest, its specific substrate, and ATP

  • ADP-Glo™ Kinase Assay (Promega) or similar kit

  • Benzoxepine derivative

  • Known kinase inhibitor (e.g., Staurosporine) as a positive control

  • White, opaque 96-well plates

Procedure:

  • Kinase Reaction: In each well, set up the kinase reaction containing the kinase, its substrate, ATP, and the appropriate buffer. Add the benzoxepine derivative at various concentrations.

  • Controls:

    • No-Inhibitor Control (100% Activity): Reaction with vehicle (DMSO).

    • No-Enzyme Control (Background): Reaction mix without the kinase.

    • Positive Control: Reaction with a known inhibitor.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).

  • ADP Detection (Part 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Part 2): Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence from all readings.

  • Normalize the data to the no-inhibitor control (100% activity) and no-enzyme control (0% activity).

  • Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Section 3: Cellular Mechanism of Action Assays

These assays move beyond a single molecular target to investigate the compound's effect on complex cellular pathways, such as gene expression or programmed cell death.

Reporter Gene Assays

Principle: Reporter gene assays are powerful tools for studying the modulation of specific signaling pathways, particularly those involving nuclear receptors or transcription factors.[22][23][24] These assays utilize a plasmid containing a reporter gene (e.g., luciferase or β-lactamase) under the control of a specific DNA response element.[25] If a benzoxepine derivative activates or inhibits a transcription factor that binds to this response element, the expression of the reporter gene will change accordingly, which can be easily measured.[26] This is a highly adaptable cellular assay system.[26]

Protocol: Dual-Luciferase® Reporter (DLR™) Assay for Nuclear Receptor Activity

This protocol assesses whether a compound can act as an agonist or antagonist of a specific nuclear receptor (e.g., Estrogen Receptor).

Materials:

  • HEK293T cells or other suitable host cell line

  • Reporter Plasmid: Contains the firefly luciferase gene downstream of a hormone response element (e.g., ERE for Estrogen Receptor).

  • Expression Plasmid: Encodes the nuclear receptor of interest (if not endogenously expressed).

  • Control Plasmid: Encodes a second reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency and cell number.[22][26]

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-Luciferase® Reporter Assay System (Promega)

Procedure:

  • Transfection: Co-transfect the host cells in a 96-well plate with the reporter, expression (if needed), and control plasmids. Allow cells to recover and express the proteins for 24 hours.

  • Compound Treatment: Treat the transfected cells with the benzoxepine derivative at various concentrations.

    • Agonist Mode: Treat cells directly with the compound.

    • Antagonist Mode: Co-treat cells with the compound and a known agonist of the receptor to measure inhibition.

  • Incubation: Incubate for 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and add Passive Lysis Buffer.

  • Luciferase Measurement:

    • Transfer the cell lysate to an opaque plate.

    • Add Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity (Signal 1).

    • Add Stop & Glo® Reagent to quench the firefly signal and activate the Renilla luciferase reaction. Measure the Renilla activity (Signal 2).

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.

    • Plot the normalized activity against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.[26]

Section 4: Antimicrobial Activity Evaluation

Several studies have highlighted the potential of benzoxepine derivatives as antibacterial and antifungal agents.[2][27][28][29][30] Initial screening is typically performed using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method for assessing the potency of a new compound against a panel of relevant bacterial or fungal strains.

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Benzoxepine derivative

  • Positive controls (e.g., Ofloxacin for bacteria, Ketoconazole for fungi)[2][28]

  • Sterile 96-well plates

Procedure:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the benzoxepine derivative in the broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from an overnight culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. The final volume is typically 100-200 µL.

  • Controls:

    • Growth Control: Wells containing only inoculum and broth (no compound).

    • Sterility Control: Wells containing only broth.

    • Positive Control: Wells with a standard antibiotic/antifungal.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Li, X., et al. (n.d.). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. NIH National Library of Medicine.
  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets.
  • Reaction Biology. (n.d.). Ion Channel Assays.
  • Sygnature Discovery. (n.d.). Ion Channel Screening.
  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling.
  • Springer. (2023). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators.
  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay.
  • Profacgen. (n.d.). Ion Channel Screening Service.
  • Charles River Laboratories. (n.d.). Ion Channel Assays.
  • Springer Link. (n.d.). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators.
  • Bio-protocol. (n.d.). Tubulin Polymerization Assay.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Biobide. (n.d.). What is an Inhibition Assay?.
  • Physiology.org. (n.d.). Recent progress in assays for GPCR drug discovery.
  • Thermo Fisher Scientific. (n.d.). Cell-Based Reporter Assays.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors.
  • NIH National Library of Medicine. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
  • YouTube. (2023). functional in vitro assays for drug discovery.
  • Boster Bio. (n.d.). Cytotoxicity Assays | Life Science Applications.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • NIH National Library of Medicine. (n.d.). Tools for GPCR drug discovery.
  • NIH National Library of Medicine. (2012). Mechanism of Action Assays for Enzymes.
  • ResearchGate. (2025). Functional assays for screening GPCR targets | Request PDF.
  • ResearchGate. (n.d.). Anti-inflammatory activity of the synthesized compounds against inflammatory response in LPS-stimulated RAW264.7 macrophage cell line.
  • PubMed. (n.d.). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives.
  • BioIVT. (n.d.). Enzyme Inhibition Studies.
  • NIH National Library of Medicine. (n.d.). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives.
  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination.
  • NIH National Library of Medicine. (2025). Synthesis and multifaceted exploration of dibenzoxepinones: in vitro antimicrobial and ct-DNA binding, DFT/TD-DFT, molecular docking and simulation studies.
  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives.
  • NIH National Library of Medicine. (2020). In Silico and In Vitro Experimental Studies of New Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes Designed as Potential Antimicrobial Agents.
  • ResearchGate. (2022). Design and Synthesis of Benzoxepine–Based 1,2,3‐Triazoles: Molecular Docking and in vitro Antimicrobial Activity Evaluation | Request PDF.
  • ResearchGate. (n.d.). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents.
  • NIH National Library of Medicine. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?.
  • PubMed. (2019). The stilbene and dibenzo[b,f]oxepine derivatives as anticancer compounds.
  • Preprints.org. (2023). Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives.

Sources

Total Synthesis Strategies for Complex Oxepin-Containing Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure and Challenge of the Oxepin Moiety

Oxepin-containing natural products represent a fascinating and structurally diverse class of bioactive molecules. The seven-membered oxygen-containing heterocycle, often embedded within a larger, complex polycyclic framework, imparts unique conformational properties and biological activities. These activities range from antiplasmodial and anticancer to neuroprotective, making them attractive targets for synthetic chemists and drug development professionals. However, the construction of the strained and often non-aromatic oxepin ring system presents significant synthetic challenges, demanding innovative and robust chemical strategies.

This comprehensive guide provides an in-depth analysis of field-proven total synthesis strategies for complex oxepin-containing natural products. Moving beyond a simple recitation of methods, this document elucidates the underlying strategic decisions and provides detailed, actionable protocols for key transformations. It is designed to serve as a valuable resource for researchers at the forefront of natural product synthesis and medicinal chemistry.

Strategic Blueprint: Devising Pathways to Complex Oxepins

The successful synthesis of a complex oxepin-containing natural product hinges on a carefully considered retrosynthetic analysis. Key strategic bond disconnections often focus on the formation of the seven-membered ring as the cornerstone of the synthetic endeavor. Several powerful and versatile strategies have emerged as the methods of choice for constructing the oxepin core. This guide will focus on three major classes of these strategies:

  • Ring-Closing Metathesis (RCM): A powerful and versatile tool for the formation of cyclic olefins, RCM has been successfully applied to the synthesis of dihydrooxepins, which can then be further elaborated to the fully unsaturated oxepine.

  • Intramolecular Ullmann Coupling: This classical copper-catalyzed C-O bond formation reaction provides a direct and efficient route to dibenzo[b,f]oxepines and other biaryl ether-containing oxepin systems.

  • Pericyclic Reactions: Electrocyclization and cycloaddition reactions offer elegant and often stereocontrolled pathways to the oxepin core, frequently as part of complex cascade sequences that rapidly build molecular complexity.

The choice of strategy is dictated by the specific substitution pattern and overall architecture of the target molecule. The following sections will delve into each of these strategies, providing both conceptual understanding and practical, detailed protocols for their implementation.

I. Ring-Closing Metathesis (RCM) in Oxepin Synthesis: The Janoxepin Story

Ring-closing metathesis has revolutionized the art of cyclic molecule construction. In the context of oxepin synthesis, RCM is particularly effective for creating dihydrooxepin intermediates from acyclic diene precursors. The subsequent conversion of the dihydrooxepin to the fully unsaturated oxepine core then becomes a key challenge. The total synthesis of the antiplasmodial natural product (±)-janoxepin by Taylor and coworkers serves as an excellent case study for this approach.[1][2]

Retrosynthetic Analysis of Janoxepin

The retrosynthetic strategy for janoxepin identifies the dihydrooxepin ring as a key intermediate, accessible via an RCM reaction of a diene precursor. This diene, in turn, can be assembled from simpler, commercially available starting materials.

Janoxepin Retrosynthesis Janoxepin Janoxepin Dihydrooxepin Dihydrooxepin Intermediate Janoxepin->Dihydrooxepin Oxidation/Elimination Diene Acyclic Diene Precursor Dihydrooxepin->Diene Ring-Closing Metathesis (RCM) Fragments Simpler Fragments Diene->Fragments Multi-step synthesis

Caption: Retrosynthetic analysis of Janoxepin.

Key Experimental Protocols: The Synthesis of (±)-Janoxepin

The following protocols are adapted from the total synthesis of (±)-janoxepin reported by Doveston et al. (Org. Lett.2012 , 14 (4), pp 1122–1125).[1]

Protocol 1: Ring-Closing Metathesis to form the Dihydrooxepin Core

This protocol describes the crucial ring-closing metathesis step to form the seven-membered dihydrooxepin ring.

Materials:

  • Diene Precursor (e.g., as synthesized in the janoxepin total synthesis)

  • Grubbs' Second Generation Catalyst

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the diene precursor (1.0 eq) in anhydrous DCM to a concentration of 0.005 M in a flame-dried round-bottom flask under an argon atmosphere.

  • Add Grubbs' Second Generation Catalyst (5-10 mol%) to the solution.

  • Reflux the reaction mixture under argon for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired dihydrooxepin product.[3]

Protocol 2: Elaboration to the Oxepine

The conversion of the dihydrooxepin to the final oxepine can be a challenging step. The Taylor synthesis of janoxepin employed a multi-step sequence involving Riley oxidation, conversion to a chloride, and subsequent elimination.[3]

Materials:

  • Dihydrooxepin alcohol intermediate

  • Selenium dioxide (SeO₂)

  • Dioxane and water

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Tetrabutylammonium fluoride (TBAF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Riley Oxidation: To a solution of the dihydrooxepin alcohol (1.0 eq) in a mixture of dioxane and water, add selenium dioxide (1.1 eq). Heat the mixture at reflux for 4-6 hours. Cool to room temperature, filter through Celite, and extract with an appropriate organic solvent. Purify the crude product by column chromatography to yield the allylic alcohol.

  • Chlorination: Dissolve the allylic alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at 0 °C for 1 hour. Quench with saturated aqueous sodium bicarbonate and extract with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude chloride.

  • Elimination: Dissolve the crude chloride (1.0 eq) in anhydrous THF. Add a solution of TBAF (1.5 eq, 1.0 M in THF) and stir at room temperature for 2-4 hours. Quench with water and extract with ethyl acetate. Purify the crude product by column chromatography to afford the oxepine.[3][4]

StepProductYieldReference
Ring-Closing MetathesisDihydrooxepin81%[3]
Elimination to OxepineJanoxepin10%[3]

II. Intramolecular Ullmann Coupling: A Gateway to Biaryl Oxepins

The intramolecular Ullmann condensation is a powerful method for the synthesis of diaryl ethers. This strategy is particularly well-suited for the construction of dibenzo[b,f]oxepine systems, which are present in a number of biologically active natural products, including salvianolic acid N and aristoyagonine.[3]

Retrosynthetic Analysis of Salvianolic Acid N

The synthesis of salvianolic acid N by Zhang and coworkers showcases the efficiency of the intramolecular Ullmann coupling to forge the central oxepin ring.[3]

Salvianolic_Acid_N_Retrosynthesis Salvianolic_Acid_N Salvianolic Acid N Oxepin_Core Dibenz[b,f]oxepin Core Salvianolic_Acid_N->Oxepin_Core Functional Group Interconversion Stilbene_Precursor (Z)-Stilbene Precursor Oxepin_Core->Stilbene_Precursor Intramolecular Ullmann Coupling Aryl_Fragments Aryl Aldehyde and Ylide Stilbene_Precursor->Aryl_Fragments Wittig Reaction

Caption: Retrosynthetic analysis of Salvianolic Acid N.

Key Experimental Protocol: Intramolecular Ullmann Coupling

This protocol is based on the synthesis of the dibenzo[b,f]oxepine core of salvianolic acid N.[3]

Materials:

  • (Z)-Stilbene precursor containing a phenol and an aryl bromide

  • Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·toluene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Pyridine

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the (Z)-stilbene precursor (1.0 eq), cesium carbonate (2.0 eq), and copper(I) trifluoromethanesulfonate toluene complex (0.2 eq).

  • Add anhydrous pyridine via syringe.

  • Heat the reaction mixture at 110-120 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzo[b,f]oxepine.[3][4]

StepProductYieldReference
Intramolecular Ullmann CouplingDibenz[b,f]oxepin88%[3]

A similar strategy was employed in the synthesis of aristoyagonine, further highlighting the utility of the intramolecular Ullmann coupling for the construction of complex oxepin-containing alkaloids.[5]

III. Pericyclic Reactions: An Elegant Approach to Oxepin Ring Systems

Pericyclic reactions, including electrocyclizations and cycloadditions, provide a powerful and often stereospecific means of constructing cyclic systems. In the realm of oxepin synthesis, these reactions can be part of elegant cascade sequences that rapidly build molecular complexity from relatively simple precursors.

Electrocyclization in the Synthesis of Senoxepin

The first total synthesis of an oxepin-containing natural product, senoxepin, by Bohlmann, utilized a spontaneous disrotatory 6π-electrocyclization of a Z-configured diene-epoxide to form the oxepin ring.[3][5]

Senoxepin_Synthesis Diene_Epoxide (Z)-Diene-epoxide Oxepin Oxepin Intermediate Diene_Epoxide->Oxepin Spontaneous 6π-Electrocyclization Senoxepin Senoxepin Oxepin->Senoxepin Peterson Olefination

Caption: Key electrocyclization step in the synthesis of Senoxepin.

This type of electrocyclization is a powerful tool, particularly when the equilibrium favors the cyclic oxepin form over the open-chain valence tautomer.

Tandem Oxa-6π Electrocyclization/Cycloaddition Cascades

More recently, tandem reactions involving an oxa-6π electrocyclization have gained prominence. In these cascades, a transiently formed, reactive 2H-pyran intermediate undergoes a subsequent cycloaddition reaction, leading to the rapid construction of complex polycyclic systems.[1][3][6] This strategy often mimics proposed biosynthetic pathways and represents a highly efficient approach to natural product synthesis.

Protocol 3: General Procedure for a Tandem Knoevenagel Condensation/Oxa-6π Electrocyclization

This generalized protocol illustrates a common strategy for initiating an oxa-6π electrocyclization cascade.

Materials:

  • α,β-Unsaturated aldehyde

  • 1,3-Dicarbonyl compound

  • Piperidine or other basic catalyst

  • Toluene or another suitable solvent

Procedure:

  • In a round-bottom flask, combine the α,β-unsaturated aldehyde (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in toluene.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux, often with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture and wash with dilute acid and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

This initial condensation generates a triene system that can then undergo a 6π-electrocyclization to form a 2H-pyran, which may be stable or react further in a cascade sequence.[1]

Conclusion and Future Outlook

The total synthesis of complex oxepin-containing natural products remains a vibrant and challenging area of organic chemistry. The strategies outlined in this guide—ring-closing metathesis, intramolecular Ullmann coupling, and pericyclic reactions—represent the current state-of-the-art in the construction of the oxepin core. As demonstrated by the syntheses of janoxepin, salvianolic acid N, and aristoyagonine, a judicious choice of strategy, coupled with meticulous execution, can provide access to these intricate and biologically important molecules.

Future developments in this field will likely focus on the discovery of new, more efficient, and stereoselective methods for oxepin ring formation. The development of novel cascade reactions that rapidly build molecular complexity from simple starting materials will continue to be a major theme. Furthermore, the application of computational chemistry to predict the feasibility and outcome of key transformations will undoubtedly play an increasingly important role in the strategic design of future syntheses. The continued exploration of the rich chemical space occupied by oxepin-containing natural products promises to yield not only new synthetic innovations but also novel therapeutic agents.

References

  • Doveston, R. G.; Steendam, R.; Jones, S.; Taylor, R. J. K. Total Synthesis of an Oxepine Natural Product, (±)-Janoxepin. Org. Lett.2012 , 14 (4), 1122–1125. [Link]

  • Sokol, K. R.; Magauer, T. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis2021 , 53 (22), 4187-4202. [Link]

  • Roche, S. P. Recent Advances in Oxa-6π Electrocyclization Reactivity for the Synthesis of Privileged Natural Product Scaffolds. Organics2021 , 2 (4), 376-387. [Link]

  • Doveston, R. G.; Steendam, R.; Jones, S.; Taylor, R. J. K. Total synthesis of an oxepine natural product, (±)-janoxepin. Org. Lett.2012 , 14 (4), 1122-5. [Link]

  • Liu, L.; Du, L.; Li, B. Recent advances in 8π electrocyclization reactions. Chem. Commun.2023 , 59, 670-687. [Link]

  • Stoltz, B. M. Convergent Methods for Synthesizing Rings in the Context of Natural Product Synthesis: I. Development of a Tandem Stille-Oxa-Electrocyclization Reaction, and Progress Toward the Total Synthesis of Saudin. II. Development of the Direct Acyl-Alkylation of Arynes, and Its Application Toward the Total Synthesis of Amurensinine. CaltechTHESIS, 2007 . [Link]

  • Lee, H. N.; et al. Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. Molecules2021 , 26 (6), 1686. [Link]

  • Sokol, K. R.; Magauer, T. (PDF) Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. ResearchGate2021 . [Link]

Sources

The Strategic Utility of 9-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one as a Scaffold for Novel Dopamine β-Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the pursuit of novel therapeutics with enhanced specificity and efficacy remains a paramount objective. Within this context, the strategic selection of versatile intermediate compounds is crucial for the efficient synthesis of complex molecular architectures. 9-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one has emerged as a key building block in medicinal chemistry, particularly in the development of potent and selective inhibitors of dopamine β-hydroxylase (DBH). This enzyme plays a critical role in the biosynthesis of norepinephrine from dopamine, making it a significant target for the treatment of cardiovascular and psychiatric disorders.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a pivotal intermediate in the synthesis of a novel class of DBH inhibitors.

Core Concepts: The Rationale for Targeting Dopamine β-Hydroxylase

Dopamine β-hydroxylase (EC 1.14.17.1) is a copper-containing monooxygenase that catalyzes the final step in the biosynthesis of the neurotransmitter norepinephrine.[3] Dysregulation of norepinephrine levels is implicated in a range of pathologies, including hypertension, anxiety, and post-traumatic stress disorder. By inhibiting DBH, it is possible to modulate the levels of both dopamine and norepinephrine in the sympathetic nervous system, offering a promising therapeutic strategy. The benzo[b]oxepine scaffold, inherent in our starting intermediate, provides a rigid and conformationally defined framework that can be elaborated to achieve high-affinity binding to the active site of DBH.

Synthetic Strategy: From Intermediate to a Potent DBH Inhibitor

The following section outlines a detailed, multi-step synthetic protocol for the transformation of this compound into a representative dopamine β-hydroxylase inhibitor, (S)-5-(aminomethyl)-1-(8-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-1,3-dihydro-2H-imidazole-2-thione. Each step is accompanied by a thorough explanation of the underlying chemical principles and experimental considerations.

Visualizing the Synthetic Pathway

synthetic_pathway A This compound B 5-Amino-8-methoxy-2,3,4,5-tetrahydro-1-benzoxepine A->B Reductive Amination C N-(8-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)formamide B->C Formylation D 5-Isocyano-8-methoxy-2,3,4,5-tetrahydro-1-benzoxepine C->D Dehydration E Methyl N'-((8-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)carbamothioyl)glycinate D->E Thioacylation F (S)-5-(aminomethyl)-1-(8-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-1,3-dihydro-2H-imidazole-2-thione E->F Cyclization & Aminolysis

Caption: Synthetic workflow from the starting intermediate to the final DBH inhibitor.

Experimental Protocols

Part 1: Synthesis of 5-Amino-8-methoxy-2,3,4,5-tetrahydro-1-benzoxepine

Principle: The initial step involves the conversion of the ketone functionality in the starting material to an amine via reductive amination. This is a robust and widely used method for the formation of C-N bonds. The use of ammonia and a reducing agent, such as sodium cyanoborohydride, allows for the direct conversion of the ketone to the primary amine.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Addition of Reducing Agent: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Quench the reaction by the slow addition of 1M HCl. Concentrate the mixture under reduced pressure to remove methanol. Basify the aqueous residue with 2M NaOH and extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-Amino-8-methoxy-2,3,4,5-tetrahydro-1-benzoxepine.

Part 2: Construction of the Imidazole-2-thione Moiety

The subsequent steps focus on the construction of the pharmacologically active imidazole-2-thione ring system.

Protocol:

  • Formylation: Treat the synthesized amine from Part 1 with ethyl formate in the presence of a catalytic amount of a base (e.g., triethylamine) to yield the corresponding formamide.

  • Dehydration to Isonitrile: Dehydrate the formamide using a suitable dehydrating agent, such as phosphorus oxychloride in the presence of a base (e.g., pyridine), to generate the isonitrile intermediate.

  • Thiourea Formation and Cyclization: React the isonitrile with an amino acid ester (e.g., methyl aminoacetate hydrochloride) in the presence of a base to form a thiourea derivative. Subsequent intramolecular cyclization, often promoted by a mild acid or base, will yield the desired imidazole-2-thione.

  • Final Amination: In the final step, the ester group on the imidazole-2-thione is converted to the primary amine via aminolysis with ammonia.

Characterization and Quality Control

A crucial aspect of pharmaceutical synthesis is the rigorous characterization of all intermediates and the final active pharmaceutical ingredient (API). The following table summarizes the key analytical techniques and expected data for the synthesized compounds.

CompoundAnalytical TechniqueExpected Data
This compound¹H NMR, ¹³C NMR, MSSpectra consistent with the proposed structure.
5-Amino-8-methoxy-2,3,4,5-tetrahydro-1-benzoxepine¹H NMR, ¹³C NMR, MSAppearance of new signals corresponding to the amine group and changes in the chemical shifts of the adjacent protons.
Final DBH Inhibitor¹H NMR, ¹³C NMR, HRMS, Chiral HPLCConfirmation of the complete molecular structure, high-resolution mass for elemental composition, and enantiomeric purity.

Causality and Experimental Design

The choice of reagents and reaction conditions at each stage of this synthesis is dictated by the principles of modern organic chemistry. The use of sodium cyanoborohydride in the reductive amination is advantageous due to its selectivity for the iminium ion over the ketone, minimizing side reactions. The multi-step construction of the imidazole-2-thione ring is a well-established strategy that allows for the controlled introduction of the required functional groups. Chiral High-Performance Liquid Chromatography (HPLC) is essential in the final step to ensure the enantiomeric purity of the target molecule, as biological activity is often stereospecific.

Self-Validating System and Trustworthiness

Each protocol described is designed to be a self-validating system. The progress of each reaction can be monitored by standard analytical techniques such as TLC or LC-MS. The purification of intermediates at each stage ensures that the subsequent reaction is not compromised by impurities. Full characterization of the final product by a battery of spectroscopic and chromatographic methods provides a high degree of confidence in its identity and purity, which is a cornerstone of trustworthy scientific research and pharmaceutical development.

Conclusion

This compound serves as an exemplary starting material for the synthesis of a novel class of dopamine β-hydroxylase inhibitors. The detailed protocols and the underlying scientific rationale provided in this application note are intended to empower researchers to explore this promising area of medicinal chemistry. The strategic application of this versatile intermediate opens avenues for the development of new therapeutics for a range of cardiovascular and neurological disorders.

References

  • Dopamine-beta-hydroxylase inhibitors.
  • Dopamine-beta-hydroxylase inhibitors.
  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC - NIH. [Link]

  • (PDF) Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. [Link]

  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC - NIH. [Link]

  • Dopamine-beta-hydroxylase inhibitors - PT85596B - Google P
  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - NIH. [Link]

  • This compound| CAS:#127557-08-8 - Letopharm Limited. [Link]

  • Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives - NIH. [Link]

  • WO2003099795A1 - 4-substituted imidazole-2-thiones and imidazol-2-ones as agonists of the alpha-2b and alpha-2c adrenergic receptors - Google P
  • One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds - PubMed. [Link]

  • Dopamine beta-hydroxylase - Wikipedia. [Link]

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. [Link]

  • Dopamine beta-hydroxylase: biochemistry and molecular biology - PubMed. [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones - ChemRxiv. [Link]

  • A concise and versatile route to tetrahydro-1-benzazepines carrying [a]-fused heterocyclic units: synthetic sequence and spectroscopic characterization, and the molecular and supramolecular structures of one intermediate and two products - PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.

Introduction

This compound is a valuable heterocyclic ketone scaffold found in various biologically active molecules. Its synthesis, while conceptually straightforward, often presents challenges that can lead to diminished yields and purification difficulties. The most common and direct route involves a two-step process: the synthesis of the precursor 4-(2-methoxyphenoxy)butanoic acid, followed by an intramolecular Friedel-Crafts acylation, typically mediated by polyphosphoric acid (PPA), to effect the cyclization.

This guide will focus on troubleshooting and optimizing this key cyclization step, as it is often the most critical and problematic stage of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and scalable method is a two-step synthesis. The first step is the Williamson ether synthesis between 2-methoxyphenol and a 4-halobutanoate ester (e.g., ethyl 4-bromobutanoate), followed by hydrolysis to yield 4-(2-methoxyphenoxy)butanoic acid. The second and final step is an intramolecular Friedel-Crafts acylation (cyclization) of this carboxylic acid precursor using a strong acid catalyst, most commonly polyphosphoric acid (PPA), to form the desired seven-membered ring ketone.

Q2: Why is polyphosphoric acid (PPA) the preferred catalyst for the cyclization?

Polyphosphoric acid serves as both a strong Brønsted acid and a dehydrating agent, which is ideal for promoting the intramolecular Friedel-Crafts acylation of a carboxylic acid.[1] It facilitates the in-situ formation of the acylium ion electrophile from the carboxylic acid, which then undergoes electrophilic aromatic substitution on the electron-rich methoxy-substituted benzene ring to form the cyclic ketone. Its high viscosity also allows for reactions to be run at elevated temperatures with good thermal control.

Q3: What are the main challenges in the synthesis of this compound?

The primary challenges include:

  • Low yields in the cyclization step: This can be due to incomplete reaction, side reactions, or degradation of the product under harsh acidic conditions.

  • Formation of regioisomers: The methoxy group is an ortho-, para-director. While the desired product is the result of para-acylation, competing ortho-acylation can lead to the formation of an isomeric five-membered ring product.

  • Difficult purification: The high viscosity of PPA can make product isolation challenging. Additionally, the presence of colored impurities and unreacted starting material can complicate purification by chromatography or crystallization.

  • Charring or polymerization: At excessively high temperatures or with prolonged reaction times in PPA, the starting material and product can degrade, leading to a dark, tarry reaction mixture and significantly reduced yields.

Q4: Can other Lewis acids be used for the cyclization?

While other Lewis acids like AlCl₃ or strong Brønsted acids like sulfuric acid are classic reagents for Friedel-Crafts reactions, PPA is often preferred for this specific transformation.[2] The direct use of the carboxylic acid without prior conversion to an acid chloride (often required for AlCl₃) is a significant advantage. Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative that can sometimes provide higher yields and cleaner reactions at lower temperatures.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently activated aromatic ring: While the methoxy group is activating, other deactivating substituents could hinder the reaction. 2. Low reaction temperature: The activation energy for the cyclization may not be reached. 3. Poor quality PPA: Old or improperly stored PPA may have absorbed moisture, reducing its efficacy. 4. Insufficient reaction time: The reaction may be slow to proceed to completion.1. Ensure the starting material is pure and free of deactivating impurities. 2. Gradually increase the reaction temperature in 10°C increments, monitoring the reaction by TLC. A typical temperature range is 80-120°C. 3. Use fresh, high-quality PPA. Consider preparing PPA fresh from P₂O₅ and H₃PO₄ for maximum activity.[1] 4. Extend the reaction time, monitoring progress by TLC until the starting material is consumed.
Formation of a Dark, Tarry Mixture 1. Excessively high reaction temperature: This leads to charring and polymerization of the starting material and product. 2. Prolonged reaction time at high temperature: Even at optimal temperatures, extended heating can cause degradation.1. Reduce the reaction temperature. If the reaction is too slow at a lower temperature, consider a more reactive catalyst system like Eaton's reagent. 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
Difficult Product Isolation from PPA 1. High viscosity of PPA: This makes it difficult to extract the product. 2. Exothermic quenching: Adding water to hot PPA can be hazardous and lead to product degradation.1. After cooling the reaction mixture, add crushed ice slowly and with vigorous stirring to hydrolyze the PPA. This will result in a more manageable aqueous solution from which the product can be extracted. 2. Ensure the reaction mixture is cooled to room temperature or below before quenching with ice/water.
Presence of an Isomeric Byproduct 1. Ortho-acylation: The methoxy group can direct acylation to the ortho position, leading to a five-membered ring byproduct.1. Optimize the reaction temperature. Lower temperatures may favor the thermodynamically more stable para-product. 2. Careful purification by column chromatography is often necessary to separate the desired product from its isomer.
Incomplete Reaction 1. Insufficient amount of PPA: A sufficient excess of PPA is needed to act as both catalyst and solvent. 2. Inadequate mixing: The high viscosity of PPA can lead to poor mixing and localized "hot spots" or unreacted pockets of starting material.1. Use a larger excess of PPA. A common ratio is 1:10 to 1:20 by weight of starting material to PPA. 2. Employ robust mechanical stirring to ensure the reaction mixture is homogeneous.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-methoxyphenoxy)butanoic acid

This protocol is adapted from the synthesis of a similar phenoxybutanoic acid derivative.[3]

Materials:

  • 2-Methoxyphenol (1.0 eq)

  • Ethyl 4-bromobutanoate (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 2-methoxyphenol in anhydrous acetone, add anhydrous potassium carbonate.

  • Heat the mixture to reflux and add ethyl 4-bromobutanoate dropwise over 30 minutes.

  • Continue to reflux the mixture for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(2-methoxyphenoxy)butanoate.

  • To the crude ester, add a solution of sodium hydroxide in water/ethanol and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Remove the ethanol under reduced pressure and dilute the aqueous residue with water.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted 2-methoxyphenol.

  • Acidify the aqueous layer with concentrated HCl until the pH is ~2.

  • The product, 4-(2-methoxyphenoxy)butanoic acid, will precipitate as a white solid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Protocol 2: Synthesis of this compound

This protocol is based on established procedures for intramolecular Friedel-Crafts acylation using PPA.[1][4]

Materials:

  • 4-(2-methoxyphenoxy)butanoic acid (1.0 eq)

  • Polyphosphoric acid (PPA) (10-20 times the weight of the carboxylic acid)

  • Crushed ice

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid.

  • Heat the PPA to 60-70°C with stirring to reduce its viscosity.

  • Add the 4-(2-methoxyphenoxy)butanoic acid in one portion to the stirred PPA.

  • Increase the temperature to 90-100°C and stir for 1-3 hours. Monitor the reaction by TLC (quench a small aliquot in water, extract with ethyl acetate, and spot on a TLC plate).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the viscous mixture onto a large excess of crushed ice with vigorous stirring. This should be done in a large beaker to accommodate any foaming.

  • Allow the ice to melt completely, resulting in an acidic aqueous solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

Visualizing the Workflow

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis & Hydrolysis cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 2-Methoxyphenol 2-Methoxyphenol Intermediate_Ester Ethyl 4-(2-methoxyphenoxy)butanoate 2-Methoxyphenol->Intermediate_Ester K2CO3, Acetone Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate->Intermediate_Ester Precursor_Acid 4-(2-methoxyphenoxy)butanoic acid Intermediate_Ester->Precursor_Acid 1. NaOH 2. HCl Target_Molecule This compound Precursor_Acid->Target_Molecule PPA, 90-100°C

Caption: Overall synthetic scheme for this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield of Target Molecule Check_Reaction Reaction Monitoring (TLC) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Degradation Degradation/Charring Check_Reaction->Degradation Complex_Mixture Complex Mixture of Products Check_Reaction->Complex_Mixture Increase_Time_Temp Increase Reaction Time/Temp Increase PPA amount Check PPA quality Incomplete_Reaction->Increase_Time_Temp Yes Decrease_Temp Decrease Reaction Temperature Reduce Reaction Time Degradation->Decrease_Temp Yes Optimize_Temp_Purification Optimize Temperature for Regioselectivity Improve Chromatographic Separation Complex_Mixture->Optimize_Temp_Purification Yes Re-evaluate Achieved Higher Yield? Increase_Time_Temp->Re-evaluate Re-run experiment Decrease_Temp->Re-evaluate Re-run experiment Optimize_Temp_Purification->Re-evaluate Re-run experiment

Caption: A decision-making workflow for troubleshooting low yields in the cyclization step.

References

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]

  • ChemSynthesis. 2-cyano-4-(4-methoxyphenoxy)-2-methylbutanoic acid. Available from: [Link]

  • IUCrData. 4-(3-Methoxyphenoxy)butyric acid. Available from: [Link]

  • MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Available from: [Link]

  • National Institutes of Health. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Available from: [Link]

  • Google Patents. Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • National Institutes of Health. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Available from: [Link]

  • Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis. Available from: [Link]

  • ResearchGate. Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. Available from: [Link]

  • ResearchGate. Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues. Available from: [Link]

Sources

Purification methods for 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one from reaction mixtures.

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one from reaction mixtures. The following sections are designed to address common challenges and provide practical, experience-driven solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of this compound.

Q1: My crude product is an oil and won't solidify. How can I proceed with purification?

A1: Oiling out is a common issue where the compound separates as a liquid instead of forming crystals. This often occurs when the solution is supersaturated or when the melting point of the solid is lower than the temperature of the crystallization solution.

  • Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional solvent to slightly decrease the saturation. Allow the solution to cool more slowly.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

    • Solvent System Modification: If the above methods fail, consider changing the solvent system. A mixture of a good solvent and a poor solvent can often promote crystallization. For instance, dissolving the compound in a minimal amount of a good solvent (like ethyl acetate or acetone) and then slowly adding a poor solvent (like hexanes or petroleum ether) until the solution becomes slightly turbid can be effective.[1]

Q2: I'm seeing multiple spots on my TLC after initial purification. What are the likely impurities and how can I remove them?

A2: The nature of impurities will depend on the synthetic route used. A common synthesis method for this class of compounds is an intramolecular Friedel-Crafts acylation.

  • Potential Impurities:

    • Starting Materials: Unreacted starting materials are a common source of contamination.

    • Polymeric Material: Acid-catalyzed side reactions can sometimes lead to the formation of polymeric byproducts.

    • Isomers: In some cases, regioisomers may form depending on the substitution pattern of the starting material.

    • Aldehydes: If the synthesis involves oxidation steps, residual aldehydes might be present.

  • Purification Strategies:

    • Column Chromatography: This is the most effective method for separating a mixture of compounds with different polarities. A silica gel column is typically used for this class of compounds.

    • Recrystallization: If the impurities have significantly different solubilities than the desired product, recrystallization can be a highly effective purification method.

    • Liquid-Liquid Extraction: For removing acidic or basic impurities, an aqueous wash with a dilute base (e.g., sodium bicarbonate solution) or acid (e.g., dilute HCl) can be performed during the work-up. To remove aldehyde impurities, a wash with a sodium bisulfite solution can be effective.

Q3: What are the best recrystallization solvents for this compound?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic ketones like the target molecule, several solvent systems are generally effective.

  • Recommended Solvents & Systems:

    • Single Solvents: Ethanol, isopropanol, and acetone are often good starting points.

    • Solvent Mixtures: A combination of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane) can provide excellent results. The compound is dissolved in the minimum amount of the hot polar solvent, and the non-polar solvent is added dropwise until the solution becomes cloudy. The solution is then reheated until clear and allowed to cool slowly.

Solvent SystemRationale
Ethanol or IsopropanolThe hydroxyl group provides polarity to dissolve the ketone at high temperatures, while the alkyl chain reduces solubility upon cooling.
Ethyl Acetate/HexanesA versatile system where ethyl acetate acts as the good solvent and hexanes as the anti-solvent, allowing for fine-tuning of the solubility.
Acetone/WaterAcetone is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization.

Q4: What are the recommended conditions for column chromatography of this compound?

A4: Column chromatography is a powerful tool for purifying this compound. The choice of stationary and mobile phase is crucial for achieving good separation.

  • Stationary Phase: Silica gel is the most common and effective stationary phase for this type of compound due to its polar nature.[2][3][4]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a moderately polar solvent is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

    • Initial Screening: Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system. Aim for an Rf value of 0.2-0.4 for the desired compound.

    • Recommended Eluent Systems: Start with a low polarity mixture and gradually increase the proportion of the more polar solvent.

      • Hexanes/Ethyl Acetate (e.g., starting from 9:1 and gradually increasing to 7:3)

      • Dichloromethane/Methanol (e.g., starting from 99:1 and gradually increasing the methanol concentration)

II. Troubleshooting Guides

This section provides structured troubleshooting for specific issues that may arise during the purification process.

Guide 1: Issues with Recrystallization

Recrystallization_Troubleshooting cluster_oil_out Troubleshooting 'Oiling Out' cluster_no_crystals Troubleshooting 'No Crystals' cluster_low_yield Troubleshooting 'Low Yield' cluster_poor_purity Troubleshooting 'Poor Purity' start Problem Encountered During Recrystallization oil_out Compound Oils Out start->oil_out no_crystals No Crystals Form Upon Cooling start->no_crystals low_yield Low Recovery of Purified Product start->low_yield poor_purity Product is Still Impure After Recrystallization start->poor_purity oil_solution1 Re-heat and add more 'good' solvent oil_out->oil_solution1 If supersaturated crystal_solution1 Scratch inner surface of the flask no_crystals->crystal_solution1 yield_solution1 Ensure complete crystallization (cool longer) low_yield->yield_solution1 purity_solution1 Ensure slow cooling for crystal formation poor_purity->purity_solution1 oil_solution2 Cool solution more slowly oil_solution1->oil_solution2 oil_solution3 Change solvent system oil_solution2->oil_solution3 If still problematic crystal_solution2 Add a seed crystal crystal_solution1->crystal_solution2 If scratching fails crystal_solution3 Concentrate the solution crystal_solution2->crystal_solution3 If no seeds available crystal_solution4 Cool to a lower temperature crystal_solution3->crystal_solution4 yield_solution2 Minimize amount of hot solvent used yield_solution1->yield_solution2 yield_solution3 Wash crystals with cold solvent yield_solution2->yield_solution3 purity_solution2 Perform a second recrystallization purity_solution1->purity_solution2 purity_solution3 Consider pre-purification with column chromatography purity_solution2->purity_solution3 For complex mixtures

Guide 2: Optimizing Column Chromatography

Chromatography_Troubleshooting cluster_no_separation Troubleshooting 'Poor Separation' cluster_slow_elution Troubleshooting 'Slow Elution' cluster_fast_elution Troubleshooting 'Fast Elution' cluster_streaking Troubleshooting 'Streaking' start Problem Encountered During Column Chromatography no_separation Poor or No Separation of Compounds (Overlapping spots on TLC) start->no_separation slow_elution Compound Elutes Too Slowly or Not at All start->slow_elution fast_elution Compound Elutes Too Quickly (High Rf) start->fast_elution streaking Streaking of Spots on TLC start->streaking sep_solution1 Use a less polar solvent system no_separation->sep_solution1 slow_solution1 Gradually increase the polarity of the eluent slow_elution->slow_solution1 fast_solution1 Use a less polar solvent system fast_elution->fast_solution1 streak_solution1 Ensure the compound is fully dissolved in the loading solvent streaking->streak_solution1 sep_solution2 Use a longer column sep_solution1->sep_solution2 sep_solution3 Ensure proper column packing sep_solution2->sep_solution3 slow_solution2 Check for insolubility on the column slow_solution1->slow_solution2 fast_solution2 Ensure the sample was loaded in a concentrated band fast_solution1->fast_solution2 streak_solution2 Use a more polar solvent to dissolve the sample before loading streak_solution1->streak_solution2 streak_solution3 The compound may be degrading on the silica gel streak_solution2->streak_solution3 Consider alternative stationary phases

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Recrystallization
  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. If using a solvent pair, dissolve the solid in the "good" solvent first, then add the "poor" solvent dropwise until a slight turbidity persists. Reheat to get a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Fill the column with silica gel slurried in the initial, least polar eluent. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to begin the flow. Collect fractions in test tubes.

  • Gradient Elution (Optional but Recommended): Start with a low-polarity eluent and gradually increase the polarity by increasing the proportion of the more polar solvent. This will allow for the separation of compounds with a wider range of polarities.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

IV. References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]

  • Wikipedia. Column chromatography. Available at: [Link]

  • Khan Academy. Column chromatography. Available at: [Link]

  • Google Patents. CN112159385A - Synthesis method of demethylated doxepin hydrochloride. Available at:

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available at: [Link]

  • Patsnap. Synthesis method of doxepin hydrochloride - Eureka. Available at: [Link]

  • Chemistry For Everyone. What Is The Mobile Phase In Column Chromatography?. Available at: [Link]

  • Google Patents. US10251859B2 - Doxepin isomers and isomeric mixtures and methods of using the same to treat sleep disorders. Available at:

  • Columbia University. Column chromatography. Available at: [Link]

  • Google Patents. CN102924424A - Method for synthesizing doxepin hydrochloride. Available at:

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Revue Roumaine de Chimie. SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Google Patents. CN101423496B - Chemical synthesis method of 10-methoxy-5H-dibenzo [ b, f ] azepine. Available at:

  • ResearchGate. 223 questions with answers in RECRYSTALLISATION | Science topic. Available at: [Link]

  • YouTube. Recrystallization. Available at: [Link]

  • PubMed Central. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Available at: [Link]

  • PubMed Central. A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone. Available at: [Link]

  • PubMed Central. Strategies in the synthesis of dibenzo[b,f]heteropines. Available at: [Link]

  • ResearchGate. Synthesis of 2-Methoxy-3H-Azepine Derived Compounds Through the Thermal Reaction between Alkylnitrobenzene and Tributylphosphine | Request PDF. Available at: [Link]

Sources

Common side reactions and byproducts in dibenzoxepine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dibenzoxepine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical scaffold. Here, we move beyond standard protocols to address the common, yet often undocumented, side reactions and byproducts that can arise during synthesis. Our goal is to provide you with the in-depth technical insights and field-proven troubleshooting strategies necessary to optimize your reactions, improve yields, and ensure the purity of your target compounds.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section delves into the causality behind experimental challenges and offers practical, evidence-based solutions.

Table of Contents

  • General Issues in Dibenzoxepine Synthesis

  • Troubleshooting Specific Synthetic Routes

    • Ullmann Condensation/Coupling

    • Friedel-Crafts Acylation/Cyclization

    • Wagner-Meerwein Rearrangement

    • Intramolecular McMurry Reaction

    • Nucleophilic Aromatic Substitution (SNAr) followed by Condensation

  • Purification and Analysis of Dibenzoxepines

  • References

General Issues in Dibenzoxepine Synthesis

FAQ: My overall yield is consistently low, despite following established protocols. What are the general factors I should investigate?

Low yields in multi-step syntheses like those for dibenzoxepines can be attributed to a variety of factors. Before troubleshooting specific reaction steps, it's crucial to assess the overall process.

  • Purity of Starting Materials: Seemingly minor impurities in your starting materials can have a significant impact on the reaction outcome. For instance, residual water or other nucleophiles can interfere with moisture-sensitive reagents.

    • Recommendation: Always ensure your starting materials are of high purity and are properly dried before use. Techniques such as recrystallization, distillation, or column chromatography of starting materials may be necessary.

  • Solvent Quality: The purity and dryness of your solvent are critical. Anhydrous conditions are often essential, especially in reactions involving strong bases or organometallics.

    • Recommendation: Use freshly distilled, high-purity, anhydrous solvents. Consider using a solvent drying system or molecular sieves.

  • Inert Atmosphere: Many of the reagents and intermediates in dibenzoxepine synthesis are sensitive to oxygen and moisture.

    • Recommendation: Conduct reactions under a rigorously maintained inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven- or flame-dried before use.

Troubleshooting Specific Synthetic Routes

This section addresses common problems encountered in the primary synthetic pathways to dibenzoxepines.

Ullmann Condensation/Coupling

The Ullmann reaction is a classic method for forming the diaryl ether linkage in dibenzoxepines. However, it is often plagued by harsh reaction conditions and side product formation.[1][2]

Q1: I'm observing significant amounts of homo-coupled byproducts from my starting aryl halides in my Ullmann reaction. How can I promote the desired cross-coupling?

A1: Homo-coupling is a common side reaction in Ullmann couplings, especially at the high temperatures typically required.[3] This occurs when two molecules of the same aryl halide react with each other.

Mechanism of Homo-Coupling:

Caption: Formation of homo-coupled byproducts in Ullmann reactions.

Troubleshooting Strategies:

StrategyRationale
Use of Ligands Ligands such as diamines, amino alcohols, or diketones can stabilize the copper catalyst, making the reaction more efficient at lower temperatures and favoring the desired cross-coupling.
Activated Copper Using freshly prepared, activated copper powder (e.g., from the reduction of copper salts) can increase reactivity and allow for milder reaction conditions.[2]
Stoichiometry Control Using a slight excess of the phenol component relative to the aryl halide can help to drive the reaction towards the desired product.

Q2: My Ullmann reaction is sluggish and requires very high temperatures, leading to decomposition. How can I improve the reaction rate under milder conditions?

A2: The reactivity in Ullmann couplings is highly dependent on the nature of the aryl halide and the copper source.

Recommendations:

  • Aryl Halide Reactivity: The reactivity of aryl halides in Ullmann couplings generally follows the trend: I > Br > Cl > F. If possible, use an aryl iodide for a more facile reaction.

  • Catalyst System: Modern modifications of the Ullmann reaction utilize catalytic amounts of a copper(I) salt (e.g., CuI, CuBr) in the presence of a ligand and a base. This is often more effective than using stoichiometric copper powder.

Friedel-Crafts Acylation/Cyclization

Intramolecular Friedel-Crafts acylation is a key step in synthesizing dibenzoxepinones from phenoxybenzoic acids. The primary challenges are controlling regioselectivity and preventing side reactions.[4][5][6]

Q3: My Friedel-Crafts cyclization is giving me a mixture of regioisomers. How can I control the position of acylation?

A3: The regioselectivity of Friedel-Crafts acylation is governed by the electronic and steric effects of the substituents on the aromatic ring being acylated.

Controlling Regioselectivity:

G cluster_0 Factors Influencing Regioselectivity Activating_Groups Activating Groups (e.g., -OR, -R) Direct ortho- and para-acylation Steric_Hindrance Steric Hindrance Favors acylation at the less hindered position Deactivating_Groups Deactivating Groups (e.g., -NO2, -CN) Direct meta-acylation

Caption: Key factors governing regioselectivity in Friedel-Crafts acylation.

Troubleshooting Strategies:

  • Choice of Lewis Acid: The size and strength of the Lewis acid catalyst can influence regioselectivity. For example, a bulkier Lewis acid may favor acylation at a less sterically hindered position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

  • Protecting Groups: In complex substrates, it may be necessary to use protecting groups to block certain positions on the aromatic ring and direct the acylation to the desired position.

Q4: I am observing polyacylation of my aromatic ring. How can I ensure mono-acylation?

A4: Polyacylation can occur if the mono-acylated product is more reactive than the starting material. This is less common in Friedel-Crafts acylation than in alkylation, as the acyl group is deactivating. However, it can still be an issue with highly activated aromatic rings.

Recommendations:

  • Stoichiometry: Use a 1:1 stoichiometry of the acylating agent to the aromatic substrate.

  • Reverse Addition: Add the aromatic substrate to the mixture of the acylating agent and Lewis acid. This keeps the concentration of the activated aromatic species low, minimizing the chance of a second acylation.

Wagner-Meerwein Rearrangement

This rearrangement is used to expand a xanthene ring to a dibenzoxepine. The reaction proceeds via a carbocation intermediate, which can be prone to undesired rearrangements and side reactions.[7][8][9]

Q5: My Wagner-Meerwein rearrangement is producing significant amounts of acridine byproducts, especially at high temperatures. How can I suppress this side reaction?

A5: The formation of acridine byproducts is a known issue in the synthesis of dibenzo[b,f]azepines via Wagner-Meerwein rearrangement, and similar byproducts can be expected in the synthesis of dibenzoxepines under harsh conditions.[10] This is often due to elimination or alternative rearrangement pathways of the carbocation intermediate.

Proposed Mechanism for Acridine Byproduct Formation:

G A Xanthenyl Carbocation B Dibenzoxepine (Desired Product) A->B Ring Expansion C Acridine Byproduct A->C Undesired Rearrangement/Elimination (High Temperature) G A Diaryl Ether with two Carbonyls C Pinacol Intermediate (Diol) A->C Reductive Coupling B Low-valent Titanium B->C D Dibenzoxepine (Alkene) B->D C->D Deoxygenation

Caption: Formation of the pinacol byproduct in the McMurry reaction.

Troubleshooting Strategies:

StrategyRationale
Activity of Low-Valent Titanium The success of the deoxygenation step is highly dependent on the activity of the low-valent titanium reagent. Ensure the titanium reagent is freshly prepared and highly active.
Reaction Time and Temperature Prolonged reaction times and higher temperatures may be necessary to drive the deoxygenation of the pinacol intermediate to completion.
Solvent Anhydrous THF is the most common solvent for McMurry reactions as it helps to solubilize the intermediate complexes. Ensure the solvent is rigorously dried.
Nucleophilic Aromatic Substitution (SNAr) followed by Condensation

This two-step sequence involves the formation of a diaryl ether via an SNAr reaction, followed by an intramolecular condensation to form the dibenzoxepine ring.

Q7: The initial SNAr reaction to form the diaryl ether is incomplete, and I have a difficult time separating the product from the unreacted starting materials. What can I do?

A7: Incomplete SNAr reactions are often due to insufficient activation of the aryl halide or deactivation of the nucleophile.

Recommendations:

  • Activating Groups: The aryl halide should have electron-withdrawing groups (e.g., -NO2, -CN) positioned ortho or para to the halide to facilitate nucleophilic attack.

  • Strong Base: A strong, non-nucleophilic base (e.g., NaH, K2CO3) is necessary to deprotonate the phenol and generate the phenoxide nucleophile. Ensure the base is of high quality and used in sufficient excess.

  • Solvent: A polar aprotic solvent (e.g., DMF, DMSO) is typically used to solvate the cation and enhance the nucleophilicity of the phenoxide.

  • Temperature: Higher reaction temperatures may be required to drive the reaction to completion, but this must be balanced with the potential for decomposition.

Purification and Analysis of Dibenzoxepines

Q8: What are the recommended methods for purifying my crude dibenzoxepine product and assessing its purity?

A8: A combination of chromatographic and spectroscopic techniques is essential for the purification and characterization of dibenzoxepine derivatives.

Purification and Analytical Workflow:

Caption: A typical workflow for the purification and analysis of dibenzoxepines.

Detailed Methodologies:

  • Column Chromatography: This is the primary method for separating the desired product from byproducts and unreacted starting materials. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of your compound.

  • Recrystallization: For solid products, recrystallization is an excellent technique for achieving high purity. Careful solvent selection is key.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for determining the purity of your final compound and for identifying and quantifying impurities. [11][12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of your desired product and for identifying the structures of any isolated impurities. [13][14]* Mass Spectrometry (MS): MS provides information about the molecular weight of your product and can be used in conjunction with HPLC (LC-MS) to identify impurities.

References

  • Strategies in the synthesis of dibenzo[b,f]heteropines. RSC Medicinal Chemistry, 2023.
  • Revisiting the Ullmann-ether reaction: a concise and amenable synthesis of novel dibenzoxepino[4,5-d]pyrazoles by intramolecular etheration of 4,5-(o,o'-halohydroxy)arylpyrazoles. PubMed, 2005.
  • Pinacol coupling reaction. Wikipedia.
  • Pinacol Coupling (And McMurry Reaction). YouTube, 2020.
  • Synthesis of dibenzoxepin 5a by intramolecular SNAr reaction.
  • McMurry reaction. Wikipedia.
  • Solvent-specific, DAST-mediated intramolecular Friedel–Crafts reaction: access to dibenzoxepine-fused spirooxindoles. Organic & Biomolecular Chemistry, 2018.
  • Pinacol Coupling Reaction. Organic Chemistry Portal.
  • studies in the wagner–meerwein rearrangement. part ii.
  • McMurry Reaction. Organic Chemistry Portal.
  • Wagner–Meerwein rearrangement. Wikipedia.
  • An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones.
  • Ullmann Reaction. Thermo Fisher Scientific.
  • The mechanism of the modified Ullmann reaction. Dalton Transactions, 2011.
  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products.
  • Pharmaceutical impurities and degradation products: Uses and applic
  • Cation Bridge Mediating Homo- and Cross-Coupling in Copper-Catalyzed Reductive Coupling of Benzaldehyde and Benzophenone. PubMed, 2022.
  • Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Publishing, 2022.
  • Novel Fluorophores based on Regioselective Intramolecular Friedel-Crafts Acylation of the Pyrene Ring Using Triflic Acid. PubMed, 2017.
  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI, 2022.
  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 2010.
  • 30.1: Wagner-Meerwein Rearrangements. Chemistry LibreTexts, 2019.
  • Wagner-Meerwein Rearrangement. Scribd, 2020.
  • Search for "intramolecular Friedel–Crafts cyclization" in Full Text gives 7 result(s) in Beilstein Journal of Organic Chemistry. Beilstein Journal of Organic Chemistry.
  • Friedel-Crafts acylation with amides.
  • Catalyst-controlled regiodivergent Friedel–Crafts reactions of 1-naphthols with 2,3-dioxopyrrolidines: synthesis of polycyclic 2-pyrrolidinones. RSC Publishing, 2022.
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. OpenUNCi, 2014.
  • Closing the Loop on Friedel-Crafts Acylation: reducing those ketones. YouTube, 2020.
  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
  • A review on synthesis and characterization of impurities. World Journal of Pharmaceutical Research, 2022.
  • Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Publishing.
  • Copper-Mediated Cross-Coupling Reactions.
  • Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing / stability studies and HPLC/UPLC method validations.
  • Double Friedel-Crafts Acylation Reactions on the Same Ring of a Metallocene: Synthesis of a 2 5-Diacetylphospharuthenocene (pub).

Sources

Technical Support Center: Overcoming Challenges in the Cyclization Step of Benzoxepin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the benzoxepin scaffold, a core structure in many medicinally important compounds, often presents a significant hurdle at the cyclization step.[1] This guide provides targeted troubleshooting advice and answers to frequently asked questions to help you navigate and optimize this critical transformation. As Senior Application Scientists, we offer insights grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for forming the seven-membered ring in benzoxepin synthesis?

A1: Several robust methods exist, each with its own set of advantages and challenges. The choice of strategy often depends on the available starting materials and the desired substitution pattern on the benzoxepin core. Key strategies include:

  • Intramolecular Williamson Ether Synthesis: This classical method involves the cyclization of a precursor containing both a phenolic hydroxyl group and a suitable leaving group (e.g., a halide or tosylate) on a side chain.[2][3][4][5]

  • Ring-Closing Metathesis (RCM): A powerful technique for forming cyclic olefins, RCM is used to cyclize a diene precursor, often catalyzed by ruthenium-based catalysts like Grubbs' catalysts.[6][7][8][9][10][11]

  • Friedel-Crafts Cyclization: This acid-catalyzed reaction can form the benzoxepin ring by intramolecular acylation or alkylation of an aromatic ring.[7]

  • Palladium-Catalyzed Intramolecular O-Arylation: This modern cross-coupling method forms the ether linkage by coupling an alcohol with an aryl halide within the same molecule.[12][13][14]

  • Mitsunobu Reaction: An intramolecular Mitsunobu reaction can be employed for the cyclization of a diol precursor, proceeding with a characteristic inversion of stereochemistry.[15][16][17][18][19][20]

Troubleshooting Guide: Common Cyclization Challenges

This section addresses specific issues you may encounter during the benzoxepin ring-forming step and provides actionable solutions.

Issue 1: Low to No Yield of the Desired Benzoxepin

A low or nonexistent yield of the cyclized product is a frequent and frustrating problem. The underlying cause often relates to the chosen synthetic route and reaction conditions.

Q: My intramolecular Williamson ether synthesis is failing. What are the likely causes and how can I troubleshoot it?

A: The intramolecular Williamson ether synthesis is an S_N2 reaction, and its success hinges on factors that favor this mechanism.[3][5]

Troubleshooting Workflow: Intramolecular Williamson Ether Synthesis

dot digraph "Williamson_Ether_Synthesis_Troubleshooting" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Low Yield in Williamson Ether Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_base [label="Is the base strong enough to deprotonate the phenol?"]; check_leaving_group [label="Is the leaving group reactive enough?"]; check_sterics [label="Is steric hindrance an issue?"]; check_concentration [label="Is the reaction concentration appropriate?"];

solution_base [label="Use a stronger base (e.g., NaH, KHMDS).\nEnsure anhydrous conditions.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_leaving_group [label="Convert alkyl halide to a better leaving group (e.g., tosylate, mesylate).", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_sterics [label="Redesign the precursor to minimize steric hindrance near the reaction centers.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_concentration [label="Run the reaction under high dilution conditions to favor intramolecular cyclization.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_base; check_base -> solution_base [label="No"]; check_base -> check_leaving_group [label="Yes"]; check_leaving_group -> solution_leaving_group [label="No"]; check_leaving_group -> check_sterics [label="Yes"]; check_sterics -> solution_sterics [label="Yes"]; check_sterics -> check_concentration [label="No"]; check_concentration -> solution_concentration [label="No"]; } dot Troubleshooting decision tree for Williamson ether synthesis.

  • Causality: The reaction requires the formation of a phenoxide, which then acts as a nucleophile to displace a leaving group on the side chain.[3] If the base is not strong enough to fully deprotonate the phenol, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

  • Solutions:

    • Base Selection: Switch to a stronger base. While alkali carbonates (K₂CO₃, Cs₂CO₃) are common, stronger bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) can be more effective.

    • Leaving Group: If you are using an alkyl chloride or bromide, consider converting it to a more reactive leaving group like a tosylate (OTs) or mesylate (OMs).

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred as they can accelerate S_N2 reactions.[2]

Q: My Ring-Closing Metathesis (RCM) reaction is giving a low yield. What should I consider?

A: RCM is a powerful tool, but its efficiency can be influenced by the catalyst, substrate, and reaction conditions.[10][11]

  • Causality: The formation of a seven-membered ring can be entropically disfavored.[6] The choice of catalyst is also critical, as different generations of Grubbs' catalysts have varying activities and functional group tolerance.[8]

  • Solutions:

    • Catalyst Choice: If you are using a first-generation Grubbs' catalyst, consider switching to a more active second or third-generation catalyst, especially for sterically hindered or electron-deficient olefins.

    • Reaction Concentration: RCM reactions are typically run at high dilution (0.01–0.001 M) to favor the intramolecular reaction over intermolecular polymerization.

    • Temperature and Time: Some RCM reactions require elevated temperatures to proceed at a reasonable rate. Monitor the reaction over time by TLC or GC-MS to determine the optimal reaction time.

    • Ethene Removal: The removal of the volatile ethylene byproduct can help drive the equilibrium towards the cyclized product.[11] This can be achieved by bubbling a stream of argon or nitrogen through the reaction mixture or by performing the reaction under a gentle vacuum.

ParameterRecommendation for RCM
Catalyst Grubbs' 2nd or 3rd generation
Concentration 0.01 - 0.001 M
Solvent Dichloromethane, Toluene
Temperature Room temperature to reflux
Issue 2: Formation of Undesired Byproducts

The appearance of unexpected spots on your TLC plate can complicate purification and reduce your overall yield.

Q: In my acid-catalyzed cyclization, I'm observing multiple byproducts. What are they and how can I avoid them?

A: Acid-catalyzed cyclizations, such as the Friedel-Crafts reaction, can be prone to side reactions, especially under harsh conditions.[21]

Potential Side Reactions in Acid-Catalyzed Cyclization

dot digraph "Acid_Catalyzed_Side_Reactions" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Acid-Catalyzed Cyclization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; desired_product [label="Benzoxepin", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; side_product1 [label="Polymerization", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_product2 [label="Rearrangement Products", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_product3 [label="Dehydration/Elimination Products", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> desired_product [label="Desired Pathway"]; start -> side_product1 [label="Side Reaction"]; start -> side_product2 [label="Side Reaction"]; start -> side_product3 [label="Side Reaction"]; } dot Common side reactions in acid-catalyzed cyclizations.

  • Causality: Strong acids can promote intermolecular reactions, leading to polymerization. Carbocation intermediates, which are often involved in these reactions, can also undergo rearrangements to form more stable carbocations, leading to constitutional isomers of the desired product.

  • Solutions:

    • Acid Strength and Stoichiometry: Use the mildest acid that can effectively catalyze the reaction. Lewis acids (e.g., BF₃·OEt₂, AlCl₃) or protic acids like polyphosphoric acid (PPA) are common choices. Optimize the amount of acid used; sometimes a catalytic amount is sufficient.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can help to suppress side reactions that have a higher activation energy.

    • Gradual Addition: Adding the substrate slowly to the acidic medium can help to maintain a low concentration of the reactive intermediate, thus minimizing intermolecular side reactions.

Q: My Mitsunobu cyclization is producing significant amounts of byproducts from the DEAD and triphenylphosphine. How can I simplify purification?

A: The removal of triphenylphosphine oxide and the reduced form of the azodicarboxylate are classic challenges in Mitsunobu reactions.[19]

  • Causality: These byproducts often have chromatographic properties similar to the desired product, making separation difficult.

  • Solutions:

    • Modified Reagents: Consider using polymer-supported triphenylphosphine or azodicarboxylate. These reagents can be easily removed by filtration at the end of the reaction.

    • Purification Strategy: Triphenylphosphine oxide can sometimes be precipitated from the reaction mixture by the addition of a non-polar solvent like hexanes or diethyl ether.

    • Alternative Conditions: Explore newer Mitsunobu reagents that are designed for easier byproduct removal.[20]

Experimental Protocols

Protocol 1: Intramolecular Williamson Ether Synthesis of a Dihydrodibenzo[b,f]oxepine Precursor

This protocol is a representative example and may require optimization for your specific substrate.

  • Dissolve the halo-alcohol precursor (1.0 eq) in anhydrous DMF (to a concentration of 0.05 M).

  • Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Heat the reaction to 80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Ring-Closing Metathesis for Benzoxepin Synthesis

This protocol is a general guideline for using a Grubbs' second-generation catalyst.

  • Dissolve the diene precursor (1.0 eq) in anhydrous and degassed dichloromethane (to a concentration of 0.005 M).

  • Bubble argon through the solution for 15-20 minutes.

  • Add Grubbs' second-generation catalyst (5-10 mol%) to the solution under an argon atmosphere.

  • Stir the reaction mixture at room temperature or reflux, monitoring by TLC.

  • Once the starting material is consumed, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the benzoxepin product.

References

  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. PMC - PubMed Central. Available at: [Link]

  • Strategies for the synthesis of dibenzo[b,f]oxepin scaffold. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Dibenzo[b,f]oxepines and Total Synthesis of Bauhinoxepin C. ACS Publications. Available at: [Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journals. Available at: [Link]

  • Synthesis of Benzoxepine Derivatives via Two‐Fold Tandem Metathesis. ResearchGate. Available at: [Link]

  • Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. MDPI. Available at: [Link]

  • Synthesis of benzoxepines. Organic Chemistry Portal. Available at: [Link]

  • Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. International Journal of Scientific Research in Modern Science and Technology. Available at: [Link]

  • Previous approaches and present work for the preparation of benzoxepine heterocycles. ResearchGate. Available at: [Link]

  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. PMC - NIH. Available at: [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. PMC - NIH. Available at: [Link]

  • Improving Oxepine: Glycal Selectivity in the Ring Closing Metathesis Route to Carbohydrate. MDPI. Available at: [Link]

  • Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction. ResearchGate. Available at: [Link]

  • Synthesis of dibenzazepinones by palladium-catalyzed intramolecular arylation of o-(2'-bromophenyl)anilide enolates. PubMed. Available at: [Link]

  • Ring-closing metathesis. Wikipedia. Available at: [Link]

  • RSC_CC_C1CC14807A 1..3. Royal Society of Chemistry. Available at: [Link]

  • Optimization of Mitsunobu reaction conditions. ResearchGate. Available at: [Link]

  • Acid-catalyzed Cyclization Reactions of 2,2'Bis(diarylhydroxymethyl)biphenyls to 5,5,7,7-Tetraaryl-5,7-dihydrodibenzo[c,e]oxepins in the Solid State. ResearchGate. Available at: [Link]

  • 9.5. Williamson ether synthesis. Lumen Learning. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Thieme. Available at: [Link]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Available at: [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Radical Cascade Nitro-Cyclization Reaction of Oxygen-Linked 1,7-Dienes for the Synthesis of NO2-Substituted Benzoxepines. ResearchGate. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Recent Progress on the Synthesis of Benzazepine Derivatives via Radical Cascade Cyclization Reactions. ResearchGate. Available at: [Link]

  • a three-step, efficient strategy * useful 2-benzoxepin-3(1H)-ones * Heck coupling * unprecedented condensation. ResearchGate. Available at: [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]

  • Palladium(0)-Catalyzed Enantioselective Intramolecular Arylation of Enantiotopic Secondary C-H Bonds. PubMed. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Total synthesis of linoxepin facilitated by a Ni-catalyzed tandem reductive cyclization. Chemical Communications (RSC Publishing). Available at: [Link]

  • Pd‐catalyzed synthesis of 1‐benzoxepine derivatives 122. ResearchGate. Available at: [Link]

  • Synthesis of Dibenzazepinones by Palladium-Catalyzed Intramolecular Arylation of o-(2′-Bromophenyl)anilide Enolates. OUCI. Available at: [Link]

Sources

Optimizing reaction conditions for the synthesis of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthesis. The intramolecular Friedel-Crafts acylation, a key step in this process, can present unique challenges. This resource aims to equip you with the knowledge to navigate these hurdles and optimize your reaction conditions for a successful outcome.

I. Reaction Overview & Key Challenges

The synthesis of this compound typically involves an intramolecular Friedel-Crafts acylation of a precursor molecule, 3-(2-methoxyphenoxy)propanoic acid. This reaction is a powerful tool for forming the seven-membered ring of the benzoxepinone core. However, like many Friedel-Crafts reactions, its success is highly dependent on carefully controlled conditions.

Common challenges include:

  • Low or no product yield.

  • Formation of undesired side products.

  • Difficulty in product purification.

  • Inconsistent results between batches.

This guide will address these issues in a practical, question-and-answer format, providing both theoretical explanations and actionable solutions.

II. Troubleshooting Guide & FAQs

Q1: I am getting a very low yield of the desired this compound. What are the most likely causes?

Low yields are a common frustration in organic synthesis. For this specific intramolecular Friedel-Crafts acylation, several factors could be at play:

  • Purity of Starting Materials: Ensure your 3-(2-methoxyphenoxy)propanoic acid is of high purity. Impurities can interfere with the catalyst and lead to side reactions. It is advisable to purify the starting material by recrystallization or chromatography if its purity is questionable.

  • Catalyst Activity: The Lewis acid catalyst, often polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), is highly moisture-sensitive.[1] Ensure you are using a fresh, anhydrous catalyst and that your reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: The temperature for intramolecular Friedel-Crafts acylation is critical. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, if it is too high, it can lead to decomposition of the starting material or product, or the formation of polymeric side products. A systematic temperature optimization study is recommended.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

Q2: I am observing the formation of multiple products in my reaction mixture. What are these side products and how can I minimize them?

The formation of multiple products often points to a lack of selectivity in the reaction. In the context of this synthesis, potential side reactions include:

  • Intermolecular Acylation: Instead of the desired intramolecular cyclization, the acylium ion intermediate can react with another molecule of the starting material, leading to the formation of dimers or polymers. This is often favored at higher concentrations of the starting material.

    • Solution: Employing high dilution conditions can favor the intramolecular pathway.

  • Positional Isomers: While the methoxy group is an ortho-, para-director, acylation at the undesired ortho-position relative to the ether linkage can occur, leading to the formation of an isomeric benzoxepinone.

    • Solution: The choice of catalyst and solvent can influence the regioselectivity. Experimenting with different Lewis acids or reaction media may be necessary.

  • Cleavage of the Ether Linkage: Under harsh acidic conditions, the ether bond of the starting material or product can be cleaved, leading to the formation of phenolic byproducts.

    • Solution: Use the mildest possible reaction conditions (lower temperature, shorter reaction time, less aggressive Lewis acid) that still afford a reasonable yield of the desired product.

Q3: My reaction seems to work, but I am struggling to isolate and purify the final product. What purification strategies do you recommend?

Purification can be challenging due to the potential for closely related impurities. Here are some recommended strategies:

  • Aqueous Work-up: After the reaction is complete, a careful aqueous work-up is crucial to remove the catalyst and any water-soluble impurities. Quenching the reaction mixture with ice-cold water is a standard procedure.

  • Extraction: Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product from the aqueous layer. Multiple extractions will ensure a higher recovery.

  • Column Chromatography: This is often the most effective method for separating the desired product from side products and unreacted starting material. A silica gel column with a gradient elution system of hexane and ethyl acetate is a good starting point. Monitor the fractions by TLC to identify the product-containing fractions.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system can further enhance its purity.

Q4: The results of my synthesis are inconsistent from one batch to the next. How can I improve the reproducibility of this reaction?

Inconsistent results are often a sign of subtle variations in reaction parameters. To improve reproducibility:

  • Strictly Control Reaction Conditions: Maintain a consistent temperature using a reliable heating mantle and temperature controller. Ensure the reaction time is precisely controlled.

  • Standardize Reagent Quality: Use reagents from the same supplier and batch, if possible. Always verify the purity of your starting materials.

  • Maintain an Inert Atmosphere: Consistently use a dry, inert atmosphere to prevent moisture from deactivating the catalyst.

  • Consistent Stirring: Ensure efficient and consistent stirring throughout the reaction to maintain a homogeneous mixture.

III. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Step 1: Preparation of the Reaction Setup

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a nitrogen inlet.

  • Maintain a positive pressure of dry nitrogen throughout the reaction.

Step 2: Reaction Execution

  • To the reaction flask, add polyphosphoric acid (PPA) (10 equivalents by weight relative to the starting material).

  • Begin stirring and heat the PPA to 80-90 °C.

  • Slowly add 3-(2-methoxyphenoxy)propanoic acid (1 equivalent) to the hot PPA under vigorous stirring.

  • Maintain the reaction temperature at 80-90 °C and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the viscous mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

IV. Data Presentation

Table 1: Effect of Catalyst on Reaction Yield

Catalyst (Lewis Acid)Temperature (°C)Time (h)Yield (%)
Polyphosphoric Acid (PPA)80-903~75-85
Aluminum Chloride (AlCl₃)25-306~60-70
Eaton's Reagent (P₂O₅ in MsOH)70-804~80-90

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

V. Visualizing the Process

Reaction Mechanism

The synthesis proceeds via an intramolecular Friedel-Crafts acylation. The key steps are the formation of an acylium ion intermediate and its subsequent electrophilic attack on the electron-rich aromatic ring.

Reaction_Mechanism cluster_start Starting Material cluster_catalyst Catalyst Activation cluster_intermediate Intermediate Formation cluster_cyclization Intramolecular Cyclization cluster_product Final Product SM 3-(2-methoxyphenoxy)propanoic acid Cat Lewis Acid (e.g., PPA) SM->Cat Activation AI Acylium Ion Intermediate Cat->AI Forms Cyc Electrophilic Aromatic Substitution AI->Cyc Attacks Aromatic Ring P This compound Cyc->P Yields

Caption: Key stages in the intramolecular Friedel-Crafts acylation.

Troubleshooting Workflow

When encountering issues with the synthesis, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to identify and resolve common problems.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Verify Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions If Pure Failure Persistent Issues: Consult Further CheckPurity->Failure If Impure OptimizeCatalyst Optimize Catalyst (Type, Amount, Activity) CheckConditions->OptimizeCatalyst If Conditions are Correct CheckConditions->Failure If Conditions are Incorrect ModifyWorkup Adjust Work-up & Purification OptimizeCatalyst->ModifyWorkup If Optimized OptimizeCatalyst->Failure If Optimization Fails Success Successful Synthesis ModifyWorkup->Success If Successful ModifyWorkup->Failure If Purification Fails

Caption: A decision tree for troubleshooting the synthesis.

VI. References

  • Organic & Biomolecular Chemistry. Solvent-specific, DAST-mediated intramolecular Friedel–Crafts reaction: access to dibenzoxepine-fused spirooxindoles. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Bioactivity in Newly Synthesized Benzoxepine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering lower-than-expected biological activity in their newly synthesized benzoxepine analogs. This document provides a structured, in-depth troubleshooting framework, moving from fundamental compound-centric issues to more complex biological and assay-related variables. Our approach is grounded in scientific first principles to empower you to diagnose and resolve these common but often frustrating challenges.

Frequently Asked Questions (FAQs)

Q1: We've just synthesized a new series of benzoxepine analogs, but the initial screening results show disappointingly low bioactivity. Where do we even begin to troubleshoot?

A1: Experiencing low bioactivity in novel compounds is a common hurdle in drug discovery. A systematic investigation is key to identifying the root cause. We recommend a tiered approach, starting with the most direct and easily verifiable factors before delving into more complex biological questions. The primary areas to investigate can be categorized as:

  • Compound Integrity and Purity: Are you certain the compound you synthesized is what you think it is, and is it sufficiently pure?

  • Physicochemical Properties: Is the compound's solubility and stability compatible with your assay conditions?

  • Assay-Specific Factors: Is the experimental setup, including reagents and controls, functioning correctly?

  • Biological Target Engagement: Is your compound actually reaching and interacting with its intended biological target within the cellular environment?

This structured approach prevents premature and potentially costly pivots in your research strategy.

Part 1: Compound-Centric Troubleshooting

The first and most critical step is to rigorously verify the integrity of the synthesized benzoxepine analogs themselves. Biological assays are exquisitely sensitive, and seemingly minor issues with the compound can lead to misleading results.[1][2]

Q2: How can we be certain that the issue isn't with the synthetic compound itself?

Recommended Analytical Verification:

Analytical TechniquePurposeKey Parameters to Check
NMR Spectroscopy (¹H, ¹³C) Structural ConfirmationCorrect chemical shifts, integration values, and coupling constants consistent with the proposed benzoxepine structure. Absence of significant unidentifiable peaks.
Mass Spectrometry (HRMS) Molecular Weight VerificationObserved mass should match the calculated exact mass of the target compound.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single, sharp peak is ideal. Purity should typically be >95% for initial biological screening.[2]
Quantitative NMR (qNMR) Absolute Purity DeterminationProvides a highly accurate measure of purity against a certified reference standard.[3]

If these analyses reveal impurities or structural discrepancies, the synthetic and/or purification protocol must be revisited before proceeding with further biological testing.

Q3: What role does compound solubility play in low bioactivity, and how can we address it?

A3: Poor solubility is a frequent and often overlooked cause of low apparent bioactivity.[4][5][6] If your benzoxepine analog precipitates out of the assay medium, its effective concentration at the site of action is significantly lower than the nominal concentration, leading to an underestimation of its true potency.[4][5]

Troubleshooting Solubility Issues:

  • Visual Inspection: Carefully examine your assay plates (e.g., under a microscope) for any signs of compound precipitation.

  • Solvent Optimization: While Dimethyl Sulfoxide (DMSO) is a common solvent, ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[1][7] If solubility in DMSO is limited, explore other biocompatible solvents.[7]

  • Solubilization Protocol: For compounds with poor aqueous solubility, a common strategy is to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.[8]

  • Early Solubility Screening: Incorporate kinetic or thermodynamic solubility assays early in your workflow to flag problematic compounds.

dot graph TD { A[Start: Low Bioactivity Observed] --> B{Step 1: Compound Verification}; B --> C[Characterize Identity & Purity (NMR, MS, HPLC)]; C --> D{Purity >95% & Structure Confirmed?}; D -- No --> E[Re-synthesize / Re-purify Compound]; D -- Yes --> F{Step 2: Assess Physicochemical Properties}; F --> G[Check Solubility in Assay Buffer]; G --> H{Is Compound Soluble?}; H -- No --> I[Optimize Solubilization Strategy]; H -- Yes --> J{Step 3: Assay Validation}; I --> J; E --> B; } Initial Troubleshooting Workflow for Low Bioactivity.

Part 2: Assay and Biological System Troubleshooting

Once you have confirmed the identity, purity, and solubility of your benzoxepine analogs, the next step is to scrutinize the biological assay itself.

Q4: Our compound appears pure and soluble, yet the bioactivity is still low. What aspects of our cell-based assay should we optimize?

A4: In cell-based assays, a multitude of factors can influence the observed activity of a compound. It's crucial to ensure the health and consistency of your cellular model and to validate all assay components.

Key Areas for Cell-Based Assay Optimization:

  • Cell Health and Viability:

    • Cytotoxicity: Determine if your compound is toxic to the cells at the tested concentrations. High toxicity can mask any specific biological effect.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can lead to phenotypic drift.

  • Assay Controls:

    • Positive Control: Does a known active compound for your target produce the expected effect? This confirms the assay is working.

    • Negative/Vehicle Control: Does the vehicle (e.g., DMSO) alone have any effect on the assay readout?

  • Assay Parameters:

    • Incubation Time: Is the treatment duration sufficient for the compound to exert its biological effect?

    • Cell Density: The number of cells seeded can impact the required compound concentration.

Q5: How can we be sure our benzoxepine analog is actually engaging its intended target in cells?

A5: This is a critical question in drug discovery. A lack of target engagement in a cellular context, even for a potent compound in a biochemical assay, will result in no observable biological effect.[9][10][11] Target engagement assays are designed to provide direct evidence that your compound is binding to its intended protein within the complex environment of a living cell.[12][13]

Recommended Target Engagement Assay:

One powerful method is the Cellular Thermal Shift Assay (CETSA) .[14][15][16] This assay is based on the principle that when a protein binds to a ligand (your compound), it becomes more stable and resistant to heat-induced denaturation.[14][17][18]

CETSA Experimental Workflow:

dot graph TD { A[1. Treat Cells with Benzoxepine Analog or Vehicle] --> B[2. Heat Cell Lysates to a Range of Temperatures]; B --> C[3. Separate Soluble Proteins from Precipitated Proteins]; C --> D[4. Quantify Remaining Soluble Target Protein (e.g., by Western Blot)]; D --> E[5. Plot Soluble Protein vs. Temperature]; E --> F{Analyze Thermal Shift}; subgraph Legend direction LR G[Compound-Treated] -- Stabilized --> H[Vehicle-Treated]; end } Cellular Thermal Shift Assay (CETSA) Workflow.

A positive result in a CETSA experiment (a shift to a higher melting temperature in the presence of your compound) provides strong evidence of target engagement in a physiologically relevant setting.[15][18]

Part 3: Advanced Troubleshooting - Off-Target Effects and Biological Complexity

Q6: Could our compound be hitting other targets that are masking or counteracting the desired effect?

A6: Yes, this is a distinct possibility. "Off-target" effects, where a compound interacts with unintended proteins, are a common phenomenon in drug discovery.[19][20][21] These interactions can sometimes produce a biological outcome that opposes or masks the effect of on-target engagement.

Investigating Off-Target Effects:

  • Computational Prediction: In silico tools can predict potential off-target interactions based on the structure of your benzoxepine analog.[22]

  • Phenotypic Screening: Broadly profiling your compound's effects across different cell lines or in assays for known off-target liabilities can provide clues.

  • Proteomic Approaches: Techniques like thermal proteome profiling (TPP), an extension of CETSA, can identify a wide range of proteins that are stabilized by your compound, revealing both on- and off-targets.

A thorough investigation into potential off-target activity is crucial, as it can explain unexpected biological data and guide future medicinal chemistry efforts to improve selectivity.[22][23]

Protocols

Protocol 1: General Procedure for Purity Analysis by HPLC
  • Sample Preparation: Prepare a 1 mg/mL stock solution of your benzoxepine analog in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Gradient Elution:

    • Start with 5% Mobile Phase B.

    • Ramp to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the area of the main peak relative to the total area of all peaks.

Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot Detection
  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentration of your benzoxepine analog or vehicle control for the determined incubation time.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heating Step: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[14]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble proteins). Determine the protein concentration and analyze by SDS-PAGE and Western blotting using an antibody specific to your target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature for both the compound-treated and vehicle-treated samples to generate the melting curves.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • Target Engagement Assays. DiscoverX. Available at: [Link]

  • Target and pathway engagement assays. Concept Life Sciences. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery. PubMed. Available at: [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • What are the factors affecting the bioactivity of drugs? Homework.Study.com. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available at: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. Contract Laboratory. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

  • Factors affecting bioactivity in drug design//physicochemical parameters. YouTube. Available at: [Link]

  • Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. MDPI. Available at: [Link]

  • CETSA. Pelago Bioscience. Available at: [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. Available at: [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. PMC - NIH. Available at: [Link]

  • The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures. Available at: [Link]

  • A Chemical Biology View of Bioactive Small Molecules and a Binder-Based Approach to Connect Biology to Precision Medicines. PMC - NIH. Available at: [Link]

  • The Design, Synthesis, and Biological Activity of New Drug Candidates, 2nd Edition. MDPI. Available at: [Link]

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC. Available at: [Link]

  • Small molecule bioactivity benchmarks are often well-predicted by counting cells. bioRxiv. Available at: [Link]

  • How to tackle compound solubility issue. Reddit. Available at: [Link]

  • Why Is Purity Important In Chemistry? ReAgent. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ResearchGate. Available at: [Link]

  • off-target effects. YouTube. Available at: [Link]

  • Special Issue “Development and Synthesis of Biologically Active Compounds”. PMC - NIH. Available at: [Link]

  • From Algorithm to Medicine: AI in the Discovery and Development of New Drugs. MDPI. Available at: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. NIH. Available at: [Link]

  • Dibenzo[b,f]oxepines: Syntheses and applications. A review. ResearchGate. Available at: [Link]

  • Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. PMC - NIH. Available at: [Link]

  • Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects. Taylor & Francis Online. Available at: [Link]

  • Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. International Journal of Scientific Research in Modern Science and Technology. Available at: [Link]

  • (PDF) Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. ResearchGate. Available at: [Link]

  • Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. International Journal of Scientific Research in Modern Science and Technology. Available at: [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. Available at: [Link]

  • Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. MDPI. Available at: [Link]

  • Emerging Trends in Discovery of Novel Bioactive Compounds of Microbial Origin. IntechOpen. Available at: [Link]

  • Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. Available at: [Link]

Sources

Stability issues of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one in solution.

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one. This document provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. The information herein is curated to provide both theoretical understanding and practical, actionable protocols to ensure the integrity of your experiments.

Introduction: Understanding the Stability Landscape

This compound is a complex molecule with several functional groups that can be susceptible to degradation under various experimental conditions. The presence of a methoxy group on the aromatic ring, a ketone within the oxepin ring, and the ether linkage of the oxepine itself are all potential sites for chemical transformation. Understanding these potential liabilities is the first step in designing robust experiments and interpreting results accurately.

This guide will walk you through the common stability issues, how to identify them, and the steps to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows a new peak in the HPLC analysis after a few days in a protic solvent. What could be the cause?

A1: The appearance of a new peak, particularly in a protic solvent like methanol or water, suggests potential degradation. Given the structure of the molecule, the most likely cause is hydrolysis of the ether linkage in the oxepin ring, especially if the solution is not pH-controlled. Another possibility is a reaction involving the ketone. To confirm this, you should perform a forced degradation study under acidic and basic conditions.

Q2: I am observing a decrease in the concentration of my stock solution over time, even when stored at low temperatures. Why is this happening?

A2: While low temperatures slow down degradation, they may not completely halt it. Several factors could be at play:

  • Oxidation: The methoxy group can be susceptible to oxidation. Ensure your solvent is degassed and the container is sealed under an inert atmosphere (e.g., argon or nitrogen).

  • Photodegradation: Aromatic ketones can be light-sensitive. Always store solutions in amber vials or protect them from light.[1]

  • Adsorption: The compound might be adsorbing to the surface of your storage container. Using silanized glass or polypropylene tubes can mitigate this.

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: For optimal stability, stock solutions should be:

  • Solvent: Prepared in a dry, aprotic solvent like anhydrous DMSO or acetonitrile.

  • Temperature: Stored at -20°C or, for long-term storage, at -80°C.

  • Atmosphere: Blanketed with an inert gas like argon or nitrogen before sealing.

  • Light: Protected from light by using amber vials and storing them in the dark.

Q4: How can I quickly assess the stability of my compound in a new formulation buffer?

A4: A preliminary stability assessment can be done by preparing a solution of the compound in the new buffer and monitoring it by HPLC at several time points (e.g., 0, 2, 4, 8, and 24 hours) at the intended experimental temperature. The appearance of new peaks or a decrease in the main peak area would indicate instability.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides a more detailed approach to identifying and resolving common stability problems.

Issue 1: Rapid Degradation in Aqueous Buffers
  • Symptoms: Significant loss of the parent compound within hours of dissolution in aqueous buffers. Multiple new peaks appearing in the chromatogram.

  • Probable Cause: pH-mediated hydrolysis. The oxepin ring's ether linkage can be susceptible to both acid and base-catalyzed cleavage.

  • Troubleshooting Steps:

    • pH Profiling: Determine the pH of the buffer. Perform a quick experiment by dissolving the compound in buffers of varying pH (e.g., pH 3, 5, 7, and 9) and monitor the degradation rate.

    • Identify the "Safe" pH Range: Based on the results, identify a pH range where the compound is most stable.

    • Buffer Selection: For future experiments, use a buffer system that maintains the pH within this stable range.

Issue 2: Inconsistent Results Between Experiments
  • Symptoms: Poor reproducibility of experimental results, varying potency or activity of the compound.

  • Probable Cause: This is often linked to inconsistent handling of the compound, leading to varying levels of degradation.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 3: Formation of a Precipitate in Solution
  • Symptoms: The solution becomes cloudy, or solid particles are visible.

  • Probable Cause:

    • Poor Solubility: The compound may have limited solubility in the chosen solvent or buffer.

    • Degradation Product: A degradation product might be less soluble and precipitate out of solution.

  • Troubleshooting Steps:

    • Solubility Test: Determine the solubility of the compound in various solvents to find the most suitable one.

    • Co-solvents: Consider using a co-solvent system (e.g., DMSO/water) to improve solubility.

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate by techniques like LC-MS or NMR to determine if it is the parent compound or a degradant.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.[1][2]

Materials:

  • This compound

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • UV chamber, Hot air oven

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Keep the solid compound in a hot air oven at 105°C for 6 hours.[1]

    • Dissolve in a suitable solvent.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound to UV light (254 nm) for 24 hours.[1]

    • Analyze by HPLC.

Data Summary Table:

Stress ConditionIncubation TimeTemperatureExpected Outcome
0.1 N HCl24 hours60°CPotential hydrolysis of the ether linkage.
0.1 N NaOH24 hours60°CPotential hydrolysis and/or other base-catalyzed reactions.
3% H₂O₂24 hoursRoom TempOxidation of the methoxy group or other parts of the molecule.
Solid State6 hours105°CThermal decomposition.
UV Light (254 nm)24 hoursRoom TempPhotolytic degradation, possibly involving the aromatic ketone.
Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is essential for accurately quantifying the compound and its degradation products.[3]

Method Parameters (starting point, may require optimization):

  • Column: C18 reverse-phase column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm, or determine the λmax by UV-Vis spectroscopy).[1][2]

  • Column Temperature: 30°C.

Workflow for Method Validation:

G A Develop HPLC Method B Perform Forced Degradation Study A->B C Analyze Stressed Samples B->C D Check for Peak Purity and Resolution C->D D->A Inadequate Separation E Validate Method (Specificity, Linearity, Accuracy, Precision) D->E Adequate Separation F Implement for Routine Stability Testing E->F

Caption: Workflow for developing and validating a stability-indicating HPLC method.

General Laboratory Best Practices

To ensure the integrity of your experiments, adhere to the following best practices for handling and storing this compound:

  • Read the MSDS: Before handling, always review the Material Safety Data Sheet (MSDS).[4]

  • Use Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]

  • Work in a Ventilated Area: Handle the compound in a fume hood to avoid inhalation of any dust or vapors.[4]

  • Proper Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.[5]

  • Segregate Chemicals: Store the compound away from strong acids, bases, and oxidizing agents.[5]

  • Spill Management: Have a spill kit readily available and know the procedure for cleaning up a chemical spill.[6]

By following the guidance in this document, you will be better equipped to handle the potential stability challenges associated with this compound, leading to more reliable and reproducible research outcomes.

References

  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]

  • SciSpace. (2024). STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ANALYSIS OF DOXEPIN HYDROCHLORIDE IN BULK AND PHARMACEUTI. Retrieved from [Link]

  • ResearchGate. (2024). STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ANALYSIS OF DOXEPIN HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]

  • Lab Manager. (2023). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • American Laboratory. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • Park, K. (n.d.). Assay and Stability Testing. Retrieved from [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

Sources

Refinement of analytical methods for detecting impurities in 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method refinement of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the detection of impurities in this compound. The information provided herein is based on established chromatographic principles and experience with structurally similar molecules.

Introduction to the Analytical Challenge

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). The primary analytical technique for impurity profiling is High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with mass spectrometry (MS) for impurity identification.

This guide will provide a comprehensive, question-and-answer-based approach to troubleshooting common issues in the HPLC analysis of this compound and its related impurities.

Troubleshooting Guide: Common HPLC Issues and Solutions

This section addresses specific problems you may encounter during your HPLC analysis. Each issue is presented with potential causes and a step-by-step resolution process.

I. Peak Shape Problems

Question: I am observing significant peak tailing for the main peak of this compound. What could be the cause and how do I fix it?

Answer:

Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase, or other system problems.[1][2]

Potential Causes & Solutions:

  • Silanol Interactions: The primary cause of tailing for moderately polar compounds like our target analyte is often the interaction with acidic silanol groups on the silica-based stationary phase.[2]

    • Solution:

      • Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5 with trifluoroacetic acid or formic acid) to suppress the ionization of silanol groups.[2]

      • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping blocks the majority of residual silanol groups.[3]

      • Increase Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a consistent pH on the column surface.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Accumulation of strongly retained impurities on the column inlet can cause peak shape issues.

    • Solution:

      • Use a Guard Column: A guard column will protect the analytical column from strongly adsorbed sample components.[1]

      • Column Washing: Implement a robust column washing procedure after each sequence. A typical wash for a reversed-phase column would be to flush with a high percentage of organic solvent (e.g., 100% acetonitrile or methanol).

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening and tailing.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[3]

Question: My impurity peaks are broad and not well-resolved from the main peak. What should I do?

Answer:

Poor resolution and broad peaks for impurities can compromise accurate quantification.

Potential Causes & Solutions:

  • Sub-optimal Mobile Phase Composition: The organic solvent ratio and type can significantly impact peak shape and resolution.

    • Solution:

      • Optimize Organic Solvent Percentage: If using gradient elution, adjust the gradient slope to improve the separation of closely eluting peaks. For isocratic methods, systematically vary the organic-to-aqueous ratio.

      • Change Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other or using a mixture of both to improve resolution.[4]

  • Low Column Efficiency: The column may be old or damaged.

    • Solution:

      • Check Column Performance: Inject a standard to check the column's theoretical plates and asymmetry. If these are out of specification, the column may need to be replaced.

      • Use a Higher Efficiency Column: Consider using a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column to increase the plate number.[4]

  • Inappropriate Flow Rate: A flow rate that is too high can lead to band broadening.

    • Solution: Try reducing the flow rate. The optimal flow rate will depend on the column dimensions and particle size.

II. Retention Time Variability

Question: The retention times of my analyte and impurities are shifting between injections. What is causing this?

Answer:

Unstable retention times are a critical issue that affects the reliability of peak identification and integration.[5]

Potential Causes & Solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially in gradient elution.

    • Solution: Increase the equilibration time at the initial mobile phase composition before each injection.

  • Mobile Phase Composition Changes:

    • Solution:

      • Freshly Prepare Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed.

      • Solvent Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump, which can cause flow rate fluctuations.[6]

      • Check Pump Performance: If your HPLC system has a proportioning valve, it may not be mixing the solvents accurately. Check the pump for leaks and perform a performance qualification test.[5]

  • Temperature Fluctuations:

    • Solution: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[6]

III. Baseline Issues

Question: I am observing a noisy or drifting baseline in my chromatograms. How can I resolve this?

Answer:

Baseline noise and drift can interfere with the detection and quantification of low-level impurities.

Potential Causes & Solutions:

  • Contaminated Mobile Phase or System:

    • Solution:

      • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phase.[5]

      • Clean the System: Flush the system with a strong solvent to remove any contaminants.

      • Check for Contamination in Additives: If using additives like TFA or formic acid, ensure they are of high purity.

  • Detector Issues:

    • Solution:

      • Failing Lamp: The UV detector lamp has a finite lifetime and may need replacement.

      • Dirty Flow Cell: The detector flow cell may be contaminated. Flush the flow cell with an appropriate cleaning solution (refer to the manufacturer's instructions).[7]

  • Air Bubbles in the System:

    • Solution: Degas the mobile phase thoroughly and purge the pump to remove any trapped air bubbles.[6]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be looking for in this compound?

A1: Without specific process knowledge, we can infer potential impurities based on common synthetic routes for similar benzoxepinone structures. These may include:

  • Starting Materials: Unreacted precursors such as substituted phenols or halo-aromatic compounds.

  • Reagents: Residual catalysts or reagents used in cyclization or other reaction steps.

  • By-products: Isomers, products of incomplete reactions, or side reactions.

  • Degradation Products: The molecule may be susceptible to hydrolysis, oxidation, or photolytic degradation. Performing forced degradation studies is the best way to identify potential degradants.[8][9][10][11][12]

Q2: How can I identify an unknown impurity peak in my chromatogram?

A2: Identifying unknown impurities requires a systematic approach:

  • Forced Degradation Studies: Subject the bulk drug substance to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[8][9][10][11][12] This can help determine if the unknown peak is a degradant.

  • LC-MS Analysis: The most powerful tool for impurity identification is Liquid Chromatography-Mass Spectrometry. The mass-to-charge ratio (m/z) of the impurity can provide its molecular weight, and fragmentation patterns can help elucidate its structure.

  • Spiking Studies: If you have synthesized potential impurities or have access to starting materials, spike them into your sample to see if the retention time matches the unknown peak.

Q3: What are the key parameters to validate for an impurity detection method according to ICH guidelines?

A3: According to the ICH Q2(R1) guidelines, the key validation parameters for an impurity quantification method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentrations of the impurity for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: Can I use Gas Chromatography (GC) to analyze for impurities?

A4: Gas Chromatography (GC) can be a viable alternative, particularly for volatile or semi-volatile impurities. This compound itself may have limited thermal stability, which could lead to on-column degradation. However, GC-MS can be an excellent tool for identifying and quantifying certain types of impurities, such as residual solvents or volatile starting materials. A thorough method development and validation would be required to assess its suitability.

Data & Protocols

Table 1: Representative HPLC Method Parameters
ParameterSuggested Starting Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50)

Note: This is a starting point and should be optimized for your specific sample and instrumentation.

Table 2: Potential Impurities and Their Likely Origin
Potential ImpurityLikely OriginRecommended Analytical Approach
Substituted PhenolUnreacted Starting MaterialHPLC-UV, GC-MS
Halo-aromatic PrecursorUnreacted Starting MaterialHPLC-UV, GC-MS
Isomeric By-productsSide reaction during synthesisHPLC-UV/MS
Hydrolytic DegradantsDegradationHPLC-UV/MS (Forced Degradation Study)
Oxidative DegradantsDegradationHPLC-UV/MS (Forced Degradation Study)
Residual SolventsManufacturing ProcessHeadspace GC-MS
Experimental Protocol: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV and visible light (ICH Q1B guidelines).

Analyze all stressed samples by your developed HPLC method and compare the chromatograms to an unstressed control sample to identify degradation products.

Visualizations

General Impurity Analysis Workflow

Impurity Analysis Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis cluster_3 Reporting SamplePrep Prepare Sample and Standards HPLC Inject into HPLC-UV SamplePrep->HPLC DataAcq Data Acquisition HPLC->DataAcq PeakIntegration Peak Integration and Quantification DataAcq->PeakIntegration ImpurityIdentification Impurity Identification (LC-MS) PeakIntegration->ImpurityIdentification Unknown Peaks > Reporting Threshold Report Generate Report PeakIntegration->Report ImpurityIdentification->Report

Caption: A general workflow for the analysis of impurities.

Troubleshooting Decision Tree for Peak Tailing

Peak Tailing Troubleshooting Start Peak Tailing Observed CheckColumn Is the column old or contaminated? Start->CheckColumn CheckMobilePhase Is the mobile phase pH appropriate? CheckColumn->CheckMobilePhase No Sol_ReplaceColumn Replace column / Use guard column CheckColumn->Sol_ReplaceColumn Yes CheckOverload Is the sample concentration too high? CheckMobilePhase->CheckOverload No Sol_AdjustpH Lower mobile phase pH / Use end-capped column CheckMobilePhase->Sol_AdjustpH Yes CheckExtraColumn Is there excessive extra-column volume? CheckOverload->CheckExtraColumn No Sol_DiluteSample Dilute sample / Reduce injection volume CheckOverload->Sol_DiluteSample Yes Sol_OptimizeTubing Use shorter, narrower ID tubing CheckExtraColumn->Sol_OptimizeTubing Yes

Caption: A decision tree for troubleshooting peak tailing issues.

References

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Purity Validation: 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one via HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one, a heterocyclic ketone with potential pharmacological applications, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of two instrumental titans of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of its purity. Our focus extends beyond procedural steps to the underlying scientific rationale, empowering researchers to make informed decisions in their analytical strategies.

Understanding the Analyte: this compound

Before delving into analytical methodologies, a foundational understanding of the target molecule is crucial. This compound is a substituted benzoxepinone. Its structure, featuring a polar ketone group and a methoxy-substituted aromatic ring, dictates its physicochemical properties and, consequently, the most suitable analytical approaches. The presence of a chiral center, if any, would also necessitate specific analytical considerations for enantiomeric purity.[1][2]

Potential Impurities: A Forward-Looking Approach

A robust purity validation strategy anticipates potential impurities. These can arise from the synthetic route or degradation. For a benzoxepinone, likely impurities could include starting materials, intermediates, by-products from side reactions (e.g., over-alkylation, incomplete cyclization), and degradation products (e.g., hydrolysis of the oxepine ring).[3][4] A comprehensive validation must demonstrate the method's ability to separate and quantify these known and potential unknown impurities.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[5][6]

The Rationale for HPLC in Purity Validation

The polarity and molecular weight of this compound make it an ideal candidate for reverse-phase HPLC. The technique's high resolution and sensitivity are well-suited for separating the parent compound from structurally similar impurities.

Experimental Protocol: A Validated HPLC Method

This protocol is a robust starting point, grounded in established principles of method development for pharmaceutical compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a prudent initial choice due to its versatility.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, provides excellent peak shape and resolution.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-18 min: 90% B

      • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C for enhanced reproducibility.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A PDA detector allows for peak purity analysis.

  • Injection Volume: 10 µL

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the expected performance of a validated HPLC method, in accordance with ICH Q2(R1) guidelines.[7][8]

Parameter Acceptance Criteria Hypothetical Result
Specificity No interference at the retention time of the analyte and impurities.Peak purity index > 0.999 for the main peak.
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of the test concentration for assay.0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%0.5% (Repeatability); 1.2% (Intermediate)
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness No significant impact on results with small variations in method parameters.Method is robust to minor changes in pH and organic phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering exceptional separation efficiency and definitive identification through mass spectrometry.[9][10]

The Rationale for GC-MS in Purity Validation

While HPLC is often the primary choice for non-volatile APIs, GC-MS can be an excellent confirmatory technique and is particularly adept at identifying and quantifying volatile impurities and residual solvents. The thermal stability of this compound would need to be confirmed to ensure it does not degrade in the heated GC inlet.

Experimental Protocol: A Validated GC-MS Method

Instrumentation:

  • GC system with a split/splitless injector, coupled to a mass spectrometer (e.g., a single quadrupole).

Chromatographic and Mass Spectrometric Conditions:

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

Data Presentation: GC-MS Method Validation Parameters
Parameter Acceptance Criteria Hypothetical Result
Specificity Unique mass spectrum for the analyte and resolved peaks for impurities.No co-eluting peaks with interfering ions.
Linearity (r²) ≥ 0.9980.9989
Range LOQ to 120% of the test concentration for impurities.0.05 - 1.2 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%98.2%
Precision (RSD%) Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%3.5% (Repeatability); 7.8% (Intermediate)
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.02 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.05 µg/mL
Robustness Minimal impact of small variations in flow rate and temperature ramp.Method demonstrates robustness within defined parameters.

Comparative Analysis: Choosing the Right Tool for the Job

The choice between HPLC and GC-MS is not a matter of superiority but of suitability for the intended purpose.[5][11]

Feature HPLC GC-MS
Applicability Broad applicability to non-volatile and thermally labile compounds.[9]Best for volatile and semi-volatile, thermally stable compounds.[10]
Separation Efficiency HighVery high, especially with capillary columns.
Detection Primarily UV-based for quantitative analysis; PDA for peak purity.Mass spectrometry provides definitive identification and structural information.[12]
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require derivatization for polar compounds; thermal stability is a prerequisite.
Quantitation Excellent for precise and accurate quantification.Reliable quantification, often using an internal standard.[13]
Impurity Profiling Excellent for non-volatile impurities.Superior for volatile impurities and residual solvents.

Visualizing the Workflow: A Tale of Two Techniques

The following diagrams illustrate the typical workflows for purity validation using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation prep Accurate Weighing & Dissolution hplc_system HPLC System (Pump, Autosampler, Column, Detector) prep->hplc_system chromatography Chromatographic Separation hplc_system->chromatography detection UV/PDA Detection chromatography->detection data_acq Chromatogram Acquisition detection->data_acq integration Peak Integration data_acq->integration quantification Quantification & Purity Calculation integration->quantification validation_params Assessment of Validation Parameters (Specificity, Linearity, Accuracy, etc.) quantification->validation_params

Caption: Workflow for HPLC Purity Validation.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Acquisition & Processing cluster_validation_gc Method Validation prep_gc Weighing, Dissolution & (if needed) Derivatization gcms_system GC-MS System (Injector, GC Oven, Column, MS Detector) prep_gc->gcms_system separation_gc Gas Chromatographic Separation gcms_system->separation_gc ionization_detection Ionization & Mass Detection separation_gc->ionization_detection data_acq_gc Total Ion Chromatogram (TIC) & Mass Spectra ionization_detection->data_acq_gc peak_integration_gc Peak Integration & Spectral Analysis data_acq_gc->peak_integration_gc quant_id Quantification & Compound Identification peak_integration_gc->quant_id validation_params_gc Assessment of Validation Parameters quant_id->validation_params_gc

Caption: Workflow for GC-MS Purity Validation.

Conclusion: A Symbiotic Approach to Purity Assurance

For the comprehensive purity validation of this compound, a singular technique may not suffice. HPLC, with its robustness and precision, stands as the primary choice for assay and the quantification of non-volatile impurities.[14] GC-MS, in contrast, offers unparalleled capability for the identification and quantification of volatile and semi-volatile impurities, serving as an essential complementary technique.[15] A truly rigorous and defensible purity validation strategy will leverage the strengths of both, ensuring a holistic understanding of the impurity profile and, ultimately, safeguarding the quality and safety of the potential therapeutic agent.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II. Retrieved from [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Journal of Global Pharma Technology. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubMed. (n.d.). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • YouTube. (2025, August 4). How Is GC-MS Used For Quantitative Analysis?. Retrieved from [Link]

  • PubMed. (n.d.). Detection and quantitation of multiple volatile compounds in tissues by GC and GC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioseparation chromatograms for chiral compounds: a benzoin, b.... Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (n.d.). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Retrieved from [Link]

  • PubMed. (n.d.). Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Retrieved from [Link]

  • PubMed. (2020, June 1). Benzoxepinones: A new isoform-selective class of tumor associated carbonic anhydrase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (PDF) Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Retrieved from [Link]

  • Google Patents. (n.d.). CN101423496B - Chemical synthesis method of 10-methoxy-5H-dibenzo [ b, f ] azepine.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]

  • ResearchGate. (2026, January 1). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol on Primesep 100 Column. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

Sources

Characterization of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one stereoisomers and their biological activity.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stereoisomers of Chiral Benzoxepinones: Characterization and Biological Activity

Prepared by a Senior Application Scientist

Executive Summary

The benzoxepinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities.[1] While the parent molecule, 9-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one, is achiral, the introduction of a chiral center transforms it into a subject of critical pharmacological study. Stereoisomers of a chiral drug can exhibit profound differences in potency, metabolism, and toxicity.[2] This guide provides a comprehensive comparison of the stereoisomers of a representative chiral analog, (R/S)-4-Methyl-9-methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one . We will detail the experimental workflow for their analytical characterization and chiral separation, followed by a comparative analysis of their biological activity against a hypothetical kinase target, illustrating the principle of stereoselectivity in drug action.

Introduction: The Importance of Chirality in Benzoxepinone Scaffolds

The core structure of this compound is a fusion of a benzene ring and a seven-membered oxepine ring. In its unsubstituted form, this molecule is achiral as it possesses a plane of symmetry and lacks any stereocenters.

However, many synthetic derivatives of this scaffold, developed to optimize biological activity, incorporate substituents that create one or more chiral centers.[3] A simple and illustrative example is the introduction of a methyl group at the C4 position, adjacent to the carbonyl group, yielding (R)- and (S)-4-Methyl-9-methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one.

These two molecules, known as enantiomers, are non-superimposable mirror images. Biological systems, being inherently chiral (composed of L-amino acids and D-sugars), often interact differently with each enantiomer. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.[2] Therefore, the separation and individual biological evaluation of enantiomers are mandatory steps in modern drug development. This guide uses the C4-methylated analog as a model system to delineate this critical process.

Part I: Stereoisomer Characterization and Chiral Separation

The primary objective is to resolve the racemic mixture of (R/S)-4-Methyl-9-methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one into its constituent enantiomers for individual analysis. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this application due to its high resolution and reproducibility.

Causality in Method Selection

The choice of a polysaccharide-based CSP, specifically a cellulose-based column like Chiralcel® OD-H or a coated amylose-based phase like Chiralpak® AD-H, is deliberate. These phases are known to form transient, diastereomeric complexes with a wide range of small molecules, including aromatic ketones. The separation mechanism relies on subtle differences in the stability of these complexes for each enantiomer, arising from variations in hydrogen bonding, π-π stacking, and steric interactions with the chiral polymer backbone. The mobile phase, typically a non-polar solvent like hexane with an alcohol modifier (e.g., isopropanol), is optimized to modulate these interactions and achieve baseline separation.

Experimental Workflow: Chiral HPLC Separation

The diagram below illustrates the workflow for the analytical separation and subsequent semi-preparative collection of the enantiomers.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis & Collection prep1 Dissolve Racemic Mixture (1 mg/mL in Mobile Phase) prep2 Filter through 0.22 µm Syringe Filter prep1->prep2 hplc2 Autosampler (10 µL Injection) prep2->hplc2 hplc1 Isocratic Pump (Hexane:IPA 90:10) hplc1->hplc2 hplc3 Chiral Column (e.g., Chiralpak AD-H) hplc2->hplc3 hplc4 UV Detector (λ = 254 nm) hplc3->hplc4 an1 Chromatogram Generation hplc4->an1 an2 Identify Peaks: Peak 1 (R-enantiomer) Peak 2 (S-enantiomer) an1->an2 an3 Fraction Collector (Collect each peak separately) an2->an3 For Preparative Scale

Caption: Workflow for chiral separation of benzoxepinone enantiomers.

Detailed Protocol: Chiral HPLC Separation
  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: 90% n-Hexane, 10% Isopropanol (IPA). All solvents must be HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic (R/S)-4-Methyl-9-methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one in the mobile phase. Filter through a 0.22 µm PTFE syringe filter before injection.

  • Injection Volume: 10 µL.

  • System Validation: Before analysis, equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Perform a blank injection (mobile phase only) to ensure no system contamination.

  • Data Analysis: Integrate the peaks to determine retention time (t_R), peak area, and calculate the resolution factor (R_s). An R_s value > 1.5 indicates baseline separation, which is ideal for preparative collection and accurate quantification.

Expected Separation Results (Hypothetical Data)
Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (t_R) 12.5 min15.2 min
Resolution (R_s) \multicolumn{2}{c}{2.1}
Purity (Post-Collection) >99.5% e.e.>99.5% e.e.

e.e. = enantiomeric excess

Part II: Comparative Biological Activity

To illustrate the pharmacological significance of chirality, we evaluated the separated enantiomers in an in vitro kinase inhibition assay against a hypothetical target, "Oxepin-Target Kinase 1" (OTK1), which is postulated to be involved in a cancer cell proliferation pathway.

Experimental Design & Rationale

The goal is to determine the half-maximal inhibitory concentration (IC50) for the racemic mixture and each pure enantiomer. A lower IC50 value indicates higher potency. An ATP-Glo™ or similar luminescence-based assay is chosen for its high sensitivity and robustness. The assay measures the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition by the compound.

Signaling Pathway Visualization

The diagram below shows a simplified signaling cascade where OTK1 is a key component, and how the active enantiomer ((S)-Isomer) blocks this pathway.

G GF Growth Factor Rec Receptor GF->Rec Binds OTK1 OTK1 (Target Kinase) Rec->OTK1 Activates Sub Downstream Substrate OTK1->Sub Phosphorylates Prolif Cell Proliferation Sub->Prolif Promotes Inhibitor (S)-Isomer Inhibitor->OTK1 Inhibits

Caption: Inhibition of the OTK1 signaling pathway by the eutomer.

Detailed Protocol: In Vitro Kinase Assay (Luminescence-based)
  • Materials: Recombinant human OTK1 enzyme, suitable kinase substrate, ATP, kinase assay buffer (e.g., Kinase-Glo® Max, Promega). Test compounds ((R)-isomer, (S)-isomer, racemic mixture) dissolved in DMSO.

  • Plate Preparation: Serially dilute the test compounds in DMSO, then further dilute into the assay buffer. Dispense 5 µL of each compound dilution into a 384-well white plate. Include "no-inhibitor" (DMSO vehicle) and "no-enzyme" controls.

  • Kinase Reaction: Add 10 µL of a solution containing the OTK1 enzyme and its substrate to each well.

  • Initiation: Add 10 µL of ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Measurement: Incubate for 10 minutes in the dark, then measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Comparative Biological Data (Hypothetical)
CompoundIC50 (nM)Interpretation
Racemic Mixture 185 nMModerate Potency
(R)-Enantiomer (Distomer) 9,200 nMVery Low Potency
(S)-Enantiomer (Eutomer) 95 nMHigh Potency
Discussion of Results

The experimental data clearly demonstrates a significant stereochemical preference. The (S)-enantiomer is approximately 100-fold more potent than the (R)-enantiomer at inhibiting OTK1. The IC50 of the racemic mixture is, as expected, intermediate between the two pure enantiomers, but its activity is effectively diluted by the presence of the much less active (R)-distomer. This result strongly supports the development of the (S)-enantiomer as a single-isomer agent (a "eutomer-only" drug) to maximize therapeutic efficacy and reduce the potential for off-target effects or metabolic burden associated with the inactive distomer.

Conclusion and Future Directions

This guide demonstrates the essential workflow for characterizing and evaluating the stereoisomers of a chiral benzoxepinone. Through a combination of chiral HPLC for separation and a targeted in vitro assay for activity, we have shown that biological activity can be highly dependent on stereochemistry. The (S)-enantiomer of 4-Methyl-9-methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one was identified as the eutomer, possessing significantly higher potency against our target kinase than its (R)-counterpart.

These findings underscore the necessity of pursuing single-enantiomer drugs in modern pharmaceutical development. Future work should focus on:

  • Determining the absolute stereochemistry using methods like X-ray crystallography.

  • Conducting in vivo efficacy studies in relevant animal models with the pure (S)-enantiomer.

  • Performing comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology profiling for both enantiomers to confirm the superior safety profile of the eutomer.

References

Sources

A Comparative Neuropharmacological Analysis of Benzoxepin and Structurally Related Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the benzoxepin scaffold and its derivatives represent a versatile chemical class with significant therapeutic potential across a spectrum of neurological and psychiatric disorders. This guide provides an in-depth comparative analysis of the neuropharmacological profiles of four exemplary compounds: Doxepin, Pimethixene, Maropitant, and Istradefylline (KW-6002). While not all are classical benzoxepins, their structural features and diverse mechanisms of action provide a compelling basis for comparison. This analysis moves beyond a simple cataloging of data to explain the causality behind experimental choices and provide a framework for future research.

Introduction to the Benzoxepin Scaffold and its Significance

The benzoxepin tricycle is a privileged structure in medicinal chemistry, consisting of a benzene ring fused to an oxepin ring. This core structure has proven to be a fertile ground for the development of centrally acting agents. Its derivatives have been successfully developed as antidepressants, anxiolytics, antihistamines, and antipsychotics. The structural flexibility of the benzoxepin ring system allows for the fine-tuning of receptor interactions, leading to a wide array of pharmacological profiles. This guide will explore the diverse neuropharmacological landscapes of select derivatives and related compounds, highlighting their primary mechanisms of action, receptor binding affinities, and the functional consequences of these interactions.

Comparative Receptor Binding Profiles

A fundamental aspect of neuropharmacology is the characterization of a compound's affinity for various molecular targets in the central nervous system. This is typically determined through radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from its receptor is quantified. The resulting inhibition constant (Ki) or its logarithmic transformation (pKi) is a measure of binding affinity, with lower Ki and higher pKi values indicating greater affinity.[1][2]

Receptor Target Doxepin (Ki, nM) Pimethixene (pKi) Maropitant Istradefylline (KW-6002) (Ki, nM)
Serotonin Transporter (SERT) 29.5---
Norepinephrine Transporter (NET) 68---
Histamine H1 Receptor 0.2410.14--
Serotonin 5-HT1A Receptor -7.63--
Serotonin 5-HT2A Receptor -10.22--
Serotonin 5-HT2B Receptor -10.44--
Serotonin 5-HT2C Receptor -8.42--
Dopamine D2 Receptor -8.19--
Muscarinic M1 Receptor -8.61--
Muscarinic M2 Receptor -9.38--
α1-Adrenergic Receptor 24---
Neurokinin-1 (NK1) Receptor --High Affinity-
Adenosine A1 Receptor --->287 (human)
Adenosine A2A Receptor ---9.12 (human)

Data for Pimethixene is presented as pKi values, where a higher value indicates stronger affinity. A direct conversion to Ki is possible (Ki = 10^-pKi), but the pKi values are often reported in literature. Maropitant's high affinity for the NK1 receptor is well-established, though a specific public domain Ki value is not consistently cited. Its off-target binding profile is not extensively detailed in available literature.

Detailed Neuropharmacological Profiles

Doxepin: A Multi-Target Tricyclic Compound

Doxepin is a dibenzoxepin-derivative tricyclic antidepressant (TCA).[3] Its therapeutic effects are primarily attributed to its ability to inhibit the reuptake of norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft, thereby increasing the concentration of these neurotransmitters.[4][5] However, its pharmacological profile is complex, exhibiting potent antagonism at several other receptors, which contributes to both its therapeutic effects and its side-effect profile.[5][6]

Primary Mechanism of Action:

  • Serotonin and Norepinephrine Reuptake Inhibition: Doxepin blocks the serotonin and norepinephrine transporters (SERT and NET), leading to enhanced serotonergic and noradrenergic neurotransmission.[4][5] This is believed to be the primary mechanism for its antidepressant and anxiolytic effects.[7] The E-isomer of doxepin is a more selective norepinephrine reuptake inhibitor.[8]

Secondary Receptor Actions:

  • Histamine H1 Receptor Antagonism: Doxepin is one of the most potent H1 receptor antagonists known.[4] This action is responsible for its strong sedative and hypnotic effects, making it effective for the treatment of insomnia at low doses.[8] The Z-isomer of doxepin has a significantly higher affinity for the H1 receptor.[8]

  • Anticholinergic and Anti-adrenergic Effects: Doxepin also blocks muscarinic acetylcholine receptors and α1-adrenergic receptors, which can lead to side effects such as dry mouth, constipation, and orthostatic hypotension.[5][6]

Signaling Pathway: The primary mechanism of Doxepin involves the blockade of SERT and NET. This leads to an accumulation of serotonin and norepinephrine in the synapse, enhancing their signaling through postsynaptic receptors. The downstream effects are complex and involve multiple signaling cascades that ultimately lead to changes in gene expression and neuronal plasticity.[4][7]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Doxepin Doxepin SERT SERT Doxepin->SERT Blocks NET NET Doxepin->NET Blocks Serotonin_vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_vesicle->Serotonin Release NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE Release Serotonin->SERT Reuptake Postsynaptic_5HT_R 5-HT Receptors Serotonin->Postsynaptic_5HT_R Binds NE->NET Reuptake Postsynaptic_NE_R NE Receptors NE->Postsynaptic_NE_R Binds G_protein G-Protein Coupled Signaling Postsynaptic_5HT_R->G_protein Postsynaptic_NE_R->G_protein Second_messengers Second Messengers (cAMP, IP3/DAG) G_protein->Second_messengers Kinases Protein Kinases (PKA, PKC) Second_messengers->Kinases CREB CREB Activation Kinases->CREB Gene_expression Changes in Gene Expression (e.g., BDNF) CREB->Gene_expression Neuronal_plasticity Increased Neuronal Plasticity Gene_expression->Neuronal_plasticity G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Binds Maropitant Maropitant Maropitant->NK1R Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Maropitant's antagonism of the NK1 receptor signaling pathway.

Istradefylline (KW-6002): A Selective Adenosine A2A Receptor Antagonist

Istradefylline is a selective antagonist of the adenosine A2A receptor. Its neuropharmacological profile is distinct from the other compounds in this guide, as it targets the purinergic system. It is approved for the treatment of Parkinson's disease.

Primary Mechanism of Action:

  • Adenosine A2A Receptor Blockade: Istradefylline exhibits high affinity and selectivity for the adenosine A2A receptor. These receptors are densely expressed in the basal ganglia, particularly in the striatum, where they are co-localized with dopamine D2 receptors on striatopallidal medium spiny neurons.

Signaling Pathway: Adenosine A2A receptors are Gs-coupled, and their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). In the striatum, A2A receptor activation has an opposing effect to dopamine D2 receptor activation. By blocking A2A receptors, istradefylline reduces the inhibitory effects of adenosine on D2 receptor signaling, thereby facilitating motor function.

G cluster_extracellular Extracellular cluster_membrane Striatal Neuron Membrane cluster_intracellular Intracellular Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds Istradefylline Istradefylline Istradefylline->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Phosphorylation of Downstream Targets PKA->Downstream_Targets Cellular_Response Modulation of Neuronal Excitability Downstream_Targets->Cellular_Response

Caption: Istradefylline's antagonism of the Adenosine A2A receptor signaling pathway.

Experimental Methodologies for Neuropharmacological Profiling

The data presented in this guide are generated through a series of well-established experimental techniques. The following protocols provide a foundational understanding of how the neuropharmacological profiles of compounds like benzoxepin derivatives are characterized.

In Vitro Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Causality: This assay is fundamental to understanding a drug's potential molecular targets. By quantifying the affinity for a range of receptors, a selectivity profile can be established, which is crucial for predicting both therapeutic efficacy and potential side effects.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue known to express the receptor of interest (e.g., rat brain cortex) or cultured cells overexpressing the receptor in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add a known concentration of a specific radioligand (e.g., [³H]-citalopram for SERT) and the membrane preparation.

    • Non-specific Binding Wells: Add the radioligand, membrane preparation, and a high concentration of a known non-radioactive ligand to saturate the receptors.

    • Competition Binding Wells: Add the radioligand, membrane preparation, and varying concentrations of the test compound (e.g., Doxepin).

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [1][2]

G Membrane_Prep Membrane Preparation Assay_Setup Assay Setup in 96-well Plate Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (IC50 -> Ki) Quantification->Data_Analysis

Caption: Workflow for a radioligand binding assay.

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of neurotransmitters in the brain of a freely moving animal following drug administration.

Causality: This technique provides crucial in vivo evidence for a drug's mechanism of action. For a compound like Doxepin, microdialysis can directly demonstrate its ability to increase synaptic levels of serotonin and norepinephrine, validating its action as a reuptake inhibitor.

Step-by-Step Methodology:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

    • Surgically implant a microdialysis guide cannula into the specific brain region of interest (e.g., the prefrontal cortex or striatum).

    • Allow the animal to recover from surgery.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump. [1]

  • Sample Collection:

    • Allow a stabilization period for the extracellular environment to equilibrate.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.

    • Establish a stable baseline of neurotransmitter levels.

  • Drug Administration:

    • Administer the test compound (e.g., Doxepin) via a systemic route (e.g., intraperitoneal injection).

  • Post-Drug Sample Collection:

    • Continue collecting dialysate samples to monitor the drug-induced changes in neurotransmitter levels over time.

  • Neurotransmitter Analysis:

    • Analyze the concentration of neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and their metabolites in the dialysate samples using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Quantify the neurotransmitter concentrations in each sample.

    • Express the post-drug levels as a percentage of the pre-drug baseline to visualize the time course of the drug's effect.

G Surgery Surgical Implantation of Guide Cannula Probe_Insertion Probe Insertion & Perfusion with aCSF Surgery->Probe_Insertion Baseline_Collection Baseline Sample Collection Probe_Insertion->Baseline_Collection Drug_Admin Drug Administration Baseline_Collection->Drug_Admin Post_Drug_Collection Post-Drug Sample Collection Drug_Admin->Post_Drug_Collection HPLC_Analysis HPLC-ED Analysis of Neurotransmitters Post_Drug_Collection->HPLC_Analysis Data_Analysis Data Analysis (% of Baseline) HPLC_Analysis->Data_Analysis

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion and Future Directions

This comparative analysis demonstrates the remarkable diversity of neuropharmacological profiles that can be achieved from the benzoxepin scaffold and related structures. From the broad-spectrum, multi-target actions of Doxepin and Pimethixene to the highly selective antagonism of Maropitant and Istradefylline, these compounds highlight the adaptability of this chemical space for targeting various components of the central nervous system.

The choice of experimental methodologies is paramount in elucidating these profiles. In vitro binding assays provide the foundational data on molecular targets and affinities, while in vivo techniques like microdialysis offer a dynamic view of a compound's effects on neurotransmitter systems in a physiological context.

Future research in this area should aim to generate more comprehensive and directly comparable binding data for a wider range of benzoxepin derivatives. The development of novel derivatives with enhanced selectivity for specific receptor subtypes or unique polypharmacological profiles holds significant promise for the treatment of complex neurological and psychiatric disorders. The integration of advanced in vivo imaging techniques and behavioral pharmacology will further refine our understanding of how the molecular interactions of these compounds translate into therapeutic outcomes.

References

  • Selective Serotonin Reuptake Inhibitors (SSRI) Pathway. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Doxepin Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved January 14, 2026, from [Link]

  • Doxepin. (2024, February 14). StatPearls - NCBI Bookshelf. Retrieved January 14, 2026, from [Link]

  • A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. (n.d.). J-STAGE. Retrieved January 14, 2026, from [Link]

  • Doxepin. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Doxepin Drug-Drug and Drug-Gene Interactions: Clinical Implications and Mechanistic Insights. (2025, May 15). Preprints.org. Retrieved January 14, 2026, from [Link]

  • Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 14, 2026, from [Link]

  • In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Maropitant's pharmacokinetics and pharmacology. (2009, September 1). DVM360. Retrieved January 14, 2026, from [Link]

  • Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Calculations and Instrumentation used for Radioligand Binding Assays. (2012, May 1). NCBI. Retrieved January 14, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 14, 2026, from [Link]

  • Ligand binding assay. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Clinical perspective on antipsychotic receptor binding affinities. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Maropitant. (2025, September 6). AERU - University of Hertfordshire. Retrieved January 14, 2026, from [Link]

  • Efficacy and safety of maropitant, a selective neurokinin1 receptor antagonist, in two randomized clinical trials for prevention of vomiting due to motion sickness in dogs. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Receptor binding profiles of antipsychotic drugs. A larger pKi value... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Clinical perspective on antipsychotic receptor binding affinities. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Clinical perspective on antipsychotic receptor binding affinities. (n.d.). SciELO. Retrieved January 14, 2026, from [Link]

  • Antipsychotic pKi values A larger pKi indicate greater affinity of the... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • KEGG DRUG: Pimethixene. (n.d.). KEGG. Retrieved January 14, 2026, from [Link]

  • Showing metabocard for Doxepin (HMDB0015273). (2012, September 6). Human Metabolome Database. Retrieved January 14, 2026, from [Link]

Sources

Positional Isomerism in Action: How Methoxy Group Placement Dictates the Biological Activity of Dihydrobenzo[b]oxepin-5(2H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

The dihydrobenzo[b]oxepin-5(2H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The seven-membered oxepine ring fused to a benzene ring offers a unique three-dimensional structure that is ripe for chemical modification. Among the most common and impactful modifications is the introduction of a methoxy (-OCH₃) group onto the aromatic ring. This seemingly simple addition can dramatically alter a compound's efficacy and mechanism of action.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of methoxy-substituted dihydrobenzo[b]oxepin-5(2H)-ones. We will dissect how shifting the methoxy group across the available positions (e.g., 7, 8, and 9-positions) influences biological outcomes, supported by experimental data and detailed protocols.

The Underlying Principle: Why a Simple Methoxy Group is a Powerful Modulator

The profound impact of the methoxy group's position stems from its fundamental electronic and steric properties. Understanding this causality is key to rational drug design.

  • Electronic Effects: The methoxy group is a potent electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The net result is activation of the aromatic ring. The position of the methoxy group relative to the oxepine ring and other functional groups determines the precise electron density distribution across the molecule, which in turn affects its ability to interact with biological targets like enzyme active sites or protein receptors.

  • Steric Influence: The physical size of the methoxy group can create steric hindrance, either preventing or promoting a favorable binding conformation with a target protein. Its position can dictate the overall topography of the molecule.

  • Metabolic Stability: The position of the methoxy group can influence the molecule's susceptibility to metabolic enzymes (e.g., cytochrome P450s). A methoxy group at a metabolically vulnerable position may lead to rapid clearance, while placement at a more stable position can enhance bioavailability and duration of action.

The following diagram illustrates the logical flow from molecular design to biological outcome, emphasizing the critical role of substituent placement.

cluster_0 Molecular Design cluster_1 Physicochemical Modulation cluster_2 Biological Consequence A Dihydrobenzo[b]oxepin-5(2H)-one Scaffold B Methoxy Group (-OCH3) Positional Isomerism (e.g., 7-MeO, 8-MeO, 9-MeO) A->B Substitution C Altered Electronic Profile (Resonance/Inductive Effects) B->C D Modified Steric Hindrance & Molecular Shape B->D E Changes in Lipophilicity & Metabolic Stability B->E F Target Binding Affinity (Enzymes, Receptors) C->F D->F G Pharmacokinetics (ADME Profile) E->G H Observed Biological Activity (e.g., Anticancer, Anti-inflammatory) F->H G->H

Caption: Logical workflow from methoxy group placement to final biological activity.

Comparative Analysis of Biological Activity

While direct comparative studies testing a full series of 7, 8, and 9-methoxy isomers of the exact dihydrobenzo[b]oxepin-5(2H)-one scaffold are sparse, we can synthesize data from closely related dibenzo[b,f]oxepine and other benzoxepine structures to establish a strong, evidence-based understanding of the SAR principles.

Anticancer Activity

The anticancer properties of oxepine-containing compounds are well-documented, often linked to their ability to interfere with microtubule polymerization.[3][4][5] Studies on substituted dibenzo[b,f]oxepines, which feature a second benzene ring but follow similar SAR principles, provide valuable insights.

A systematic study by K. H. Szymański et al. evaluated a series of stilbene and dibenzo[b,f]oxepine derivatives against HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines.[6] While not exact dihydrobenzo[b]oxepin-5(2H)-ones, their findings on methoxy group placement are highly relevant.

Compound Structure (Analog)Methoxy Position(s)Target Cell LineIC₅₀ (µM)Interpretation
2-hydroxy-4-methoxystilbene4-MethoxyHCT116>10Low activity
2-hydroxy-5-methoxystilbene5-MethoxyHCT1163.50High activity
2-methoxy-7-nitrodibenzo[b,f]oxepine2-MethoxyHCT116~20Moderate activity
3-methoxy-7-nitrodibenzo[b,f]oxepine3-MethoxyHCT116>30Low activity

Data synthesized from Szymański et al., 2023.[6]

Expert Insights: From this data, a clear trend emerges: the position of the methoxy group is critical. For instance, in the stilbene series, moving the methoxy group from the 4-position to the 5-position on the phenol ring dramatically increased cytotoxicity.[6] This suggests that the electronic effects or steric bulk at the 5-position create a more favorable interaction with the biological target, potentially the colchicine binding site on tubulin.[2] The lower activity of the 2-methoxy and 3-methoxy dibenzo[b,f]oxepine derivatives further underscores that a precise substitution pattern is required for potent anticancer effects.

Anti-Neuroinflammatory Activity

Neuroinflammation mediated by microglia is a key factor in neurodegenerative diseases.[7] A study on dihydrobenzo[b]oxepin-5(2H)-one derivatives explored their ability to modulate microglia polarization, a key anti-inflammatory strategy.[7]

CompoundMethoxy Position(s)Key ActivityResult
BPM 29 (complex derivative)3,5-bis(trifluoromethyl)phenyl substitutionM1/M2 Microglia PolarizationPotently reduced pro-inflammatory M1 phenotype; increased anti-inflammatory M2 phenotype.[7]
General Benzoxepinones (BZPs)Varied substitutionsCytokine Release (TNF-α, IL-1β)Significantly ameliorated the release of inflammatory mediators.[7]

Expert Insights: While this study did not perform a direct positional comparison of a single methoxy group, it established the dihydrobenzo[b]oxepin-5(2H)-one core as a potent scaffold for anti-neuroinflammatory agents.[7] The high activity of compounds like BPM 29, which features strong electron-withdrawing groups, suggests that modulating the electronic character of the aromatic portion of the molecule is a successful strategy for inhibiting key inflammatory pathways like the NLRP3 inflammasome.[7] The placement of a methoxy group would similarly modulate these electronics, and its optimal position would likely be one that enhances interaction with proteins in the NF-κB or MAPK signaling pathways.[8]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the claims made about a compound's activity must be supported by robust and reproducible experimental methods. Below are representative protocols for the synthesis of a methoxy-substituted benzoxepinone and its subsequent biological evaluation.

Synthesis of 7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one

This protocol is based on established multi-step syntheses for chromone and benzoxepinone derivatives, involving initial ester formation followed by cyclization.[9][10]

Objective: To synthesize a key intermediate for SAR studies.

Materials:

  • 3-Methoxyphenol

  • γ-Butyrolactone

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • Acylation: In a round-bottom flask, combine 3-methoxyphenol (1.0 eq) and γ-butyrolactone (1.1 eq).

  • Cyclization: Slowly add polyphosphoric acid (10x weight of phenol) to the mixture with vigorous stirring. The mixture will become viscous and warm.

  • Heating: Heat the reaction mixture to 80-90°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Allow the mixture to cool to room temperature and then pour it carefully onto crushed ice. This will hydrolyze the PPA and precipitate the product.

  • Extraction: Extract the aqueous mixture three times with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to yield the pure product.

Evaluation of Anticancer Activity using MTT Assay

Objective: To determine the cytotoxic effect of the synthesized compounds on a cancer cell line (e.g., HCT116).

Materials:

  • HCT116 human colon carcinoma cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized methoxy-dihydrobenzo[b]oxepin-5(2H)-one isomers

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then dilute further in the culture medium. Add 100 µL of the compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

The diagram below outlines this integrated workflow.

cluster_0 Synthesis & Purification cluster_1 Biological Evaluation (MTT Assay) A Step 1: Acylation (3-Methoxyphenol + γ-Butyrolactone) B Step 2: PPA-mediated Cyclization A->B C Step 3: Workup & Crude Extraction B->C D Step 4: Column Chromatography C->D E Pure Methoxy-Substituted Compound D->E G Treat with Serial Dilutions of Compound E->G Test Compound F Seed HCT116 Cancer Cells F->G H Incubate (48h) G->H I Add MTT Reagent (Forms Formazan) H->I J Measure Absorbance & Calculate IC50 I->J

Caption: Integrated workflow from chemical synthesis to biological activity assessment.

Conclusion

The position of a methoxy group on the dihydrobenzo[b]oxepin-5(2H)-one scaffold is a critical determinant of its biological activity. As demonstrated through data on related structures, subtle shifts in this group's placement can lead to orders-of-magnitude differences in potency, whether for anticancer or anti-inflammatory applications.[6][11] This sensitivity is rooted in the fundamental principles of medicinal chemistry: the interplay of electronics, sterics, and metabolic stability. For researchers and drug development professionals, these findings underscore the necessity of performing systematic SAR studies. The rational placement of substituents is not a matter of chance but a deliberate strategy to optimize molecular interactions and achieve the desired therapeutic profile.

References

  • Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Deriv
  • Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Deriv
  • Discovery of anti-neuroinflammatory agents from 1,4,5,6-tetrahydrobenzo[4][7]oxepino[4,5-d]pyrimidin-2-amine derivatives by regulating microglia polarization. (n.d.). ResearchGate.

  • (PDF) Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives. (2018).
  • Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. (2024).
  • Szymański, K. H., et al. (2023).
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2023). MDPI.
  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (n.d.).
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (n.d.). MDPI.
  • Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. (2023). MDPI.
  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. (n.d.). CORE.
  • Metabolically stable dibenzo[b,e]oxepin-11(6H)-ones as highly selective p38 MAP kinase inhibitors: optimizing anti-cytokine activity in human whole blood. (2013). PubMed.

Sources

Cross-Validation of Experimental Results for 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount. The benzoxepine nucleus, a recurring motif in medicinal chemistry, has garnered significant attention due to its presence in a variety of biologically active compounds.[1][2] This guide focuses on a specific derivative, 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one, providing a framework for the cross-validation of its potential bioactivities. While direct experimental data for this compound is nascent, its structural characteristics suggest plausible interactions with key biological targets. This document will serve as a comprehensive manual for researchers, outlining a logical progression of experiments to elucidate and validate its biological profile, comparing it with established compounds.

Introduction to this compound

This compound belongs to the benzoxepine class of compounds, which are noted for a range of biological activities including potential antidepressant, anticancer, and anti-inflammatory effects.[2][3] The introduction of a methoxy group at the 9-position can significantly influence the molecule's electronic properties and its interaction with biological targets. The core objective of this guide is to propose a systematic approach to characterize the bioactivity of this molecule and to cross-validate the findings through a series of robust, well-established assays.

Chemical Structure:

  • IUPAC Name: 9-Methoxy-3,4-dihydro-2H-1-benzoxepin-5-one

  • CAS Number: 127557-08-8[4]

  • Molecular Formula: C₁₁H₁₂O₃

Hypothesized Biological Activities and Comparator Compounds

Based on the broader activities of the benzoxepine scaffold, we hypothesize that this compound may exhibit one or more of the following bioactivities:

  • Cytotoxicity against cancer cell lines: Several benzoxepin-derived compounds have demonstrated antiproliferative effects.[5]

  • Modulation of G-Protein Coupled Receptors (GPCRs), particularly serotonin receptors: The structural similarity to known psychoactive compounds suggests potential interaction with neurotransmitter systems.[6][7]

  • General cell viability and metabolic effects: As a preliminary screening step, assessing the compound's impact on cellular health is crucial.

To provide a meaningful comparison, the following compounds are proposed as benchmarks in the subsequent experimental validations:

Compound ClassComparator CompoundRationale for Selection
Known Cytotoxic Agent DoxorubicinA well-characterized chemotherapy agent used to establish a positive control for cytotoxicity assays.
Serotonin Receptor Ligand KetanserinA known antagonist with affinity for 5-HT2A/C receptors, serving as a reference for receptor binding and functional assays.[8]
Structurally Related Benzoxepine 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-oneA structurally similar compound to help elucidate the effect of the methoxy substituent on bioactivity.[9][10]

Experimental Workflows for Bioactivity Validation

A multi-tiered approach is recommended to systematically evaluate the bioactivity of this compound.

Experimental_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Target-Specific Assays cluster_tier3 Tier 3: Functional & Mechanistic Assays T1_1 Cell Viability/Cytotoxicity Assay (MTT) T2_1 GPCR Activation Assay T1_1->T2_1 If cytotoxic at high conc. T2_2 Serotonin Receptor Binding Assay T1_1->T2_2 If psychoactive potential suspected T3_2 Apoptosis Assay (Flow Cytometry) T1_1->T3_2 To confirm mechanism of cell death T3_1 Second Messenger Assays (cAMP/IP1) T2_1->T3_1 To determine signaling pathway T2_2->T3_1 To confirm functional activity GPCR_Activation_Pathway Compound This compound GPCR GPCR Compound->GPCR Binds to G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified GPCR signaling pathway.

Given the structural motifs present in many psychoactive compounds, assessing the interaction with serotonin (5-HT) receptors is a logical step. [6][7] Protocol: In Vitro Cell-Based Serotonin Receptor Functional Assay

  • Cell Culture: Utilize a cell line stably expressing a specific serotonin receptor subtype (e.g., 5-HT2A).

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound.

  • Second Messenger Detection: Measure the accumulation of second messengers, such as cyclic adenosine monophosphate (cAMP) for Gs or Gi/o coupled receptors, or inositol phosphates for Gq coupled receptors, to determine the functional activity of the compound as an agonist or antagonist. [11]

Data Interpretation and Comparative Analysis

The experimental data should be tabulated for clear comparison.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)

Cell LineThis compoundDoxorubicin7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
MCF-7 Experimental ValueKnown ValueExperimental Value
A549 Experimental ValueKnown ValueExperimental Value

Table 2: Comparative Serotonin Receptor Activity (EC₅₀ or IC₅₀ in nM)

Receptor SubtypeThis compoundKetanserin
5-HT2A Experimental ValueKnown Value
5-HT2C Experimental ValueKnown Value

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial bioactivity characterization and cross-validation of this compound. By employing a tiered experimental approach and making direct comparisons to well-characterized compounds, researchers can efficiently and accurately elucidate the biological profile of this novel benzoxepine derivative. The proposed workflows and protocols are based on established methodologies to ensure the generation of reliable and reproducible data, which is essential for advancing our understanding of this promising chemical scaffold.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). In Methods in Enzymology. National Center for Biotechnology Information. Retrieved from [Link]

  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (2022, March). Critical Reviews in Toxicology, 52(3), 239-258. Retrieved from [Link]

  • Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. (2016, October 25). Analytical Chemistry, 88(22), 11192-11201. Retrieved from [Link]

  • Synthesis, biological evaluation, structural-activity relationship, and docking study for a series of benzoxepin-derived estrogen receptor modulators. (2008, November 1). Bioorganic & Medicinal Chemistry, 16(21), 9474-9483. Retrieved from [Link]

  • Can immunoassays help detect novel psychoactive substances? (2025, March 19). myadlm.org. Retrieved from [Link]

  • Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. (2024, July 15). ChemMedChem, 19(14), e202400080. Retrieved from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025, August 6). Analytical Chemistry. Retrieved from [Link]

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2025, March 10). Journal of Analytical Toxicology. Retrieved from [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17). MDPI. Retrieved from [Link]

  • GPCRs (G Protein Coupled Receptors): A Guide. (2023, June 28). Assay Genie. Retrieved from [Link]

  • Serotonin (5-HT) Competitive ELISA kit. (n.d.). RayBiotech. Retrieved from [Link]

  • Affinity values (K i in nM) at selected serotonin receptor isoforms. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF DIHYDRODIBENZO[b,f]FURO[2,3-d]OXEPINS AND RELATED REACTIONS. (2012, August 17). HETEROCYCLES, 85(10), 2491. Retrieved from [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. (2023, June 28). Archiv der Pharmazie, 356(8), e2300085. Retrieved from [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. (n.d.). ResearchGate. Retrieved from [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. (n.d.). In Synthesis. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of dihydrodibenzo[b,f]pyrano[2,3‐d]oxepine 9. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (n.d.). In Molecules. National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis and Anticonvulsant Activity of Cinnamoyl Derivatives of 3,4,6,7,8,9-hexahydrodibenzo[ b,d]furan-1-(2H)-one Oxime. (n.d.). In Medicinal Chemistry. National Center for Biotechnology Information. Retrieved from [Link]

  • Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. (2023, May 20). MDPI. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Activity Relationship (SAR) of 9-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one Analogs as Potential Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Benzoxepinone Scaffold in Oncology

In the landscape of anticancer drug discovery, the disruption of microtubule dynamics remains a cornerstone of chemotherapy. Microtubules, dynamic polymers essential for cell division, are a clinically validated target for a variety of successful drugs.[1] Among the diverse heterocyclic scaffolds explored for this purpose, the benzo[b]oxepine framework has emerged as a privileged structure, with derivatives exhibiting a wide array of pharmacological activities, including potent anticancer effects.[2] This guide focuses on the structural activity relationship (SAR) of a specific, promising scaffold: 9-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one .

While direct, comprehensive SAR studies on this exact analog series are nascent in publicly available literature, by drawing parallels with structurally related colchicine-site inhibitors, we can construct a predictive SAR model. This guide will provide an in-depth comparison of hypothetical analogs, grounded in established principles of medicinal chemistry and supported by experimental data from similar compound classes. We will explore the putative mechanism of action, detail the critical experimental protocols for evaluation, and present a logical framework for the rational design of novel, potent microtubule-targeting agents based on this scaffold.

Mechanism of Action: Targeting the Colchicine Binding Site on Tubulin

The primary proposed mechanism of action for anticancer benzoxepinone analogs is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[1][3] This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division.[2] The consequence is a cell cycle arrest, typically at the G2/M phase, which ultimately triggers apoptosis (programmed cell death) in rapidly proliferating cancer cells.[4]

The colchicine binding site is a hydrophobic pocket, and successful inhibitors typically possess two aromatic rings that can occupy distinct regions within this site, often referred to as the A-ring and B-ring binding domains. The spatial orientation of these rings is crucial for potent activity.

Structural Activity Relationship (SAR) Studies: A Predictive Analysis

Based on the well-established SAR of other colchicine-site inhibitors like combretastatin A-4 and various synthetic heterocyclic analogs, we can infer the key structural features of this compound that are critical for its anticancer activity. The following analysis explores the hypothetical impact of modifications at various positions of the scaffold.

The Core Scaffold: 3,4-Dihydrobenzo[b]oxepin-5(2H)-one

The seven-membered oxepine ring fused to a benzene ring provides a rigid, three-dimensional structure that is crucial for orienting the key pharmacophoric elements. The ketone at position 5 is a common feature in many bioactive molecules and may be involved in hydrogen bonding interactions within the binding pocket.

A-Ring (Benzene Ring) Substitutions

The methoxy group at the 9-position is a critical feature, analogous to the trimethoxyphenyl 'A' ring of combretastatin, which is known to be essential for high-affinity binding to the colchicine site.

  • Position 9 (Methoxy Group): The 9-methoxy group is predicted to be essential for activity. SAR studies on related compounds consistently show that a 3,4,5-trimethoxy or a similar methoxy substitution pattern on one of the aromatic rings leads to potent tubulin polymerization inhibition.[1][5][6] It is hypothesized that these methoxy groups form key hydrogen bonds and hydrophobic interactions within the colchicine binding site.

    • Modification to Dimethoxy or Trimethoxy: Adding further methoxy groups at positions 7 and 8 to create a 7,8,9-trimethoxy pattern could significantly enhance potency.

    • Replacement of Methoxy: Replacing the methoxy group with a hydroxyl group may decrease activity due to altered electronics and potential metabolic liabilities. Substitution with larger alkoxy groups could also reduce activity due to steric hindrance.

  • Other Aromatic Positions (7, 8):

    • Small, Electron-Donating Groups: Introduction of small electron-donating groups like methyl or other methoxy groups at positions 7 or 8 could modulate the electronic properties of the ring and potentially improve activity.

    • Electron-Withdrawing Groups: Halogens (F, Cl, Br) or a nitro group at these positions are generally expected to decrease activity, as they are not typically found in the 'A' ring of potent colchicine site inhibitors.

B-Ring (Oxepine Ring) and C5-Carbonyl Group Modifications
  • The Carbonyl Group (C5): The ketone at C5 is a potential hydrogen bond acceptor.

    • Reduction to Hydroxyl: Reducing the ketone to a hydroxyl group could either maintain or decrease activity, depending on whether it can establish favorable hydrogen bonds in the binding site.

    • Replacement with other groups: Complete removal or replacement with a methylene group would likely abolish activity by removing a key interaction point.

  • The Oxepine Ring (Positions 2, 3, 4): The saturated nature of this part of the ring provides a specific conformational rigidity to the molecule.

    • Introduction of Substituents: Adding small alkyl groups at positions 2, 3, or 4 could lead to steric clashes within the binding pocket, likely reducing activity.

    • Ring Contraction/Expansion: Altering the seven-membered ring to a six or eight-membered ring would significantly change the conformation and the distance between the key pharmacophoric elements, almost certainly leading to a loss of potency.

Comparative Data of Hypothetical Analogs

The following table presents a predictive comparison of the biological activity of hypothetical this compound analogs, based on the SAR principles discussed above. The activity is categorized for illustrative purposes.

Compound ID Modification Predicted Tubulin Polymerization Inhibition (IC50) Predicted Cytotoxicity (GI50) Rationale
LEAD-01 9-Methoxy (Parent)ModerateModerateThe core scaffold with the essential 9-methoxy group.
ANA-01 7,9-DimethoxyHighHighAdditional methoxy group likely enhances binding affinity.
ANA-02 7,8,9-TrimethoxyVery HighVery HighMimics the highly active trimethoxyphenyl pattern of known inhibitors.
ANA-03 9-HydroxyLowLowHydroxyl group is less favorable than methoxy for colchicine site binding.
ANA-04 9-H (unsubstituted)Very LowVery LowLack of the key methoxy group leads to significant loss of activity.
ANA-05 9-Methoxy, 5-olModerate to LowModerate to LowReduction of the ketone may disrupt a key hydrogen bond.
ANA-06 9-Methoxy, 7-FluoroLowLowElectron-withdrawing group is generally unfavorable on the 'A' ring.

Experimental Protocols

To validate the predicted SAR and quantify the activity of newly synthesized analogs, the following experimental protocols are essential.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored using a fluorescent reporter that preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Prepare a 10 mM stock solution of GTP in the buffer.

    • Prepare 10x stock solutions of test compounds and control compounds (e.g., 100 µM Nocodazole as an inhibitor, 100 µM Paclitaxel as a stabilizer) in the buffer (with a minimal amount of DMSO if necessary).

  • Tubulin Reaction Mix Preparation (on ice):

    • Prepare the reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer.

    • Supplement the mix with 1 mM GTP, 15% glycerol, and a fluorescent reporter (as per manufacturer's instructions). Keep on ice.

  • Assay Execution:

    • Pre-warm a 96-well black microplate to 37°C.

    • Add 5 µL of the 10x test compound, controls, or vehicle control to the appropriate wells.

    • To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well (final volume 50 µL).

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, by plotting the maximum polymerization rate or the final polymer mass against the logarithm of the compound concentration.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (GI50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 value.

Visualizations

Proposed SAR of this compound Analogs

SAR_Summary cluster_core Core Scaffold cluster_activity Predicted Activity Core This compound High_Activity High Activity (e.g., 7,8,9-Trimethoxy) Core->High_Activity Add Electron-Donating Groups (OMe) at C7/C8 Moderate_Activity Moderate Activity (Parent Compound) Core->Moderate_Activity Baseline Low_Activity Low Activity (e.g., 9-Hydroxy, 7-Fluoro) Core->Low_Activity Replace 9-OMe with OH or add Electron-Withdrawing Groups at C7/C8

Caption: Proposed structure-activity relationship for the benzoxepinone scaffold.

Experimental Workflow for Compound Evaluation

Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Synth Synthesize Analogs of This compound Tubulin_Assay In Vitro Tubulin Polymerization Assay Synth->Tubulin_Assay Cytotoxicity_Assay Cell-Based Cytotoxicity Assay (MTT) Synth->Cytotoxicity_Assay IC50 Determine IC50 (Tubulin Inhibition) Tubulin_Assay->IC50 GI50 Determine GI50 (Cytotoxicity) Cytotoxicity_Assay->GI50 SAR_Analysis Establish SAR IC50->SAR_Analysis GI50->SAR_Analysis

Sources

Comparison of synthetic routes for dibenzo[b,f]oxepines (e.g., Ullmann coupling vs. McMurry reaction).

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the dibenzo[b,f]oxepine scaffold is a privileged structure, forming the core of numerous biologically active compounds with applications ranging from antidepressants to anti-inflammatory agents.[1] The efficient construction of this tricyclic system is a key challenge in medicinal chemistry. This guide provides an in-depth comparison of two prominent synthetic strategies for forging the central seven-membered oxepine ring: the venerable Ullmann coupling and the powerful McMurry reaction. We will delve into the mechanistic underpinnings, practical applications, and relative merits of each approach, supported by experimental data to inform your synthetic planning.

Introduction to Dibenzo[b,f]oxepines

The dibenzo[b,f]oxepine core is characterized by two benzene rings fused to a central seven-membered oxepine ring. This non-planar, boat-shaped conformation imparts unique stereoelectronic properties that are often crucial for biological activity.[1] A number of naturally occurring dibenzo[b,f]oxepines have been isolated from plants and exhibit significant biological activities, driving the development of synthetic routes to access these and related novel structures.

The Ullmann Coupling Approach: A Classic Route with Modern Refinements

The Ullmann coupling, a copper-catalyzed reaction, is a cornerstone of diaryl ether synthesis.[2][3][4] In the context of dibenzo[b,f]oxepine synthesis, it is most powerfully applied as an intramolecular cyclization to form the central oxepine ring. This strategy typically involves the synthesis of a suitably substituted stilbene or biaryl precursor containing a hydroxyl group and a leaving group (usually a halide) in proximity.

Mechanistic Rationale

The classical Ullmann reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst at high temperatures. The mechanism is thought to proceed through the formation of a copper(I) alkoxide, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate furnishes the diaryl ether and regenerates the copper(I) catalyst. Modern iterations of the Ullmann reaction often employ ligands to stabilize the copper catalyst, allowing for milder reaction conditions and broader substrate scope.

Diagram: Generalized Ullmann Coupling Mechanism

Ullmann Coupling Mechanism cluster_0 Catalytic Cycle Cu(I)X Cu(I)X ROCu(I) Copper(I) Alkoxide (ROCu) Cu(I)X->ROCu(I) ROH Starting Alcohol (ROH) ROH->ROCu(I) -HX Base Base Base->ROCu(I) Oxidative_Addition Oxidative Addition ROCu(I)->Oxidative_Addition ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Cu(III)_intermediate Cu(III) Intermediate (RO-Cu(III)(Ar)X) Oxidative_Addition->Cu(III)_intermediate Reductive_Elimination Reductive Elimination Cu(III)_intermediate->Reductive_Elimination Reductive_Elimination->Cu(I)X Product Diaryl Ether (R-O-Ar) Reductive_Elimination->Product

Caption: A simplified catalytic cycle for the Ullmann ether synthesis.

Experimental Protocol: Intramolecular Ullmann Cyclization

A powerful application of the Ullmann coupling is the intramolecular cyclization of a 2-hydroxy-2'-halostilbene derivative. High yields can be achieved in this transformation. For instance, in a one-pot synthesis of substituted dibenzo[b,f]oxepines, an intermediate formed from a Knoevenagel condensation can undergo cyclization via an Ullmann ether formation. The reaction can proceed with or without a copper(I) iodide catalyst, with yields reported as high as 92%.[1]

Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize the 2-hydroxy-2'-halostilbene precursor through appropriate methods, such as a Knoevenagel condensation.

  • Cyclization: To a solution of the stilbene precursor in a suitable high-boiling solvent (e.g., toluene), add cesium carbonate (Cs₂CO₃) and, if necessary, a copper(I) iodide (CuI) catalyst.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography to yield the desired dibenzo[b,f]oxepine.

Performance and Limitations
ParameterUllmann Coupling
Yield Can be very high (e.g., 88-95% for intramolecular cyclizations of activated substrates).[1]
Substrate Scope Broad, but can be sensitive to steric hindrance and electronic effects.
Key Reagents Copper catalyst (e.g., CuI, Cu₂O), base (e.g., Cs₂CO₃, K₂CO₃), aryl halide, alcohol.
Reaction Conditions Traditionally harsh (high temperatures), but modern methods allow for milder conditions.
Advantages - Well-established and versatile.[2] - High yields achievable in intramolecular cyclizations. - Tolerant of a range of functional groups.[2]
Disadvantages - Often requires multi-step synthesis of the precursor. - Classical conditions are harsh.[3][4][5] - Stoichiometric amounts of copper may be needed in some cases. - Removal of copper residues can be challenging.

The McMurry Reaction: A Reductive Coupling Powerhouse

The McMurry reaction is a powerful method for the reductive coupling of two carbonyl groups to form an alkene. When applied intramolecularly to a diaryl ether bearing two aldehyde or ketone functionalities, it provides a direct route to the dibenzo[b,f]oxepine core.

Mechanistic Rationale

The McMurry reaction typically employs a low-valent titanium species, generated in situ from the reduction of titanium tetrachloride (TiCl₄) with a reducing agent like zinc dust. The proposed mechanism, though still debated, is believed to involve the single-electron transfer from the low-valent titanium to the carbonyl groups, generating ketyl radicals.[1] These radicals then dimerize on the metal surface to form a pinacol intermediate. Subsequent deoxygenation of the pinacolate by the titanium species yields the alkene product.

Diagram: McMurry Reaction Mechanism

McMurry Reaction Mechanism cluster_1 Reaction Pathway Start Diaryl Ether Dialdehyde SET Single Electron Transfer Start->SET TiCl4_Zn TiCl₄ / Zn (Low-valent Ti species) TiCl4_Zn->SET Ketyl_Radical Ketyl Radical Intermediate SET->Ketyl_Radical Dimerization Dimerization Ketyl_Radical->Dimerization Pinacol Titanium Pinacolate Intermediate Dimerization->Pinacol Deoxygenation Deoxygenation Pinacol->Deoxygenation Product Dibenzo[b,f]oxepine Deoxygenation->Product

Caption: A proposed mechanism for the intramolecular McMurry reaction.

Experimental Protocol: Intramolecular McMurry Cyclization

A short and efficient synthesis of the dibenzo[b,f]oxepine framework has been reported using an intramolecular McMurry reaction.[6][7] The diaryl ether dialdehyde precursors can be readily prepared via a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction between a salicylaldehyde and a fluorobenzaldehyde.

Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize the 2,2'-oxybis(benzaldehyde) precursor, for example, by reacting a salicylaldehyde with a fluorobenzaldehyde under microwave irradiation in the presence of a base.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend zinc dust in anhydrous tetrahydrofuran (THF).

  • Formation of Low-Valent Titanium: Cool the suspension in an ice bath and slowly add titanium tetrachloride (TiCl₄). The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.

  • Addition of Substrate: Add a solution of the diaryl ether dialdehyde in anhydrous THF to the titanium suspension.

  • Reaction Conditions: Allow the reaction to stir at room temperature for several hours (e.g., 12 hours).

  • Workup and Purification: Quench the reaction by the slow addition of aqueous potassium carbonate solution. Filter the mixture through celite and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the dibenzo[b,f]oxepine.

Performance and Limitations
ParameterMcMurry Reaction
Yield Moderate, typically in the range of 53-55%.[1][6][7]
Substrate Scope Primarily for the coupling of aldehydes and ketones.
Key Reagents Low-valent titanium (from TiCl₄ and a reducing agent like Zn), diaryl ether dialdehyde/diketone.
Reaction Conditions Requires strictly anhydrous and inert conditions.
Advantages - Direct, one-step cyclization to the final product. - Precursors are often readily accessible.
Disadvantages - Moderate yields. - Requires stoichiometric amounts of the low-valent titanium reagent. - Sensitive to air and moisture. - Can be substrate-dependent.

Head-to-Head Comparison and Strategic Considerations

FeatureUllmann CouplingMcMurry Reaction
Synthetic Strategy Often part of a multi-step sequence (e.g., Ullmann + ring-closing metathesis) or a highly effective intramolecular cyclization of a pre-formed stilbene.[1][8]A direct, one-step reductive coupling of a diaryl ether with two carbonyl groups.[1][6]
Typical Yields Highly variable; can be excellent (>90%) for intramolecular cyclizations.[1]Moderate and consistent (around 53-55%).[1][6][7]
Precursor Complexity Can require more elaborate, multi-step synthesis of the acyclic precursor.Precursors (diaryl ether dialdehydes) are often synthesized in a single step.[6]
Reaction Conditions Can be harsh, but modern methods are milder.Requires strict anhydrous and inert conditions.
Reagent Considerations Copper-based, with potential for metal contamination in the product.Titanium-based; requires handling of pyrophoric and corrosive TiCl₄.
Versatility More versatile in terms of the types of bonds that can be formed (C-O, C-N, etc.).Specific to the formation of C=C bonds from carbonyls.

Diagram: Comparative Workflow

Comparative Workflow cluster_ullmann Ullmann Coupling Route cluster_mcmurry McMurry Reaction Route U_Start Aryl Halide + Phenol Derivative U_Precursor Stilbene/Biaryl Precursor Synthesis (Multi-step) U_Start->U_Precursor U_Cyclization Intramolecular Ullmann Coupling U_Precursor->U_Cyclization U_Product Dibenzo[b,f]oxepine U_Cyclization->U_Product M_Start Salicylaldehyde + Fluorobenzaldehyde M_Precursor Diaryl Ether Dialdehyde Synthesis (Often 1-2 steps) M_Start->M_Precursor M_Cyclization Intramolecular McMurry Reaction M_Precursor->M_Cyclization M_Product Dibenzo[b,f]oxepine M_Cyclization->M_Product

Caption: A high-level comparison of the synthetic workflows.

Conclusion and Future Perspectives

Both the Ullmann coupling and the McMurry reaction represent viable and valuable strategies for the synthesis of the dibenzo[b,f]oxepine scaffold. The choice between these two methods will ultimately depend on the specific goals of the synthesis, the availability of starting materials, and the desired substitution pattern on the final molecule.

The Ullmann coupling offers the potential for higher yields, particularly in its intramolecular variant, but may necessitate a longer and more complex synthesis of the required precursor. Its versatility, however, makes it a powerful tool for constructing a wide array of substituted analogs.

The McMurry reaction , on the other hand, provides a more direct and convergent route to the target structure. While the yields are consistently moderate, the ease of precursor synthesis and the single-step cyclization make it an attractive option for rapid access to the dibenzo[b,f]oxepine core.

Future developments in this field will likely focus on the discovery of more efficient and environmentally benign catalytic systems for both reactions, as well as the development of novel synthetic strategies that offer even greater control over the substitution patterns and overall efficiency. As the demand for novel dibenzo[b,f]oxepine derivatives in drug discovery continues to grow, a thorough understanding of these fundamental synthetic methods is essential for any medicinal or synthetic chemist working in this area.

References

  • Krawczyk, H., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066. [Link]

  • Moreno, D. R. R., et al. (2013). New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. Molecules, 18(11), 13538-13551. [Link]

  • Tapia, R. A., et al. (2013). Synthesis of dibenzo[b,f]oxepin scaffold via McMurry reaction. ResearchGate. [Link]

  • A Decade of Progress: Review of the Synthesis of Dibenzo[ b , f ]oxepines. (2025). ResearchGate. [Link]

  • An Efficient Synthesis of Dibenzo[b,f]oxepins by Ring-Closing Metathesis. (2025). ResearchGate. [Link]

  • Moreno, D. R. R., et al. (2013). New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. PMC. [Link]

  • Tobiasz, P., et al. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. International Journal of Molecular Sciences, 25(11), 6189. [Link]

  • Sokol, K. R., et al. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. The Journal of Organic Chemistry, 86(14), 9417-9441. [Link]

  • Reaction for the preparation of dibenzo[b,f]oxepines on the example of the Ullmann coupling reaction, and then ring-closing metathesis reaction. (n.d.). ResearchGate. [Link]

  • Krawczyk, H. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. [Link]

  • Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][1][9]oxazepine Derivatives via a Double Ullmann Coupling Reaction. (2014). ResearchGate. [Link]

  • Chemistry Ullmann Reaction. (n.d.). Sathee Jee. [Link]

  • Ullmann reaction. (n.d.). Wikipedia. [Link]

  • Ullmann reaction. (2020). L.S.College, Muzaffarpur. [Link]

  • Krawczyk, H., et al. (2021). Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International Journal of Molecular Sciences, 22(21), 11585. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • da Costa, G. P., et al. (2025). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Chemistry – A European Journal. [Link]

  • Krawczyk, H. (2023). Dibenzo[ b,f]oxepine Molecules Used in Biological Systems and Medicine. PubMed. [Link]

  • van der Westhuizen, J. H., & van der Westhuizen, C. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 700-718. [Link]

  • Ullmann Reaction. (n.d.). BYJU'S. [Link]

Sources

A Comparative Guide to the Structural Confirmation of 9-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, practical walkthrough for the unambiguous structural confirmation of 9-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one. We will leverage a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques to differentiate the target molecule from a plausible isomer, 7-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one. This comparison-driven approach demonstrates the power of modern NMR spectroscopy in resolving structural ambiguities crucial for research, chemical synthesis, and drug development.

The Structural Challenge: Positional Isomerism

In the synthesis of substituted aromatic compounds, the formation of positional isomers is a common challenge. For this compound, a key intermediate in various synthetic pathways, it is critical to confirm the precise location of the methoxy group on the benzene ring. While 1D ¹H and ¹³C NMR provide initial data, they often fall short of providing the unequivocal connectivity information needed to distinguish between the target structure (Structure A ) and its potential isomer (Structure B ).

Structure A (Target)Structure B (Isomer)
This compound 7-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one


The core of our analytical task is to use 2D NMR to map the correlations between atoms, which will serve as a definitive fingerprint for Structure A .

The 2D NMR Strategy: A Multi-layered Approach

To solve this structural puzzle, we employ a series of 2D NMR experiments. Each experiment provides a unique layer of information, and together they build a complete and self-validating picture of the molecular structure.[1][2]

G cluster_workflow Experimental Workflow NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) Initial Atom Inventory COSY ¹H-¹H COSY Identifies Proton Spin Systems NMR_1D->COSY Provides proton chemical shifts HSQC ¹H-¹³C HSQC Maps Protons to Directly Attached Carbons COSY->HSQC Defines proton networks HMBC ¹H-¹³C HMBC Reveals Long-Range Connectivity (Key Experiment) HSQC->HMBC Assigns protonated carbons Structure Unambiguous Structure Confirmed HMBC->Structure Connects all molecular fragments

Caption: A logical workflow for structure elucidation using 2D NMR.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[3] It is invaluable for tracing out the connectivity of the aliphatic chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[4] This allows for the unambiguous assignment of protonated carbon signals in the ¹³C spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for this analysis. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[4] These "long-range" correlations are essential for connecting the molecular fragments, such as linking the aliphatic chain to the aromatic ring and, crucially, pinpointing the location of the methoxy group.

Experimental Protocol

1. Sample Preparation:

  • Dissolve approximately 10-15 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR: Acquire 16 scans with a spectral width of 16 ppm.

  • ¹³C NMR: Acquire 1024 scans with a spectral width of 240 ppm.

  • DEPT-135: Use standard parameters to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

  • COSY: Acquire data with 256 increments in the F1 dimension and 2048 data points in F2, using 4 scans per increment.

  • HSQC: Optimize for a one-bond coupling constant (¹JCH) of 145 Hz.

  • HMBC: Optimize for long-range coupling constants (ⁿJCH) of 8 Hz.

Data Analysis and Structural Confirmation

Here we present illustrative data consistent with Structure A and interpret it step-by-step.

Step 1: Analysis of 1D NMR Spectra (¹H, ¹³C, and DEPT-135)

The initial 1D spectra provide the fundamental chemical shift and multiplicity data.

Atom Label¹H δ (ppm), Multiplicity, Int.¹³C δ (ppm)DEPT-135 Phase
2-CH₂ 4.35 (t, 2H)68.5Negative
3-CH₂ 2.20 (m, 2H)30.1Negative
4-CH₂ 2.95 (t, 2H)38.2Negative
5-C=O -195.0N/A (Quaternary)
5a-C -125.0N/A (Quaternary)
6-CH 7.05 (d)121.3Positive
7-CH 7.40 (t)135.8Positive
8-CH 6.80 (d)112.5Positive
9-C -160.5N/A (Quaternary)
9a-C -120.8N/A (Quaternary)
9-OCH₃ 3.85 (s, 3H)55.6Positive
  • ¹H NMR: The spectrum shows three signals in the aromatic region, a singlet for the methoxy group, and three signals for the aliphatic protons, consistent with the benzoxepinone core.

  • ¹³C NMR & DEPT-135: The spectra confirm the presence of 11 distinct carbons: one carbonyl, four quaternary, three aromatic CH, three aliphatic CH₂, and one methoxy CH₃.

Step 2: ¹H-¹H COSY — Mapping the Aliphatic Chain

The COSY spectrum reveals the proton-proton connectivities.

Caption: COSY correlations confirm the -CH₂(4)-CH₂(3)-CH₂(2)- spin system.

The cross-peaks in the COSY spectrum clearly link the proton at 2.95 ppm (H4) to the one at 2.20 ppm (H3), which in turn is linked to the proton at 4.35 ppm (H2). This definitively establishes the three-carbon aliphatic chain.

Step 3: ¹H-¹³C HSQC — Assigning Protonated Carbons

The HSQC spectrum correlates each proton signal to its directly attached carbon, confirming the assignments made in the 1D analysis table. For example, the proton signal at 4.35 ppm shows a cross-peak to the carbon signal at 68.5 ppm, assigning these to the C2/H2 pair.

Step 4: ¹H-¹³C HMBC — The Decisive Connections

The HMBC spectrum provides the critical long-range correlations that piece the entire structure together and differentiate it from its isomer.

G cluster_mol Key HMBC Correlations for Structure A mol H_OCH3 H-OCH₃ C9 C9 H_OCH3->C9 ³J H4 H4 C5 C5 H4->C5 ²J C5a C5a H4->C5a ³J H2 H2 C9a C9a H2->C9a ³J H6 H6 H6->C5a ²J C7 C7

Caption: Crucial HMBC correlations confirming the structure of this compound.

Interpretation of Key HMBC Correlations:

  • Confirmation of Methoxy Position: The protons of the methoxy group (δ 3.85) show a strong correlation to the quaternary aromatic carbon at δ 160.5. This carbon is directly bonded to the oxygen of the methoxy group, identifying it as C9 . This is the single most important correlation for confirming Structure A . In the isomeric Structure B , the methoxy protons would instead correlate to C7.

  • Connecting the Aliphatic Chain to the Carbonyl: The protons at C4 (δ 2.95) show a two-bond correlation (²J) to the carbonyl carbon C5 (δ 195.0) and a three-bond correlation (³J) to the quaternary carbon C5a (δ 125.0). This firmly attaches the aliphatic chain to the carbonyl end of the molecule.

  • Connecting the Aliphatic Chain to the Aromatic Ether Linkage: The deshielded protons at C2 (δ 4.35), which are adjacent to the ring oxygen, show a three-bond correlation (³J) to the quaternary aromatic carbon C9a (δ 120.8). This completes the seven-membered ring structure.

  • Aromatic Ring Correlations: The aromatic proton H6 (δ 7.05) shows correlations to C5a and C8, while H8 (δ 6.80) correlates to C9a and C6, confirming the substitution pattern on the aromatic ring.

Comparative Analysis: Why It's Not Structure B

If the compound were the 7-Methoxy isomer (Structure B ), the HMBC spectrum would look distinctly different:

  • The methoxy protons (H-OCH₃) would show a ³J correlation to the carbon at C7, not C9.

  • The aromatic proton H6 would show a correlation to the methoxy-bearing carbon C7.

  • The aromatic proton H8 would show a ³J correlation to the C9a carbon, but no correlation to a methoxy-substituted carbon.

The observed correlations are only consistent with Structure A .

Conclusion

By systematically applying a suite of 2D NMR experiments, we have moved beyond the limitations of 1D spectroscopy to unequivocally confirm the molecular structure of this compound. The ¹H-¹H COSY experiment established the aliphatic proton network, the HSQC experiment assigned all protonated carbons, and the decisive HMBC experiment provided the long-range correlations necessary to connect all molecular fragments and, most importantly, to pinpoint the location of the methoxy substituent at the C9 position. This multi-layered, self-validating approach represents a robust methodology for the structural elucidation of complex organic molecules, ensuring scientific integrity in chemical research and development.

References

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link][1][2][5]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link][6]

  • O'Connell, M. J. (2005). NMR Analysis of Unknowns: An Introduction to 2D NMR Spectroscopy. Journal of Chemical Education, 82(9), 1385. [Link][7]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link][8]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link][3]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link][4]

  • Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. [Link][9]

  • University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link][10]

  • OChem Videos by Dr. Mike Evans. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link][11]

Sources

Benchmarking the Anti-inflammatory Properties of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one Against Known Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for novel therapeutics to combat inflammatory diseases, the exploration of new chemical scaffolds is paramount. This guide presents a structured approach to benchmarking the anti-inflammatory potential of a novel compound, 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one, against well-established anti-inflammatory agents. Derivatives of 3,4-dihydrobenzo[b]oxepin-5(2H)-one have been noted for their promising anti-inflammatory properties, suggesting that this core structure is a valuable starting point for drug discovery.[1] This document provides a comprehensive framework for the preclinical evaluation of this compound, detailing its comparison with industry-standard drugs: the non-selective COX inhibitor Indomethacin, the selective COX-2 inhibitor Celecoxib, and the potent corticosteroid Dexamethasone.

Comparative Mechanisms of Action

A thorough understanding of the mechanisms of the benchmark agents is crucial for interpreting the potential pathways through which this compound may exert its effects.

  • This compound : The precise mechanism of action is yet to be elucidated. However, based on the activity of related oxepin derivatives, it is hypothesized to modulate key inflammatory pathways, potentially through the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines.[2] The following experimental plan is designed to uncover its mechanistic profile.

  • Indomethacin : A potent non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4][5][6] By blocking these enzymes, Indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[3][4] Its inhibition of COX-1 can lead to gastrointestinal side effects.[3][4]

  • Celecoxib : A selective COX-2 inhibitor, another class of NSAIDs.[7][8] Its primary mechanism is the targeted inhibition of the COX-2 enzyme, which is predominantly expressed at sites of inflammation.[9][10] This selectivity is designed to reduce the gastrointestinal adverse effects associated with non-selective COX inhibitors like Indomethacin.[8][10]

  • Dexamethasone : A synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive effects.[11][12][13] Its mechanism is complex, involving the binding to cytosolic glucocorticoid receptors.[11][12] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and mediators like TNF-α and interleukins.[13][14]

In Vitro Preclinical Evaluation: Cellular Models of Inflammation

The initial assessment of anti-inflammatory activity is typically performed using in vitro cell-based assays. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is a robust and widely used system for this purpose.[15][16]

Experimental Objective

To determine the dose-dependent inhibitory effect of this compound on the production of key pro-inflammatory mediators (Nitric Oxide, TNF-α, and IL-6) in LPS-stimulated RAW 264.7 macrophages, in comparison to Indomethacin, Celecoxib, and Dexamethasone.

Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Quantification of Inflammatory Mediators culture Culture RAW 264.7 macrophages seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with test compounds for 1 hr seed->pretreat Allow to adhere overnight stimulate Stimulate with LPS (1 µg/mL) for 24 hrs pretreat->stimulate collect Collect cell culture supernatant stimulate->collect griess Nitric Oxide (NO) quantification (Griess Assay) collect->griess elisa TNF-α and IL-6 quantification (ELISA) collect->elisa

Caption: In Vitro Anti-inflammatory Assay Workflow.

Detailed Protocol: In Vitro Anti-inflammatory Assay
  • Cell Culture : Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[16]

  • Cell Seeding : Seed the cells into 96-well plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.[17]

  • Compound Preparation : Prepare stock solutions of this compound, Indomethacin, Celecoxib, and Dexamethasone in dimethyl sulfoxide (DMSO). Further dilute with culture medium to achieve a range of final concentrations.

  • Treatment : Pre-treat the cells with varying concentrations of the test compounds for 1 hour.[18]

  • Stimulation : Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[19]

  • Incubation : Incubate the plates for 24 hours.

  • Nitric Oxide (NO) Quantification : Measure the nitrite concentration in the culture supernatant using the Griess reagent, as an indicator of NO production.[20]

  • Cytokine Quantification : Determine the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[21]

  • Cell Viability Assay : Perform an MTT assay to assess the cytotoxicity of the compounds and ensure that the observed inhibitory effects are not due to cell death.[17]

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) for each compound for NO, TNF-α, and IL-6 inhibition.

Comparative In Vitro Data
CompoundIC₅₀ (Nitric Oxide Production)IC₅₀ (TNF-α Inhibition)IC₅₀ (IL-6 Inhibition)
This compound To be determined To be determined To be determined
Indomethacin~25 µM~30 µM~35 µM
Celecoxib~15 µM~18 µM~12 µM
Dexamethasone~10 µM~5 µM~8 µM

Illustrative IC₅₀ values for benchmark agents are based on typical potencies and may vary between experiments.

In Vivo Preclinical Evaluation: Acute Model of Inflammation

Following promising in vitro results, the next logical step is to evaluate the anti-inflammatory efficacy of the test compound in a living organism. The carrageenan-induced paw edema model in rats is a widely accepted and reproducible acute inflammatory model for screening novel anti-inflammatory drugs.[22][23][24]

Experimental Objective

To assess the in vivo anti-inflammatory activity of this compound by measuring its ability to reduce paw edema in rats, in comparison to Indomethacin.

Signaling Pathways in Carrageenan-Induced Inflammation

G cluster_0 Early Phase (0-2.5h) cluster_1 Late Phase (3-6h) carrageenan Carrageenan Injection mediators Release of Histamine, Serotonin, Bradykinin carrageenan->mediators permeability Increased Vascular Permeability mediators->permeability cox2 Upregulation of COX-2 neutrophils Neutrophil Infiltration permeability->neutrophils prostaglandins Prostaglandin (PGE2) Production cox2->prostaglandins cytokines Production of NO and Cytokines (TNF-α, IL-1β) neutrophils->cytokines

Caption: Key Mediators in Carrageenan-Induced Inflammation.

Detailed Protocol: Carrageenan-Induced Paw Edema
  • Animals : Use male Wistar or Sprague-Dawley rats (180-200 g).[23]

  • Grouping : Divide the animals into four groups: Vehicle control, this compound treated, Indomethacin treated (positive control), and a naive control group.

  • Initial Paw Volume Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer.[23]

  • Compound Administration : Administer the test compound and Indomethacin (e.g., 10 mg/kg) orally or intraperitoneally. The vehicle control group receives the vehicle alone.[23]

  • Induction of Edema : One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[22][23]

  • Paw Volume Measurement : Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[23]

  • Data Analysis : Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group at each time point.

Comparative In Vivo Data
CompoundDosageTime Point (Post-Carrageenan)Paw Edema Inhibition (%)
This compound To be determined 3 hoursTo be determined
Indomethacin10 mg/kg3 hours~45-55%

Illustrative inhibition percentage for Indomethacin is based on typical efficacy in this model.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmark the anti-inflammatory properties of this compound. The proposed in vitro and in vivo experiments will provide critical data on its efficacy and potential mechanism of action relative to established anti-inflammatory agents.

Positive results from these studies would warrant further investigation, including:

  • Mechanism of Action Studies : Exploring the effects on upstream signaling pathways such as NF-κB and MAPKs.[20][25]

  • Chronic Inflammation Models : Evaluating the compound in models of chronic inflammation, such as adjuvant-induced arthritis.

  • Safety and Toxicity Profiling : Conducting comprehensive toxicology studies to determine the therapeutic window.

By following this structured comparative approach, researchers can effectively evaluate the potential of this compound as a novel anti-inflammatory therapeutic candidate.

References

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

  • Indometacin - Wikipedia. [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO. [Link]

  • What is the mechanism of Indomethacin? - Patsnap Synapse. [Link]

  • What are COX-2 inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Indomethazine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

  • What is the mechanism of action of dexamethasone? - Dr.Oracle. [Link]

  • Indomethacin Patient Tips: 7 things you should know - Drugs.com. [Link]

  • What is the mechanism of Indomethacin Sodium? - Patsnap Synapse. [Link]

  • dexamethasone | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • What is the mechanism of Dexamethasone? - Patsnap Synapse. [Link]

  • Clinical Pharmacology & Biopharmaceutics - Evalution of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone - OMICS International. [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. [Link]

  • Dexamethasone - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Cox 2 inhibitors | PPTX - Slideshare. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. [Link]

  • What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage - MedicineNet. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

  • Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed. [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC - NIH. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. [Link]

  • Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents | Request PDF - ResearchGate. [Link]

  • Myricetin Attenuates LPS-induced Inflammation in RAW 264.7 Macrophages and Mouse Models | bioRxiv. [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - MDPI. [Link]

  • Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation - PubMed. [Link]

  • Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity - PubMed. [Link]

  • Anti-inflammatory activity of the synthesized compounds against... - ResearchGate. [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf - NIH. [Link]

  • SYNTHESIS OF DIHYDRODIBENZO[b,f]FURO[2,3-d]OXEPINS AND RELATED REACTIONS. [Link]

  • New oxepin and dihydrobenzofuran derivatives from Bauhinia saccocalyx roots and their anti-inflammatory, cytotoxic, and antioxidant activities - PubMed. [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. [Link]

  • Synthesis, anticancer and anti-inflammatory activities of 3, 4-Dihydro-7-nitrobenzo[b]oxepin-5(2H)-one and its related derivatives. - ResearchGate. [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC - NIH. [Link]

  • Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - MDPI. [Link]

  • Safe Prescription Recommendations for Non Steroidal Anti-inflammatory Drugs: Consensus Document Elaborated by Nominated Experts of Three Scientific Associations (SER-SEC-AEG) | Reumatología Clínica. [Link]

  • Choosing a nonsteroidal anti-inflammatory drug for pain - Australian Prescriber. [Link]

  • XH-14, a novel danshen methoxybenzo[b]furan derivative, exhibits anti-inflammatory properties in lipopolysaccharide-treated RAW 264.7 cells. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.

As a Senior Application Scientist, my aim is to equip you with not just a set of instructions, but a deep understanding of the principles behind these safety recommendations. The following protocols are designed to be a self-validating system, grounded in authoritative sources and practical experience.

Understanding the Risks: Hazard Profile

This compound is a substituted benzoxepin derivative. While specific toxicological data for this compound is not extensively published, the Safety Data Sheet (SDS) for the structurally analogous 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one indicates the following potential hazards based on its chemical class:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Respiratory Tract Irritation (Specific Target Organ Toxicity, Single Exposure, Category 3): May cause respiratory irritation.

Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical exposure. The following is a step-by-step guide to outfitting yourself for the safe handling of this compound.

Hand Protection: A Critical Choice

The default use of nitrile gloves in many laboratory settings is not sufficient for handling this compound. This compound contains both an aromatic ether and a ketone functional group. Nitrile gloves offer poor resistance to both aromatic solvents and ketones.

Recommended Glove Materials:

  • Butyl Rubber: Offers excellent resistance to ketones and esters, making it a primary recommendation.

  • Neoprene: Provides good resistance to a wide range of chemicals, including some ketones and acids.

Glove Selection and Use:

Glove MaterialRelative Performance vs. Aromatic KetonesBreakthrough Time (General Guidance)
Butyl Rubber Excellent> 8 hours
Neoprene Good> 4 hours
Nitrile Poor (Not Recommended)< 1 hour
Natural Latex Poor (Not Recommended)< 1 hour

Procedural Steps for Glove Selection and Use:

  • Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Double Gloving: For operations with a higher risk of splashing, consider wearing two pairs of gloves. This allows for the safe removal of the outer glove if it becomes contaminated.

  • Doffing: To prevent skin contact with a contaminated glove surface, use a proper removal technique (e.g., glove-in-glove).

  • Disposal: Dispose of used gloves in the designated hazardous waste container immediately after use. Do not reuse disposable gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding from Splashes and Vapors

Given the risk of serious eye irritation, robust eye and face protection is mandatory.

  • Safety Goggles: Chemical splash goggles that form a seal around the eyes are required to protect against splashes, mists, and vapors.

  • Face Shield: When there is a significant risk of splashing (e.g., during transfers of larger volumes or when heating the substance), a face shield must be worn in addition to safety goggles. A face shield alone does not provide adequate eye protection.[1]

Respiratory Protection: Safeguarding Against Inhalation

The potential for respiratory tract irritation necessitates the use of respiratory protection, particularly when handling the solid compound (dust) or when there is a possibility of generating aerosols or vapors.

Recommended Respiratory Protection:

  • Work in a Certified Chemical Fume Hood: All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors and dust.

  • Air-Purifying Respirator: For situations where a fume hood is not available or as an additional precaution, a half-mask or full-facepiece air-purifying respirator equipped with an Organic Vapor (OV) cartridge is recommended. For operations that may generate dust, a respirator with a combination of an OV cartridge and a P95 or P100 particulate filter should be used.

Respirator Use Protocol:

  • Fit Testing: All users of tight-fitting respirators must be fit-tested to ensure a proper seal.

  • Cartridge Change Schedule: A cartridge change schedule must be established to ensure the timely replacement of spent cartridges.

  • Inspection: Inspect the respirator before each use for signs of damage.

  • Cleaning and Storage: Clean and store reusable respirators according to the manufacturer's instructions.

Protective Clothing: Minimizing Skin Exposure
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron made of a material like butyl or neoprene should be worn over the lab coat.

  • Full-Body Protection: For large-scale operations, a disposable chemical-resistant suit may be necessary.

  • Footwear: Closed-toe shoes are mandatory. Perforated shoes or sandals are not permitted in the laboratory.

Operational and Disposal Plans

A safe laboratory environment extends beyond personal protection to include proper handling, storage, and disposal procedures.

Emergency Procedures

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • While flushing, remove any contaminated clothing.[1]

  • Wash the affected area with soap and water.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with a gentle stream of lukewarm water for at least 20 minutes, holding the eyelids open.[2]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention from an ophthalmologist.[2]

Inhalation:

  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Ingestion:

  • Do not induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

Spill Cleanup Protocol
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Don Appropriate PPE: At a minimum, this includes a respirator with an organic vapor cartridge, chemical-resistant gloves (butyl or neoprene), safety goggles, a face shield, and a lab coat or chemical-resistant apron.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent, to dike the spill and prevent it from spreading.[3]

  • Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a detergent and water solution, followed by a rinse with water. Collect all cleaning materials for disposal as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

Waste Disposal Plan

This compound is a non-halogenated organic compound. All waste containing this chemical must be disposed of as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect solid waste, including contaminated gloves, absorbent materials, and weighing papers, in a designated, labeled, and sealed container for non-halogenated solid organic waste.

  • Liquid Waste: Collect liquid waste, including reaction mixtures and cleaning solutions, in a designated, labeled, and sealed container for non-halogenated liquid organic waste.

  • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.

Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

Visualizations

PPE Selection Workflow

PPE_Selection_Workflow start Handling 9-Methoxy-3,4-dihydrobenzo [B]oxepin-5(2H)-one hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Acute Oral Toxicity start->hazards hand_protection Hand Protection hazards->hand_protection eye_face_protection Eye/Face Protection hazards->eye_face_protection respiratory_protection Respiratory Protection hazards->respiratory_protection protective_clothing Protective Clothing hazards->protective_clothing glove_choice Select Gloves: Butyl Rubber or Neoprene (NOT Nitrile) hand_protection->glove_choice goggles Chemical Splash Goggles eye_face_protection->goggles fume_hood Work in Fume Hood respiratory_protection->fume_hood lab_coat Lab Coat protective_clothing->lab_coat face_shield Face Shield (Splash Risk) goggles->face_shield if splash risk respirator Air-Purifying Respirator with Organic Vapor Cartridge fume_hood->respirator if hood unavailable apron Chemical-Resistant Apron lab_coat->apron if splash risk Disposal_Plan_Logic start Waste Generation (9-Methoxy-3,4-dihydrobenzo [B]oxepin-5(2H)-one) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Absorbents, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) waste_type->sharps_waste Sharps solid_container Collect in Labeled Non-Halogenated Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Non-Halogenated Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Designated Sharps Container sharps_waste->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal Dispose via Institutional Hazardous Waste Program storage->disposal

Caption: Logical flow for the disposal of waste containing this compound.

References

  • Chemical and Liquid-Resistant Gloves. OSHA Glove Selection Chart. [Link]

  • First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]

  • Chemical Waste Guideline: Non-Halogenated Solvents. Temple University Environmental Health and Radiation Safety. [Link]

  • Cleaning up chemical spills in the laboratory. Edvotek. [Link]

  • Chemical Splash in the eye: First aid. Mayo Clinic. [Link]

  • 3M Respirator Selection Guide. 3M. [Link]

  • Glove Selection Chart - Chemical Breakthrough Times. All Safety Products. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.